molecular formula C20H21N3O3S B15603137 (R)-MPH-220 CAS No. 2649776-79-2

(R)-MPH-220

Cat. No.: B15603137
CAS No.: 2649776-79-2
M. Wt: 383.5 g/mol
InChI Key: KUIAFBSRBMWQQP-HXUWFJFHSA-N
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Description

(R)-MPH-220 is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2649776-79-2

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one

InChI

InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m1/s1

InChI Key

KUIAFBSRBMWQQP-HXUWFJFHSA-N

Origin of Product

United States

Foundational & Exploratory

(R)-MPH-220: A Comprehensive Technical Guide to its Mechanism of Action on Fast Skeletal Myosin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220, the R-isomer of MPH-220, is a novel, orally active, and highly selective inhibitor of fast skeletal muscle myosin-2. This document provides an in-depth technical overview of its mechanism of action, quantitative biochemical data, and detailed experimental protocols. This compound represents a promising therapeutic candidate for conditions characterized by muscle spasticity and stiffness, offering a targeted approach with a potentially favorable safety profile by avoiding off-target effects on cardiac and smooth muscle myosins.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the motor domain of fast skeletal muscle myosin-2. It is a non-competitive inhibitor of ATPase activity, binding to a pocket near the nucleotide-binding site, famously known as the blebbistatin-binding pocket. The binding of this compound stabilizes the myosin in an actin-detached, pre-powerstroke state. This stabilization prevents the myosin head from progressing through the cross-bridge cycle, thereby inhibiting muscle contraction and promoting relaxation.

The remarkable selectivity of this compound for fast skeletal myosin-2 isoforms over other myosin isoforms, such as cardiac and smooth muscle myosins, is attributed to a single amino acid difference within the binding pocket. Fast skeletal myosin-2 possesses a leucine (B10760876) residue at a key position in the HP-helix, which accommodates the binding of this compound. In contrast, other myosin isoforms have a bulkier phenylalanine residue at the equivalent position, which creates steric hindrance and prevents high-affinity binding of the inhibitor.[1][2]

The S(- enantiomer of MPH-220 has been shown to be drastically more effective than the R(+) enantiomer in its ATPase inhibitory properties.[3]

Quantitative Data

The inhibitory potency of this compound and its enantiomer has been quantified against a panel of myosin isoforms. The following table summarizes the available IC50 values.

Myosin IsoformCompoundIC50 (µM)
Rabbit Fast Skeletal Myosin-2(S)-MPH-220~1
Rabbit Fast Skeletal Myosin-2This compound>100
Porcine β-Cardiac Myosin(S)-MPH-220>200
Human Non-muscle Myosin-2A(S)-MPH-220>200
Human Non-muscle Myosin-2B(S)-MPH-220>200
Human Non-muscle Myosin-2C(S)-MPH-220>200

Data extracted from supplementary materials of Gyimesi et al., Cell, 2020.

Signaling Pathways and Experimental Workflows

Actomyosin (B1167339) Cross-Bridge Cycle and Inhibition by this compound

The following diagram illustrates the normal actomyosin cross-bridge cycle and the point of inhibition by this compound.

Actomyosin_Cycle cluster_cycle Actomyosin Cross-Bridge Cycle cluster_inhibition Inhibition by this compound Rigid Rigor State (Actin-Myosin) ATP_Bound ATP Binding (Myosin-ATP) Rigid->ATP_Bound ATP Hydrolysis ATP Hydrolysis (Myosin-ADP-Pi) ATP_Bound->Hydrolysis H2O Weak_Binding Weak Actin Binding (Actin-Myosin-ADP-Pi) Hydrolysis->Weak_Binding Actin Inhibited_State Inhibited Pre-Powerstroke State (Myosin-ADP-Pi-(R)-MPH-220) Hydrolysis->Inhibited_State Binding of this compound Powerstroke Powerstroke (Pi Release) Weak_Binding->Powerstroke Pi Powerstroke->Rigid ADP Inhibitor This compound Inhibitor->Inhibited_State Experimental_Workflow cluster_protein Protein Preparation cluster_biochemical Biochemical Assays cluster_invivo In Vivo Studies Expression Myosin Isoform Expression (e.g., Sf9 cells or C2C12 cells) Purification Protein Purification (Affinity & Ion-Exchange Chromatography) Expression->Purification ATPase_Assay Actin-Activated ATPase Assay Purification->ATPase_Assay Motility_Assay In Vitro Motility Assay Purification->Motility_Assay Animal_Model Animal Model of Spasticity (e.g., Rat brain injury model) ATPase_Assay->Animal_Model Informs in vivo studies Force_Measurement Isometric Hindlimb Force Measurement Animal_Model->Force_Measurement

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of (2R,2'R)-threo-methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the chemical properties and synthesis of (2R,2'R)-threo-methylphenidate, a significant central nervous system stimulant. The following sections detail its chemical structure, key synthetic methodologies with experimental protocols, and relevant quantitative data. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical Structure and Properties

(2R,2'R)-threo-methylphenidate, also known as Dexmethylphenidate (B1218549), is the dextrorotatory enantiomer of methylphenidate. It is the more pharmacologically active isomer, primarily responsible for the therapeutic effects observed in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The molecule possesses two chiral centers, leading to four possible stereoisomers. The threo diastereomer is energetically favored over the erythro form.

IUPAC Name: methyl (2R)-phenyl-((2'R)-piperidin-2-yl)acetate Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol CAS Number: 40431-64-9

Structural Representation:

Caption: Chemical Structure of (2R,2'R)-threo-methylphenidate.

Synthesis of (2R,2'R)-threo-methylphenidate

The enantioselective synthesis of (2R,2'R)-threo-methylphenidate is crucial for its therapeutic application. Several strategies have been developed, including enzymatic resolution, the use of chiral auxiliaries, and diastereomeric salt resolution. This guide will focus on the diastereomeric resolution method, which is a robust and scalable process.

The overall workflow involves the synthesis of racemic threo-methylphenidate, followed by resolution using a chiral resolving agent, and finally, isolation of the desired enantiomer.

G cluster_0 Synthesis of Racemic Methylphenidate cluster_1 Diastereomeric Resolution cluster_2 Isolation of (2R,2'R)-MPH Ritalinic Acid Ritalinic Acid Esterification Esterification Ritalinic Acid->Esterification Methanol (B129727), Thionyl Chloride Workup Workup Esterification->Workup H2O, NaOH, DCM Racemic Methylphenidate Base Racemic Methylphenidate Base Workup->Racemic Methylphenidate Base Salt Formation Salt Formation Racemic Methylphenidate Base->Salt Formation (+)-DPTTA, Methanol Racemic Methylphenidate Base->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt\n((2R,2'R)-MPH-(+)-DPTTA) Diastereomeric Salt ((2R,2'R)-MPH-(+)-DPTTA) Filtration->Diastereomeric Salt\n((2R,2'R)-MPH-(+)-DPTTA) Liberation of Free Base Liberation of Free Base Diastereomeric Salt\n((2R,2'R)-MPH-(+)-DPTTA)->Liberation of Free Base aq. Ammonia (B1221849), DCM (2R,2'R)-MPH Free Base (2R,2'R)-MPH Free Base Liberation of Free Base->(2R,2'R)-MPH Free Base Salt Formation (HCl) Salt Formation (HCl) (2R,2'R)-MPH Free Base->Salt Formation (HCl) Conc. HCl, Isopropyl Alcohol (2R,2'R)-MPH HCl (2R,2'R)-MPH HCl Salt Formation (HCl)->(2R,2'R)-MPH HCl

Caption: Synthesis workflow for (2R,2'R)-threo-methylphenidate HCl.

The following protocols are detailed for the synthesis of (2R,2'R)-threo-methylphenidate hydrochloride via diastereomeric resolution.

Step 1: Synthesis of Racemic Methylphenidate Base [1]

  • To a clean, dry 500 mL 4-neck round bottom flask equipped with a mechanical stirrer, add ritalinic acid (20 g, 0.091 mol) and methanol (160 mL).

  • Cool the mixture to 0 to -5 °C.

  • Add thionyl chloride (32.6 g, 0.274 mol) dropwise over 30 minutes, maintaining the temperature.

  • Allow the temperature to rise to 27-30 °C and stir for 15 hours.

  • Distill off the methanol and thionyl chloride mixture.

  • Add water (200 mL) to the residue and adjust the pH to 10.5-11 with 25% aqueous NaOH solution.

  • Extract the product with dichloromethane (B109758) (200 mL).

  • Wash the organic layer with water (100 mL) and dry over anhydrous sodium sulfate.

  • Distill the solvent to obtain an oily mass of racemic methylphenidate base.

Step 2: Diastereomeric Resolution [1]

  • In a suitable vessel, dissolve the racemic methylphenidate base (15 g, 0.064 mol) in methanol and heat to 40-45 °C.

  • Add (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) (24.8 g, 0.064 mol) and maintain the temperature for 30 minutes until a clear solution is formed.

  • Remove the heat and allow the solution to cool to room temperature, at which point the diastereomeric salt will begin to precipitate.

  • Stir the mixture at 25-28 °C for 2 hours, then cool to 0 °C and maintain for 30 minutes.

  • Filter the precipitated diastereomeric salt and wash with chilled methanol (45 mL).

Step 3: Isolation of (2R,2'R)-threo-methylphenidate Hydrochloride [1]

  • Suspend the diastereomeric salt (17 g) in dichloromethane (68 mL) and water (34 mL).

  • Adjust the pH to 8.5-9.5 with aqueous ammonia (6.8 mL).

  • Separate the dichloromethane layer, wash with water, and dry over anhydrous sodium sulfate.

  • Distill the solvent to obtain (2R,2'R)-(+)-dexmethylphenidate base as an oil.

  • Pre-cool a solution of the dexmethylphenidate base (6 g) in isopropyl alcohol (18 mL) to 0-5 °C.

  • Add concentrated HCl (3.6 mL) and stir the mixture for 1 hour at 0-5 °C.

  • Filter the resulting white crystalline solid and wash with chilled isopropyl alcohol (12 mL) to yield dexmethylphenidate hydrochloride.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of (2R,2'R)-threo-methylphenidate hydrochloride.

Table 1: Synthesis Yields

StepProductStarting MaterialYield (%)Reference
1Racemic Methylphenidate BaseRitalinic Acid95[1]
2Diastereomeric SaltRacemic Methylphenidate Base97[1]
3(2R,2'R)-MPH Free BaseDiastereomeric Salt85[1]
4(2R,2'R)-MPH HCl(2R,2'R)-MPH Free Base98[1]

Table 2: Product Purity and Characterization

ParameterValueReference
Enantiomeric Purity ((2R,2'R):(2S,2'S))99.9:0.1[1]
Optical Rotation [α]D²⁵+88º (c = 1, MeOH)[1]
Melting Point222-224 °C[2]

Table 3: Spectroscopic Data for (2R,2'R)-threo-methylphenidate HCl

TechniqueDataReference
¹H NMR (brs, 1H, 10.28), (brs, 1H, 8.98), (m, 5H, 7.28-7.38), (s, 3H, 4.31-4.33), (s, 3H, 3.84), (m, 2H, 3.65-3.79), (m, 1H, 2.93-2.95), (m, 6H, 1.33-2.13)[1]
IR (KBr, cm⁻¹) 2937, 1739[1]
MS (m/z) 234 (MH⁺)[1]

Mechanism of Action: Signaling Pathway

(2R,2'R)-threo-methylphenidate primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, blocking the reabsorption of these neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling Cascade D_Receptor->Postsynaptic_Signal NE_Receptor->Postsynaptic_Signal MPH (2R,2'R)-MPH MPH->DAT Blocks MPH->NET Blocks

Caption: Mechanism of action of (2R,2'R)-threo-methylphenidate.

References

An In-depth Technical Guide on the Differential Activity of Methylphenidate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "(R)-MPH-220" or "S(-)-MPH-220" is not available in the public scientific literature. This guide will focus on the well-documented enantiomers of threo-methylphenidate (MPH), a structurally related and pharmacologically relevant compound. The d-threo-enantiomer corresponds to the (2R,2'R) configuration, while the l-threo-enantiomer corresponds to the (2S,2'S) configuration. For the purpose of this guide, we will refer to them as d-MPH and l-MPH, respectively, which serve as a proxy for the requested R- and S-enantiomer comparison.

Executive Summary

Methylphenidate (MPH) is a chiral psychostimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as four stereoisomers, with the threo pair being the most pharmacologically active. Clinical formulations have historically been a racemic mixture (50:50) of d-threo-MPH and l-threo-MPH.[1] However, extensive research has demonstrated that the therapeutic effects are predominantly, if not exclusively, mediated by the d-threo-enantiomer (d-MPH).[2][3] This guide provides a detailed comparison of the pharmacological activity of d-MPH and l-MPH, focusing on their interactions with monoamine transporters, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of action for methylphenidate is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[4] This blockade prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling.[5] The therapeutic efficacy of MPH in treating ADHD is largely attributed to this modulation of catecholamine levels in the prefrontal cortex and striatum.[4] It is the stereoselective interaction with these transporters that forms the basis of the differential activity between the d- and l-enantiomers.

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by methylphenidate. MPH binds to DAT and NET on the presynaptic membrane, inhibiting the reuptake of DA and NE, which leads to their accumulation in the synaptic cleft and subsequent enhanced stimulation of postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DAT DAT DA_Vesicle->DAT Release DA DA DAT->DA Reuptake NET NET NE NE NET->NE Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds Signal Signal Transduction DA_Receptor->Signal NE_Receptor->Signal MPH Methylphenidate (d-MPH) MPH->DAT Inhibits MPH->NET Inhibits

Figure 1: Mechanism of Methylphenidate Action

Quantitative Comparison of Enantiomer Activity

The pharmacological specificity of MPH resides almost entirely in the d-threo isomer.[1][6] The d-enantiomer exhibits significantly higher affinity and inhibitory potency at both DAT and NET compared to the l-enantiomer.[7][8]

Transporter Binding and Reuptake Inhibition Data

The following tables summarize the in vitro data for d-MPH and l-MPH from studies using rat brain tissues and cells expressing human transporters. The data clearly demonstrate the superior potency of the d-enantiomer.

Table 1: Inhibitory Potency (IC₅₀, nM) on Monoamine Transporters in Rat Brain

Enantiomer Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin (B10506) Transporter (SERT)
d-threo-MPH 33 244 >50,000
l-threo-MPH 540 5,100 >50,000

Source: Data compiled from in vitro studies assessing MPH affinity in rat brain membranes.[5][9]

Table 2: Binding Affinity (Kᵢ, nM) at Human Monoamine Transporters

Enantiomer Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) 5-HT₁ₐ Receptor 5-HT₂₋ Receptor
d-threo-MPH 131 83 >10,000 1,930 3,950
l-threo-MPH 8,290 10,100 >10,000 7,680 >10,000

Source: Data from a comprehensive in vitro screening of MPH isomers.[10]

Key Observations:

  • DAT Affinity: d-MPH is approximately 16-fold more potent than l-MPH at inhibiting dopamine reuptake in rat brain tissue and over 60-fold more potent in binding to human DAT.[5][9][10]

  • NET Affinity: The stereoselectivity is also pronounced at NET, where d-MPH is about 20-fold more potent than l-MPH in rat tissue and over 120-fold more potent at the human transporter.[5][9][10]

  • SERT Affinity: Neither enantiomer shows significant affinity for the serotonin transporter (SERT), confirming MPH's classification as a dopamine-norepinephrine reuptake inhibitor.[4][5][9]

  • Serotonergic Receptors: While direct binding to SERT is negligible, some studies show modest affinity of d-MPH for 5-HT₁ₐ and 5-HT₂₋ receptors, although the clinical significance of this is not fully established.[4][10]

  • Behavioral and Clinical Effects: The observed differences in vitro translate directly to in vivo effects. Studies show that d-MPH is responsible for the locomotor activity and clinical efficacy of racemic MPH, while l-MPH is largely inactive and may even slightly attenuate the effects of the d-isomer.[2][3][7]

Experimental Protocols

The quantitative data presented above are typically generated using radioligand binding assays and neurotransmitter uptake inhibition assays. The following sections provide detailed, representative methodologies for these key experiments.

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., d-MPH or l-MPH) by measuring its ability to displace a known radioligand from its target transporter.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of MPH enantiomers for DAT or NET.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat striatum (rich in DAT) or frontal cortex (rich in NET), or membranes from cell lines (e.g., HEK293) stably expressing human DAT or NET.[11]

  • Radioligand: [³H]WIN 35,428 or [³H]-Nomifensine for DAT; [³H]Nisoxetine for NET.[11][12]

  • Test Compounds: d-threo-MPH, l-threo-MPH.

  • Non-specific Binding Agent: A high concentration of a known potent inhibitor, such as Benztropine (10 µM) for DAT or Desipramine (10 µM) for NET.[11]

  • Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), Wash Buffer (ice-cold Assay Buffer).

  • Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

Workflow Diagram:

G prep Prepare Reagents: 1. Membrane Suspension 2. Radioligand (fixed conc.) 3. Test Compound (serial dilutions) 4. Non-specific Agent plate Plate Setup (96-well): - Total Binding (TB) wells - Non-specific Binding (NSB) wells - Test Compound wells prep->plate add Add Reagents to Wells: - TB: Buffer - NSB: Non-specific Agent - Test: Compound Dilutions plate->add add_ligand Add Radioligand to all wells add->add_ligand add_mem Initiate Reaction: Add Membrane Suspension to all wells add_ligand->add_mem incubate Incubate (e.g., 60 min at 4°C) add_mem->incubate filter Terminate & Filter: Rapidly filter through glass fiber filters using a cell harvester incubate->filter wash Wash Filters (3x with ice-cold Wash Buffer) filter->wash count Quantify Radioactivity: Dry filters and measure counts using a scintillation counter wash->count analyze Data Analysis: Calculate % Inhibition vs. [Compound] Determine IC50 via non-linear regression count->analyze

Figure 2: Workflow for Competitive Binding Assay

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition:

    • To TB wells, add 50 µL of assay buffer.

    • To NSB wells, add 50 µL of the non-specific binding agent (e.g., 10 µM Benztropine).

    • To test wells, add 50 µL of the serially diluted MPH enantiomer solutions.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its K₋) to all wells.[11]

  • Initiation: Start the binding reaction by adding 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C with gentle agitation to reach equilibrium.[11]

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Mean CPM of TB) - (Mean CPM of NSB).

    • Calculate Percent Inhibition for each test compound concentration: 100 * (1 - [(CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB)]).

    • Plot Percent Inhibition against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the IC₅₀ of MPH enantiomers for inhibiting dopamine or norepinephrine uptake.

Materials:

  • Cells/Tissue: Freshly prepared rat brain synaptosomes or cell lines (e.g., MDCK, CHO) stably expressing human DAT or NET.[13][14]

  • Radiolabeled Substrate: [³H]Dopamine or [³H]Norepinephrine.[15]

  • Test Compounds: d-threo-MPH, l-threo-MPH.

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibitor: A known potent inhibitor (e.g., nomifensine (B1679830) for DAT) to define non-specific uptake.

  • Equipment: 96-well plates, water bath or incubator (37°C), cell harvester, liquid scintillation counter.

Workflow Diagram:

G prep Prepare Reagents: 1. Synaptosome/Cell Suspension 2. [3H]Neurotransmitter 3. Test Compound (serial dilutions) plate Dispense Synaptosomes/Cells into 96-well plate prep->plate preincubate Pre-incubate with Test Compound or Vehicle for 10-20 min at 37°C plate->preincubate initiate Initiate Uptake: Add [3H]Neurotransmitter to wells preincubate->initiate incubate Incubate for a short period (e.g., 5-15 min at 37°C) initiate->incubate terminate Terminate Uptake: Rapid filtration over filters and wash with ice-cold buffer incubate->terminate count Quantify Radioactivity: Lyse cells/synaptosomes on filter and measure counts terminate->count analyze Data Analysis: Calculate % Inhibition vs. [Compound] Determine IC50 via non-linear regression count->analyze

Figure 3: Workflow for Uptake Inhibition Assay

Procedure:

  • Preparation: Prepare synaptosomes or harvest cultured cells and resuspend in KRH buffer.[16]

  • Plating: Aliquot the cell/synaptosome suspension into the wells of a 96-well plate.

  • Pre-incubation: Add the test compounds (MPH enantiomers) or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.[17]

  • Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 10 minutes) that falls within the linear range of uptake.[16]

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed immediately by several washes with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped inside the cells/synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine specific uptake by subtracting the counts in the presence of a saturating concentration of a known inhibitor from the total uptake.

    • Calculate the percent inhibition for each MPH enantiomer concentration relative to the specific uptake in the vehicle control wells.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]

Conclusion

The pharmacological activity of threo-methylphenidate is highly stereoselective. The d-threo-enantiomer (d-MPH) is the primary contributor to the therapeutic effects of racemic methylphenidate, exhibiting significantly greater affinity and inhibitory potency at the dopamine and norepinephrine transporters than the l-threo-enantiomer (l-MPH).[2][8] Quantitative binding and uptake assays consistently demonstrate that l-MPH is a weak monoamine reuptake inhibitor with negligible clinical activity.[3][5][9] This profound difference in enantiomer activity has supported the development and clinical use of single-enantiomer formulations, such as dexmethylphenidate (B1218549) (d-MPH), to provide the therapeutic benefits while reducing the metabolic load from the inactive l-isomer.[10]

References

The Discovery and Development of MPH-220: A Novel, Selective Inhibitor of Fast Skeletal Muscle Myosin-2 for the Treatment of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Muscle spasticity, a debilitating condition characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. Current treatment options are often limited by systemic side effects, including sedation, muscle weakness, and cardiovascular events, due to their action on the central nervous system. MPH-220 emerges as a first-in-class, orally active small molecule that offers a paradigm shift in the management of spasticity. By directly and selectively targeting the molecular motor of fast skeletal muscle, myosin-2, MPH-220 induces muscle relaxation without affecting cardiac or smooth muscle function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and future clinical potential of MPH-220 and its clinical counterpart, MTR-601.

Introduction: The Unmet Need in Spasticity Treatment

Spasticity, a common consequence of upper motor neuron lesions resulting from stroke, cerebral palsy, multiple sclerosis, or spinal cord injury, significantly impairs motor function and quality of life. The underlying pathophysiology involves a hyperexcitability of the stretch reflex arc. Existing muscle relaxants primarily act on the central nervous system (CNS) by modulating inhibitory or excitatory neurotransmission. While effective to some degree, their lack of specificity leads to a wide range of dose-limiting side effects.

The development of MPH-220 was driven by the hypothesis that direct inhibition of the contractile machinery within skeletal muscle could provide a more targeted and safer therapeutic approach. Specifically, the rationale was to selectively inhibit the fast-twitch (type II) skeletal muscle fibers, which are predominantly responsible for the powerful, rapid contractions that contribute to spastic hypertonia, while sparing the slow-twitch (type I) fibers responsible for posture and endurance.

Discovery of MPH-220: A Rational Drug Design Approach

The discovery of MPH-220 was a feat of rational drug design, capitalizing on a subtle yet critical structural difference between myosin isoforms. Myosin-2 is the motor protein responsible for muscle contraction, and its various isoforms are expressed in different muscle types. The high degree of structural homology between skeletal and cardiac myosin has historically posed a significant challenge for the development of selective inhibitors, with off-target cardiac effects being a major concern.

The Molecular Target: A Single Amino Acid Difference

Researchers identified a single amino acid variation within the ATP-binding pocket of the myosin heavy chain that differentiates fast skeletal myosin-2 from other myosin-2 isoforms. In fast skeletal myosin (MyHC IIa, IIx/d, and IIb), a leucine (B10760876) residue is present at a key position (Leu476 in human MyHC IIa).[1] In contrast, all other myosin-2 isoforms, including slow skeletal/β-cardiac myosin (MyHC I), α-cardiac myosin, smooth muscle myosin, and non-muscle myosins, possess a bulkier phenylalanine residue at the equivalent position.[2][3] This subtle difference in the steric landscape of the binding pocket provided a unique opportunity for the design of a highly selective inhibitor.

Structure-Based Design and Optimization

MPH-220 was designed to bind within the blebbistatin-binding pocket of the myosin motor domain.[2][3] The crystal structure of MPH-220 in complex with fast skeletal muscle myosin (PDB ID: 6YSY) confirms that it binds in the pre-powerstroke state, stabilizing an actin-detached conformation.[1][4] The morpholine (B109124) ring of MPH-220 forms a critical interaction with the unique leucine residue in fast skeletal myosin.[2][4] In cardiac myosin, the corresponding phenylalanine residue creates a steric clash that prevents high-affinity binding, thus conferring the remarkable selectivity of MPH-220.[2]

Mechanism of Action

MPH-220 is a selective, allosteric inhibitor of the actin-activated ATPase activity of fast skeletal muscle myosin-2. The binding of MPH-220 to the myosin motor domain stabilizes the pre-powerstroke state, a conformation in which myosin has a low affinity for actin. By trapping myosin in this state, MPH-220 effectively uncouples the cross-bridge cycle, preventing the formation of force-producing actomyosin (B1167339) complexes and leading to muscle relaxation.

MPH-220_Mechanism_of_Action Myosin_ATP Myosin-ATP (Low Actin Affinity) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly Bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Strongly Bound - Force) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Powerstroke) Acto_Myosin Acto-Myosin (Rigor State) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) MPH220 MPH-220 MPH220->Myosin_ADP_Pi Inhibition Inhibition

Figure 1: Simplified schematic of the actomyosin cross-bridge cycle and the inhibitory action of MPH-220.

Preclinical Pharmacology

In Vitro Selectivity and Potency

The selectivity of MPH-220 has been demonstrated through in vitro actin-activated ATPase assays using a panel of purified myosin isoforms. MPH-220 potently inhibits the ATPase activity of fast skeletal myosin-2, while having a negligible effect on slow skeletal/β-cardiac myosin, smooth muscle myosin, and non-muscle myosin-2 isoforms, even at high concentrations.[2][3]

Myosin IsoformSourceMPH-220 Inhibition
Fast Skeletal Myosin-2 Rabbit PsoasPotent Inhibition
Slow Skeletal/β-Cardiac MyosinPorcine Heart VentricleNo significant inhibition
Smooth Muscle Myosin-2Not specifiedNo significant inhibition
Non-muscle Myosin-2A (NM2A)Human (recombinant)No significant inhibition
Non-muscle Myosin-2B (NM2B)Human (recombinant)No significant inhibition
Non-muscle Myosin-2C (NM2C)Human (recombinant)No significant inhibition
Human β-Cardiac MyosinHuman (recombinant)No significant inhibition
Human Muscle Biopsy (m. vastus lateralis)Human~70% inhibition
Human Muscle Biopsy (m. soleus)Human~29% inhibition
Human Heart Ventricle BiopsyHumanNo significant inhibition
Table 1: In Vitro Selectivity Profile of MPH-220 Against Various Myosin Isoforms.[2][3]

Mutagenesis studies have further confirmed the mechanism of selectivity. When the phenylalanine at position 490 in non-muscle myosin-2C (NM2C) was mutated to a leucine, the resulting protein became sensitive to inhibition by MPH-220, corroborating that this single amino acid is the key determinant of selectivity.[3]

In Vivo Efficacy in a Rat Model of Spasticity

The in vivo efficacy of MPH-220 was evaluated in a rat model of spasticity induced by a unilateral lesion of the pyramidal tract.[2] Oral administration of MPH-220 demonstrated a dose-dependent reduction in isometric hindlimb muscle force.[5] The S(-) enantiomer of MPH-220 was found to be the more active isomer, capable of reducing hindlimb force by up to 70%.[2] This force reduction persisted for over 10 hours, suggesting a favorable duration of action.[5] Importantly, the residual 30% of muscle force is consistent with the contribution of the uninhibited slow-twitch muscle fibers, which is advantageous as it may prevent complete muscle paralysis at therapeutic doses.[2]

TreatmentDoseMaximum Force ReductionDuration of Effect
MPH-220 (S(-) enantiomer)Dose-dependentUp to 70%> 10 hours
MPH-220 (racemic)Not specified~40%Not specified
Table 2: In Vivo Efficacy of MPH-220 on Hindlimb Muscle Force in Rats.[2][5]

In the spastic rat model, oral administration of MPH-220 at 15 mg/kg resulted in significant improvements in gait, including a more straightened body posture, a reduced number of spontaneous falls and cramping, and more ordered limb positioning.[2]

Pharmacokinetics and Biodistribution

Preclinical studies in rats have shown that MPH-220 is orally bioavailable and exhibits favorable pharmacokinetic properties.[2] Following oral administration, MPH-220 demonstrates a dose-dependent accumulation in skeletal muscle tissue, reaching concentrations several-fold higher than in other tissues such as the brain, heart, and blood.[5] This preferential accumulation in the target tissue likely contributes to its sustained efficacy and wide therapeutic window. The concentration of MPH-220 in the diaphragm was found to be much lower than in other striated muscles, which may explain the lack of respiratory side effects.[2]

TissueRelative MPH-220 Accumulation
Skeletal MuscleHigh
HeartLow
BrainLow
BloodLow
DiaphragmVery Low
Table 3: Relative Tissue Distribution of MPH-220 in Rats.[2][5]
Safety and Tolerability

A key advantage of MPH-220 is its impressive safety profile, which is a direct result of its high selectivity. In preclinical studies, MPH-220 did not cause any significant cardiovascular side effects.[2] Heart rate and blood pressure remained unchanged even at doses that produced substantial muscle relaxation.[5] Furthermore, due to its peripheral mechanism of action and low brain penetration, MPH-220 is devoid of the central nervous system side effects, such as sedation and dizziness, that are common with current muscle relaxants.

Clinical Development: MTR-601

The clinical development of this class of molecules is being advanced by Motric Bio with the compound MTR-601, which was originally designated as MPH-220.[6]

Phase 1 Clinical Trial

A Phase 1, first-in-human, randomized, placebo-controlled, single and multiple ascending dose study of MTR-601 in healthy volunteers (NCT06117020) has been completed.[7] The study was designed to assess the safety, tolerability, and pharmacokinetics of MTR-601.[7] Motric Bio has reported that MTR-601 was safe and well-tolerated, enabling its progression to Phase 2 studies.[6] Detailed results from the Phase 1 trial have not yet been made publicly available.

Phase 2 Clinical Trial

A Phase 2, randomized, double-blind, placebo-controlled clinical trial of MTR-601 for the treatment of cervical dystonia is currently underway (NCT06830642).[8] This 8-week study aims to evaluate the safety, tolerability, and efficacy of MTR-601 in approximately 80 participants.[8] The primary efficacy endpoint is the change in the Toronto Western Spasmodic Torticollis Rating Scale (TWSTRS) total score.[9]

Experimental Protocols

Actin-Activated Myosin ATPase Inhibition Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, and the ability of MPH-220 to inhibit this activity.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Myosin Purified Myosin Isoforms Mix Incubate Myosin, Actin, and MPH-220 Myosin->Mix Actin F-Actin Actin->Mix MPH220_sol MPH-220 Solutions MPH220_sol->Mix Add_ATP Initiate reaction with [γ-32P]ATP Mix->Add_ATP Incubate Incubate at 25°C Add_ATP->Incubate Stop Stop reaction with acidic solution Incubate->Stop Extract Extract released [32P]Pi Stop->Extract Scintillation Scintillation Counting Extract->Scintillation Calculate Calculate ATPase activity and % inhibition Scintillation->Calculate

Figure 2: General workflow for the actin-activated myosin ATPase inhibition assay.

Materials:

  • Purified myosin isoforms (e.g., fast skeletal, cardiac)

  • F-actin

  • MPH-220 stock solution in DMSO

  • Assay buffer (e.g., 10 mM imidazole, pH 7.0, 3 mM MgCl2, 1 mM EGTA, 32 mM KCl)

  • [γ-32P]ATP

  • Acidic stop solution (e.g., perchloric acid)

  • Ammonium molybdate (B1676688) and iso-butanol/toluene for phosphate (B84403) extraction

  • Scintillation cocktail

Procedure:

  • Prepare reaction mixtures containing assay buffer, F-actin, and varying concentrations of MPH-220 (or vehicle control).

  • Add purified myosin to the reaction mixtures and pre-incubate.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.

  • Stop the reaction by adding an acidic solution.

  • Extract the released inorganic phosphate ([32P]Pi) using an organic solvent mixture.

  • Quantify the amount of [32P]Pi in the organic phase using a scintillation counter.

  • Calculate the ATPase activity and determine the percent inhibition at each MPH-220 concentration to derive the IC50 value.[10]

In Vivo Isometric Hindlimb Force Measurement in Rats

This procedure measures the contractile force of the hindlimb muscles in an anesthetized rat in response to nerve stimulation.

In_Vivo_Force_Measurement Anesthetize Anesthetize Rat Position Position and secure hindlimb Anesthetize->Position Electrodes Place stimulating electrodes on sciatic nerve Position->Electrodes Transducer Attach foot to force transducer Position->Transducer Stimulate Tetanic stimulation of sciatic nerve Electrodes->Stimulate Transducer->Stimulate Measure_Baseline Measure baseline isometric force Stimulate->Measure_Baseline Administer Administer MPH-220 (oral gavage) Measure_Baseline->Administer Measure_Post_Dose Measure force at time intervals Administer->Measure_Post_Dose Analyze Analyze force reduction Measure_Post_Dose->Analyze

Figure 3: Workflow for in vivo isometric hindlimb force measurement in rats.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame or custom-built apparatus to secure the rat

  • Force transducer

  • Nerve stimulator with needle electrodes

  • Data acquisition system

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Securely fix the rat's pelvis and femur to prevent movement during muscle contraction.

  • Surgically expose the sciatic nerve and place stimulating electrodes around it.

  • Attach the rat's foot to a force transducer to measure isometric torque or force.

  • Determine the optimal muscle length for maximal force production by delivering single twitches at various ankle angles.

  • Deliver a supramaximal tetanic stimulation to the sciatic nerve to elicit a maximal isometric contraction and record the baseline force.

  • Administer MPH-220 or vehicle control via oral gavage.

  • Repeat the tetanic stimulation and force measurement at regular intervals post-dosing to determine the time course and magnitude of force reduction.[11][12][13]

Spastic Rat Model: Pyramidal Tract Lesion

This surgical procedure creates a unilateral lesion in the pyramidal tract of the rat brain, leading to the development of spasticity in the contralateral limbs.

Materials:

  • Stereotaxic apparatus

  • Anesthesia

  • Surgical drill

  • Microsyringe or fine knife

  • Ethanol (B145695) or other lesioning agent

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Using a rat brain atlas, determine the stereotaxic coordinates for the pyramidal tract.

  • Make a scalp incision and drill a small burr hole in the skull at the determined coordinates.

  • Lower a microsyringe or a fine blade to the target depth within the pyramidal tract.

  • Create the lesion either by injecting a small volume of a neurotoxic agent like ethanol or by mechanical transection.[14][15]

  • Suture the incision and allow the animal to recover.

  • Assess the development of spasticity in the contralateral limbs over the following weeks using behavioral tests (e.g., gait analysis, open-field testing) and/or electromyography.[2]

Future Directions and Conclusion

MPH-220 represents a highly promising, novel approach to the treatment of muscle spasticity. Its unique mechanism of action, exquisite selectivity, and favorable safety profile in preclinical models suggest that it could overcome the major limitations of current therapies. The ongoing clinical development of MTR-601 will be crucial in determining the translational success of this innovative strategy.

Future research should focus on:

  • The full publication of data from the Phase 1 and ongoing Phase 2 clinical trials of MTR-601.

  • Exploration of the therapeutic potential of this class of molecules in other conditions characterized by muscle hypertonia, such as certain forms of low back pain and fibromyalgia.

  • Further investigation into the long-term safety and efficacy of selective fast skeletal muscle myosin-2 inhibition.

References

(R)-MPH-220: A Comprehensive Technical Guide to its Molecular Target and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the (R)-enantiomer of MPH-220, a selective inhibitor of fast skeletal muscle myosin-2. This document provides an in-depth technical overview of the molecular target, binding site, and mechanism of action of this compound. It is established that the S(-)-enantiomer of MPH-220 is the significantly more active inhibitor of skeletal muscle myosin-2. This guide will present quantitative data on the inhibitory activity of the parent compound, MPH-220, detail the experimental protocols for key assays, and provide visualizations of the relevant biological pathways and experimental workflows.

Molecular Target: Skeletal Muscle Myosin-2

The primary molecular target of MPH-220 is skeletal muscle myosin-2 , the motor protein responsible for generating force and contraction in skeletal muscle fibers.[1][2] Specifically, MPH-220 exhibits high selectivity for fast skeletal myosin isoforms (e.g., MyHC IIa, IIb, IIx) over slow skeletal (MyHC I) and cardiac myosin isoforms.[1][2] This selectivity is crucial for its potential therapeutic applications as a muscle relaxant, as it avoids direct effects on cardiac function.[1]

Binding Site and Mechanism of Selectivity

MPH-220 binds to the blebbistatin-binding cavity within the motor domain of the myosin heavy chain.[1][3] This pocket is located at the junction of the switch-2 loop, the HP-helix, and the relay region, a critical area for the conformational changes that drive the myosin power stroke.

The remarkable selectivity of MPH-220 for fast skeletal myosin isoforms is attributed to a single amino acid difference in this binding pocket. Fast skeletal myosins possess a leucine (B10760876) residue at the N-terminus of the HP-helix, which accommodates the morpholino group of MPH-220.[1] In contrast, other myosin isoforms, including cardiac and smooth muscle myosins, have a bulkier phenylalanine residue at the equivalent position.[1][3] This phenylalanine creates steric hindrance, preventing the stable binding of MPH-220 and thereby conferring its high degree of selectivity.[1][3]

Quantitative Data: Inhibitory Activity of MPH-220

The inhibitory potency of MPH-220 has been quantified through actin-activated ATPase assays. The following table summarizes the IC50 values and maximal inhibition for various myosin isoforms. It is important to note that the S(-)-enantiomer is the more potent inhibitor.

Myosin IsoformSourceIC50 (µM)Maximal Inhibition (%)
Fast Skeletal (MyHC IIa/x)Rabbit m. psoas0.3 ± 0.1~95
Mixed Skeletal (Fast/Slow)Human m. vastus lateralis0.5 ± 0.1~70
Slow Skeletal (MyHC I)Human m. soleus> 50~29
Cardiac (β-MyHC)Human heart ventricle> 50No inhibition
Non-muscle 2A (NM2A)Human recombinant> 50No inhibition
Non-muscle 2B (NM2B)Human recombinant> 50No inhibition
Non-muscle 2C (NM2C)Human recombinant> 50No inhibition

Data adapted from Gyimesi M, et al. Cell. 2020.

Signaling Pathway and Mechanism of Action

MPH-220 acts as a direct, nervous system-independent muscle relaxant. It does not interfere with upstream signaling pathways such as those involving G-protein coupled receptors (GPCRs), kinases, or nuclear hormone receptors. Its mechanism of action is the direct inhibition of the myosin ATPase cycle. By binding to the myosin motor domain, MPH-220 stabilizes a state where myosin has a low affinity for actin, thus preventing the cross-bridge formation and power stroke necessary for muscle contraction.

cluster_0 Skeletal Muscle Contraction Cycle cluster_1 Inhibition by MPH-220 ATP_Binding ATP binds to Myosin Myosin_Detachment Myosin detaches from Actin ATP_Binding->Myosin_Detachment ATP_Hydrolysis ATP Hydrolysis (Myosin head cocks) Myosin_Detachment->ATP_Hydrolysis Cross_Bridge Myosin head binds to Actin (Cross-bridge formation) ATP_Hydrolysis->Cross_Bridge Power_Stroke Pi release and Power Stroke (Actin filament slides) Cross_Bridge->Power_Stroke ADP_Release ADP is released Power_Stroke->ADP_Release ADP_Release->ATP_Binding Cycle Repeats MPH220 This compound MPH220->Cross_Bridge Inhibits

Mechanism of Action of this compound on the Muscle Contraction Cycle.

Experimental Protocols

Actin-Activated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.

Materials:

  • Purified myosin isoforms (e.g., fast skeletal, cardiac)

  • Actin, purified and stabilized in filamentous form (F-actin)

  • Assay Buffer: 10 mM KCl, 2 mM MgCl₂, 20 mM Tris-HCl (pH 7.5), 0.5 mM DTT

  • ATP solution (1 mM)

  • This compound stock solution in DMSO

  • Phosphate (B84403) detection reagent (e.g., malachite green-based)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, myosin, and varying concentrations of F-actin.

  • Add this compound or vehicle (DMSO) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding ATP.

  • At various time points, quench the reaction (e.g., with acid).

  • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).

  • Calculate the rate of phosphate release (ATPase activity) from a standard curve.

  • Determine the IC50 value by plotting the ATPase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Start Prepare Reaction Mix (Buffer, Myosin, F-Actin) Add_Inhibitor Add this compound or Vehicle (DMSO) Start->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_ATP Initiate with ATP Incubate->Add_ATP Quench Quench Reaction (Time Points) Add_ATP->Quench Detect_Pi Add Phosphate Detection Reagent Quench->Detect_Pi Measure_Abs Measure Absorbance Detect_Pi->Measure_Abs Analyze Calculate ATPase Activity and IC50 Measure_Abs->Analyze

Workflow for the Actin-Activated ATPase Activity Assay.

In Vivo Muscle Force Measurement

This protocol describes the measurement of skeletal muscle force in an animal model to assess the in vivo efficacy of this compound.

Materials:

  • Anesthetized rat model

  • Isometric force transducer

  • Pulse oximeter for monitoring vital signs

  • This compound formulation for oral or intraperitoneal administration

  • Data acquisition system

Procedure:

  • Anesthetize the rat and place it on a temperature-controlled platform.

  • Attach the hindleg to an isometric force transducer to measure muscle force.

  • Monitor vital signs (heart rate, oxygen saturation) using a pulse oximeter.

  • Administer a single dose of this compound or vehicle to the animal.

  • Record the isometric force of the hindleg at baseline and at multiple time points after drug administration.

  • Analyze the data to determine the dose-dependent reduction in muscle force and the duration of the effect.

Start Anesthetize Animal Setup Attach Hindleg to Force Transducer Start->Setup Monitor Monitor Vital Signs Setup->Monitor Administer Administer this compound or Vehicle Monitor->Administer Record_Baseline Record Baseline Force Administer->Record_Baseline Record_Post_Dose Record Force at Multiple Time Points Record_Baseline->Record_Post_Dose Analyze Analyze Force Reduction and Duration Record_Post_Dose->Analyze

Workflow for In Vivo Muscle Force Measurement.

Conclusion

This compound is the less active enantiomer of a highly selective inhibitor of fast skeletal muscle myosin-2. Its binding to the blebbistatin-binding pocket is dependent on a key leucine residue present in fast skeletal myosin isoforms, which underlies its specificity and favorable safety profile with respect to cardiac muscle. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of muscle physiology, pharmacology, and drug development. Further investigation into the differential activities of the (R) and (S) enantiomers is warranted to fully elucidate the structure-activity relationship of this class of myosin inhibitors.

References

Selectivity of (R)-MPH-220 for Myosin Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-MPH-220, a stereoisomer of the novel myosin inhibitor MPH-220. While its enantiomer, (S)-MPH-220, is a potent and highly selective inhibitor of fast skeletal muscle myosin-2, this compound exhibits a significantly weaker inhibitory effect. This document collates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.

Executive Summary

MPH-220 is a next-generation muscle relaxant that directly targets the myosin motor protein, offering a distinct mechanism of action compared to centrally acting muscle relaxants.[1] Its therapeutic potential lies in its remarkable selectivity for fast skeletal muscle myosin-2 isoforms, thereby avoiding off-target effects on cardiac, smooth, and non-muscle myosins.[1] This selectivity is conferred by a single amino acid difference in the drug-binding pocket between myosin isoforms. However, the inhibitory activity of MPH-220 is highly dependent on its stereochemistry. The S(-) enantiomer is the primary active form, demonstrating potent inhibition of fast skeletal myosin. In contrast, the R(+) enantiomer, this compound, is substantially less active, exhibiting a fourfold weaker effect on muscle force relaxation.[1]

Data Presentation: Quantitative Selectivity of MPH-220

The inhibitory activity of MPH-220 across various myosin-2 isoforms has been quantified using actin-activated ATPase assays. The half-maximal inhibitory concentrations (IC50) from these experiments are summarized below. It is important to note that these values were determined for the potent S(-) enantiomer. The IC50 for this compound is expected to be significantly higher.

Myosin IsoformSourceIC50 of (S)-MPH-220 (μM)Notes
Skeletal Myosin-2 (Fast) Rabbit Psoas Muscle0.3 ± 0.03High sensitivity to inhibition.
Skeletal Myosin-2 (Slow) / β-Cardiac Myosin Porcine Heart Left Ventricle> 100Essentially no inhibition observed.
Smooth Muscle Myosin-2 Chicken Gizzard> 100No significant inhibition.
Non-Muscle Myosin-2A (NM2A) Human (expressed)> 100No significant inhibition.
Non-Muscle Myosin-2B (NM2B) Human (expressed)> 100No significant inhibition.
Non-Muscle Myosin-2C (NM2C) Human (expressed)> 100No significant inhibition.
β-Cardiac Myosin Human (expressed)> 100Confirms lack of cardiac off-target activity.

Data sourced from Gyimesi M, et al. Cell. 2020 Oct 15;183(2):335-346.e13.

Mechanism of Action and Selectivity

MPH-220 binds to the blebbistatin-binding cavity of the myosin motor domain, a pocket that is crucial for the conformational changes that drive muscle contraction.[1] The compound stabilizes the myosin in a pre-powerstroke, actin-detached state, thus inhibiting the ATPase cycle and preventing force generation.

The high selectivity for fast skeletal myosin isoforms is attributed to a key amino acid residue within this binding pocket. Fast skeletal myosins possess a leucine (B10760876) residue at this position, which accommodates the morpholino group of MPH-220.[2] In contrast, cardiac, smooth, and non-muscle myosin isoforms have a bulkier phenylalanine residue at the equivalent position, which creates a steric clash with MPH-220, preventing high-affinity binding and inhibition.[1]

Experimental Protocols

The determination of MPH-220's selectivity relies on two primary experimental procedures: the purification of myosin isoforms and the subsequent actin-activated ATPase activity assays.

Purification of Myosin Isoforms

Objective: To isolate pure and active myosin-2 isoforms from various tissue sources or expression systems.

Protocol for Tissue-Sourced Myosin (e.g., Rabbit Psoas, Porcine Ventricle):

  • Tissue Homogenization: Muscle tissue is minced and homogenized in a low-salt buffer (e.g., containing KCl, phosphate (B84403) buffer, MgCl2, and protease inhibitors) to extract myofibrils.

  • Myosin Extraction: The myofibrillar pellet is washed and then resuspended in a high-salt extraction buffer (e.g., containing high concentrations of KCl, phosphate buffer, ATP, and DTT) to solubilize myosin.

  • Actin Removal: The solution is centrifuged at high speed to pellet the actin filaments and other insoluble components.

  • Ammonium (B1175870) Sulfate Precipitation: Myosin is precipitated from the supernatant by the gradual addition of ammonium sulfate. The protein pellet is collected by centrifugation.

  • Dialysis: The myosin pellet is redissolved in a high-salt buffer and dialyzed extensively against a low-salt buffer to induce the formation of myosin filaments.

  • Clarification: The filament solution is clarified by centrifugation to remove any aggregated protein.

  • Final Purification: The myosin is further purified using techniques like ion-exchange chromatography or gel filtration to ensure high purity. Protein concentration and purity are assessed by SDS-PAGE.

Actin-Activated ATPase Inhibition Assay

Objective: To measure the rate of ATP hydrolysis by a specific myosin isoform in the presence of actin and to determine the inhibitory effect of this compound.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing imidazole, KCl, MgCl2, and EGTA at a physiological pH (typically 7.4).

  • Protein Preparation: Purified myosin subfragment-1 (S1) and filamentous actin (F-actin) are added to the reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound (or its enantiomer/racemic mixture) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture. Control reactions receive the solvent alone.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is typically done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically at approximately 650 nm.[3]

  • Data Analysis: The ATPase activity (rate of Pi release) is plotted against the inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

Myosin ATPase and Inhibition Cycle

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_inhibition Inhibition Pathway M_ATP Myosin-ATP (Actin Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-Powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly Bound) M_ADP_Pi->AM_ADP_Pi + Actin Inhibited_State Myosin-ADP-Pi-MPH220 (Inhibited State) M_ADP_Pi->Inhibited_State Binding AM_ADP Actin-Myosin-ADP (Post-Powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP + ATP (Detachment) MPH220 This compound Inhibited_State->AM_ADP_Pi Blocked Experimental_Workflow cluster_prep Protein Preparation cluster_assay ATPase Inhibition Assay cluster_analysis Data Analysis Tissue Source Tissue (e.g., Rabbit Psoas, Porcine Heart) Homogenization Homogenization & Extraction Tissue->Homogenization Purification Myosin Purification (Chromatography, Dialysis) Homogenization->Purification QC Purity & Activity Check (SDS-PAGE) Purification->QC Actin_Purification Actin Purification Actin_Purification->QC Assay_Setup Assay Setup: Myosin + Actin + Buffer QC->Assay_Setup Reaction Initiate with ATP Assay_Setup->Reaction Inhibitor This compound (Serial Dilutions) Inhibitor->Assay_Setup Measurement Measure Pi Release (Colorimetric Assay) Reaction->Measurement Plotting Plot Activity vs. [Inhibitor] Measurement->Plotting Curve_Fit Dose-Response Curve Fitting Plotting->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

References

The Pharmacological Profile of MPH-220: A Selective Myosin II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MPH-220 is a novel, orally active, small-molecule inhibitor of fast skeletal muscle myosin II, the motor protein responsible for muscle contraction.[1][2] Developed as a derivative of blebbistatin, MPH-220 exhibits remarkable selectivity for fast skeletal muscle myosin isoforms over cardiac, smooth muscle, and non-muscle myosin II isoforms.[3][4] This high degree of selectivity is attributed to a single amino acid difference in the myosin motor domain, making MPH-220 a promising therapeutic candidate for treating muscle spasticity and stiffness without the adverse cardiovascular and neurological side effects associated with current muscle relaxants.[2][4][5] This document provides a comprehensive overview of the pharmacological profile of MPH-220, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

MPH-220 directly targets the effector protein of muscle contraction, the actomyosin (B1167339) system.[5] It functions by binding to a specific pocket on the myosin motor domain, known as the blebbistatin-binding cleft, when myosin is in its actin-detached, pre-powerstroke state.[3][4] This binding event stabilizes the myosin in a state with low affinity for actin, thereby inhibiting its motor activity and preventing the generation of force that leads to muscle contraction.[4][6]

The remarkable selectivity of MPH-220 for fast skeletal muscle myosin II isoforms stems from a key structural difference in the inhibitor's binding site.[4] Fast skeletal myosin isoforms possess a leucine (B10760876) residue at a critical position within the HP-helix of the motor domain.[3] In contrast, cardiac, smooth muscle, and non-muscle myosin II isoforms have a bulkier phenylalanine residue at the equivalent position.[3] The morpholino group of MPH-220 is designed to interact favorably with the leucine residue, allowing for high-affinity binding.[3] The larger phenylalanine residue in other myosin isoforms creates steric hindrance, preventing effective binding of MPH-220.

Signaling Pathway of Muscle Contraction and MPH-220 Inhibition

The following diagram illustrates the simplified signaling pathway of skeletal muscle contraction and the point of intervention for MPH-220.

G cluster_0 Upstream Neurological Signaling cluster_1 Actomyosin Cross-Bridge Cycling Nervous System Signal Nervous System Signal Neuromuscular Junction Neuromuscular Junction Nervous System Signal->Neuromuscular Junction Muscle Fiber Depolarization Muscle Fiber Depolarization Neuromuscular Junction->Muscle Fiber Depolarization Ca2+ Release Ca2+ Release Muscle Fiber Depolarization->Ca2+ Release Troponin-Tropomyosin Shift Troponin-Tropomyosin Shift Ca2+ Release->Troponin-Tropomyosin Shift Myosin Binding Site Exposed Myosin Binding Site Exposed Troponin-Tropomyosin Shift->Myosin Binding Site Exposed Actin-Myosin Binding Actin-Myosin Binding Myosin Binding Site Exposed->Actin-Myosin Binding Power Stroke Power Stroke Actin-Myosin Binding->Power Stroke Muscle Contraction Muscle Contraction Power Stroke->Muscle Contraction MPH-220 MPH-220 MPH-220->Actin-Myosin Binding Inhibits caption MPH-220 directly inhibits the actomyosin interaction.

Mechanism of MPH-220 Action

Quantitative Pharmacological Data

The inhibitory activity of MPH-220 has been quantified against various myosin isoforms using actin-activated ATPase assays. The data clearly demonstrates the high selectivity of MPH-220 for fast skeletal muscle myosin.

Myosin IsoformSourceMPH-220 InhibitionBlebbistatin Inhibition
Fast Skeletal Myosin IIRabbit Psoas Muscle>95%>95%
Slow Skeletal/β-Cardiac MyosinPorcine Heart VentricleNo significant inhibition>90%
Smooth Muscle Myosin II-No significant inhibition-
Non-muscle Myosin IIA (NM2A)Human (expressed)No significant inhibition-
Non-muscle Myosin IIB (NM2B)Human (expressed)No significant inhibition-
Non-muscle Myosin IIC (NM2C)Human (expressed)No significant inhibition-
β-Cardiac MyosinHuman (expressed)No significant inhibition>95%
Vastus Lateralis Muscle BiopsyHuman~70%>90%
Soleus Muscle BiopsyHuman~29%-
Heart Ventricle BiopsyHumanNo significant inhibition>90%

Data compiled from studies by Gyimesi et al.[3][4]

Experimental Protocols

Actin-Activated ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of compounds like MPH-220 on the motor activity of myosin.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of the inhibitor.

Materials:

  • Purified myosin II isoforms (e.g., from rabbit psoas muscle for fast skeletal, porcine ventricle for cardiac).

  • Actin purified from rabbit skeletal muscle.

  • Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl2, 0.1 mM EGTA.

  • ATP solution.

  • Phosphate (B84403) detection reagent (e.g., malachite green-based).

  • MPH-220 stock solution in DMSO.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, actin, and the desired concentration of MPH-220 or vehicle control (DMSO).

  • Add the myosin isoform to the reaction mixture and incubate for a specified period at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding a saturating concentration of ATP.

  • At defined time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Quantify the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Calculate the ATPase activity as the rate of Pi release over time.

  • Determine the percentage of inhibition by comparing the activity in the presence of MPH-220 to the vehicle control.

  • To determine the IC50 value, perform the assay with a range of MPH-220 concentrations and fit the data to a dose-response curve.

Experimental Workflow for ATPase Inhibition Assay

G start Start prep_mix Prepare Reaction Mix (Buffer, Actin, MPH-220) start->prep_mix add_myosin Add Myosin Isoform prep_mix->add_myosin incubate Incubate add_myosin->incubate add_atp Initiate with ATP incubate->add_atp take_aliquots Take Aliquots at Time Points add_atp->take_aliquots quench Quench Reaction take_aliquots->quench detect_pi Quantify Inorganic Phosphate quench->detect_pi calculate Calculate ATPase Activity and % Inhibition detect_pi->calculate end End calculate->end caption Workflow for determining myosin ATPase inhibition.

ATPase Inhibition Assay Workflow

Safety and Pharmacokinetic Profile

Preclinical studies have demonstrated that MPH-220 possesses an excellent safety profile.[2] Due to its high selectivity, it does not affect cardiac or smooth muscle function, thus avoiding cardiovascular side effects.[4][5] Furthermore, it does not interact with a wide range of human kinases, G-protein-coupled receptors (GPCRs), or nuclear hormone receptors, indicating a low potential for off-target effects.[2][4] Studies have shown that MPH-220 is not mutagenic or cytotoxic.[2][4]

Pharmacokinetic studies have shown that MPH-220 is orally bioavailable and accumulates in skeletal muscle tissue, leading to a prolonged therapeutic effect.[2][5] The compound is metabolized in the liver.[4]

Therapeutic Potential

The unique pharmacological profile of MPH-220 makes it a first-in-class drug candidate for the treatment of conditions characterized by skeletal muscle spasticity and stiffness, such as those arising from stroke, spinal cord injury, multiple sclerosis, and cerebral palsy.[2][4][7] By directly targeting the muscle's contractile machinery, MPH-220 offers a novel, nervous system-independent approach to muscle relaxation, which is a significant advantage over current therapies that often have dose-limiting neurological side effects.[2][4]

Conclusion

MPH-220 is a highly selective inhibitor of fast skeletal muscle myosin II with a well-defined mechanism of action. Its ability to potently and selectively relax skeletal muscle without impacting cardiac or smooth muscle function, coupled with a favorable safety and pharmacokinetic profile, positions it as a promising therapeutic agent for the management of muscle spasticity. Further clinical development is warranted to fully evaluate its efficacy and safety in human patients.

References

In Silico Modeling of (R)-MPH-220 and Myosin Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of the interaction between (R)-MPH-220, a selective inhibitor of fast skeletal myosin-2 isoforms, and its target protein, myosin. The document details the molecular basis for the compound's selectivity and mechanism of action, drawing from key structural and computational studies. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols for computational analyses and summarizing critical quantitative data for comparative purposes. The guide also includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of the underlying molecular processes.

Introduction

Myosin motor proteins are fundamental to a vast array of cellular processes, including muscle contraction, cell motility, and intracellular transport.[1] The dysfunction of specific myosin isoforms is implicated in numerous human diseases, making them attractive targets for therapeutic intervention.[1] Small-molecule inhibitors of myosin have emerged as valuable tools for both dissecting myosin function and developing novel treatments for conditions such as hypertrophic cardiomyopathy and spasticity.[1][2][3]

MPH-220 is a novel muscle relaxant that directly inhibits myosin, offering an alternative to centrally acting muscle relaxants.[2] A key feature of MPH-220 is its remarkable selectivity for fast skeletal myosin-2 isoforms over other myosin types, such as cardiac and smooth muscle myosins.[2] This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects.[2]

This guide focuses on the (R)-enantiomer of MPH-220, this compound, and the computational approaches used to elucidate its interaction with myosin. In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding drug-protein interactions at an atomic level, providing insights that can guide rational drug design and optimization.

The Molecular Target: Fast Skeletal Myosin-2

Myosin-2 isoforms are hexameric proteins composed of two heavy chains, two essential light chains, and two regulatory light chains. The heavy chain contains the motor domain, which binds to actin and hydrolyzes ATP to generate force and movement.

A critical residue difference between fast skeletal myosin-2 and other myosin isoforms, such as cardiac myosin, has been identified as the basis for the selective inhibition by MPH-220.[2] In human fast skeletal myosin isoforms, a leucine (B10760876) residue is present at the beginning of the HP-helix, whereas other human myosin-2 isoforms contain a phenylalanine at this position.[2] This single amino acid variation is a key determinant of MPH-220's specificity.

In Silico Modeling of the this compound-Myosin Interaction

Computational modeling plays a pivotal role in understanding the structural basis of this compound's selective inhibition of fast skeletal myosin. The primary methodologies employed are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies were performed to investigate its binding to the blebbistatin-binding cavity of the myosin motor domain.[2]

A generalized protocol for docking a small molecule like this compound to a myosin motor domain is as follows:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target myosin motor domain from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate the 3D structure of the this compound ligand and optimize its geometry. Assign rotatable bonds.

  • Binding Site Definition:

    • Identify the binding pocket. In the case of MPH-220, this is the blebbistatin-binding cavity at the apex of the 50-kDa cleft in the motor domain.[1][2]

    • Define a grid box encompassing the binding site to guide the docking algorithm.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.[4]

    • Run the docking simulation to generate a series of possible binding poses for the ligand.

    • Score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system. These simulations can be used to assess the stability of the docked pose and to study conformational changes in the protein upon ligand binding.

A typical workflow for an MD simulation of the this compound-myosin complex is outlined below:

  • System Setup:

    • Use the best-docked pose of the this compound-myosin complex as the starting structure.

    • Solvate the complex in a water box (e.g., using the TIP3P water model) and add ions (e.g., NaCl) to neutralize the system and mimic physiological ionic strength.[5]

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant temperature and pressure to allow the solvent molecules to relax around the solute.

  • Production Run:

    • Perform the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation).

    • Investigate changes in protein conformation and intermolecular interactions over time.

Data Presentation

The following table summarizes the key quantitative data regarding the inhibitory effects of MPH-220 enantiomers.

Compound Target Myosin Isoform Inhibitory Effect (ATPase Activity) In Vivo Effect (Force Reduction)
(S)-MPH-220Fast Skeletal Myosin-2High~70% reduction in hindleg force
This compoundFast Skeletal Myosin-2Significantly lower than (S)-enantiomer~4-fold weaker force relaxation than (S)-enantiomer
Racemic MPH-220Fast Skeletal Myosin-2Moderate~40% reduction in hindleg force
MPH-220 (enantiomer not specified)Cardiac MyosinNo inhibition at high concentrationsNot applicable
MPH-220 (enantiomer not specified)Smooth Muscle Myosin-2No inhibition at high concentrationsNot applicable

Data synthesized from reference[2].

Visualization of Workflows and Pathways

In Silico Drug Discovery Workflow

G In Silico Drug Discovery Workflow for Myosin Inhibitors A Target Identification (e.g., Fast Skeletal Myosin-2) B Virtual Screening of Compound Libraries A->B C Molecular Docking (e.g., this compound into binding pocket) B->C D Binding Pose Analysis and Scoring C->D E Molecular Dynamics Simulations D->E G Lead Optimization D->G F Analysis of Complex Stability and Dynamics E->F F->G H In Vitro and In Vivo Validation G->H

Caption: A generalized workflow for the in silico discovery and optimization of myosin inhibitors.

Myosin ATPase Cycle and Inhibition

G Myosin ATPase Cycle and Point of Inhibition cluster_cycle Myosin ATPase Cycle cluster_inhibitor Inhibitor Action A Myosin + ATP (Actin Dissociation) B Myosin-ATP (ATP Hydrolysis) A->B C Myosin-ADP-Pi ('Cocked' State) B->C D Actin-Myosin-ADP-Pi (Actin Binding) C->D E Actin-Myosin-ADP (Power Stroke, Pi Release) D->E F Actin-Myosin (Rigor State, ADP Release) E->F F->A Inhibitor This compound Inhibitor->C Binds to Myosin-ADP-Pi state, hindering subsequent steps

Caption: The myosin ATPase cycle and the proposed mechanism of inhibition by MPH-220.

Conclusion

The in silico modeling of the this compound and myosin interaction has provided critical insights into the molecular basis of its selective inhibition of fast skeletal myosin-2. These computational approaches, including molecular docking and molecular dynamics simulations, have not only elucidated the binding mode of the inhibitor but have also highlighted the structural features of the myosin motor domain that can be exploited for the design of next-generation selective myosin modulators. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of targeting myosin in various disease contexts.

References

(R)-MPH-220: A Technical Overview of a Selective Skeletal Muscle Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the inactive enantiomer of the novel, orally active, and selective small-molecule inhibitor of fast skeletal muscle myosin-2, MPH-220. The active (S)-enantiomer has demonstrated potential as a therapeutic agent for conditions characterized by muscle spasticity and stiffness, such as post-stroke spasticity. This technical guide provides a comprehensive overview of the available information on this compound and its active counterpart, MPH-220, including their chemical properties, mechanism of action, and preclinical data. The information is based on the seminal research published in the journal Cell by Gyimesi et al. in 2020.[1][2]

Chemical Identification and Properties

The chemical identity of the racemic MPH-220 and its stereoisomers is crucial for research and development. While this compound is the inactive form, understanding its properties is essential for chiral separation and analysis.

IdentifierValue
Compound Name This compound
CAS Number (Racemic MPH-220) 2649776-79-2[3][4]
IUPAC Name (MPH-220, (S)-enantiomer) (9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one[4]
Molecular Formula C20H21N3O3S[4]
Molecular Weight 383.46 g/mol [4]

Mechanism of Action: Selective Inhibition of Fast Skeletal Muscle Myosin-2

MPH-220 exerts its muscle-relaxant effects through a highly selective, direct inhibition of fast skeletal muscle myosin-2 isoforms.[1][5][6] This selectivity is a key differentiator from other muscle relaxants that act on the central nervous system and often cause undesirable side effects.

The mechanism of selective inhibition can be summarized as follows:

  • Binding Site: MPH-220 binds to the blebbistatin-binding pocket of the myosin motor domain.[6][7]

  • Key Amino Acid Interaction: The selectivity of MPH-220 for fast skeletal muscle myosin over cardiac and smooth muscle myosins is attributed to a single amino acid difference. Fast skeletal myosins possess a leucine (B10760876) residue at a critical position within the binding pocket, whereas other myosin isoforms have a phenylalanine at the corresponding position.[6][7]

  • Steric Hindrance: The morpholine (B109124) ring of MPH-220 forms a favorable interaction with the leucine residue in fast skeletal muscle myosin. In contrast, the bulkier phenylalanine in other myosin isoforms creates steric hindrance, preventing effective binding of MPH-220.[7][8]

  • Inhibition of ATPase Activity: By binding to the myosin motor domain, MPH-220 inhibits the actin-activated ATPase activity of fast skeletal muscle myosin-2.[6] This enzymatic activity is essential for the cross-bridge cycling that powers muscle contraction.

  • Muscle Relaxation: The inhibition of ATPase activity leads to a reduction in the force generated by fast skeletal muscle fibers, resulting in muscle relaxation.

The signaling pathway can be visualized as a direct inhibition of the final effector protein in muscle contraction.

G Mechanism of Action of MPH-220 cluster_0 Muscle Contraction Cascade Actin Actin Myosin_ATPase Fast Skeletal Myosin-2 ATPase Actin->Myosin_ATPase Activates Contraction Muscle Contraction Myosin_ATPase->Contraction Drives MPH_220 (S)-MPH-220 MPH_220->Myosin_ATPase Inhibits

Mechanism of MPH-220 Action

Preclinical Data

Preclinical studies in animal models have demonstrated the efficacy and safety profile of MPH-220.

In Vivo Efficacy in a Rat Model of Spasticity

Oral administration of MPH-220 has been shown to improve gait in rats with brain injury-induced spasticity.

ParameterValueReference
Animal Model Rat with brain injury[3]
Dose 15 mg/kg[3]
Route of Administration Oral[3]
Outcome Improved gait function[3]
In Vivo Muscle Force Reduction

MPH-220 has been shown to reduce skeletal muscle force in a dose-dependent manner without significant cardiovascular effects.

ParameterValueReference
Animal Model Anesthetized rats[3][4]
Dose Range 25-30 mg/kg[3][4]
Route of Administration Intraperitoneal or Oral Gavage[3][4]
Outcome Reduced skeletal muscle force[3][4]

Experimental Protocols

The following is a summary of the key experimental protocols as described in the primary literature. For complete details, refer to the original publication by Gyimesi et al. (2020) in Cell.

Actin-Activated ATPase Activity Assay

This assay is fundamental to determining the inhibitory activity of MPH-220 on different myosin isoforms.

G ATPase Activity Assay Workflow Start Prepare Myosin Isoforms (Skeletal, Cardiac, Smooth) Step1 Incubate Myosin with Actin and ATP Start->Step1 Step2 Add varying concentrations of MPH-220 Step1->Step2 Step3 Measure inorganic phosphate (B84403) (Pi) release over time Step2->Step3 End Determine IC50 values for each myosin isoform Step3->End

ATPase Assay Workflow

Methodology:

  • Protein Purification: Isolate and purify fast skeletal, cardiac, and smooth muscle myosin-2 isoforms.

  • Reaction Mixture: Prepare a reaction buffer containing purified myosin, F-actin, and ATP.

  • Inhibitor Addition: Add a range of concentrations of MPH-220 to the reaction mixture.

  • Phosphate Detection: At specific time points, quench the reaction and measure the amount of inorganic phosphate released using a colorimetric assay (e.g., malachite green).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of MPH-220 concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Spasticity Model

This protocol outlines the assessment of MPH-220's efficacy in a relevant animal model of spasticity.

G In Vivo Spasticity Model Workflow Start Induce Brain Injury in Rats Step1 Allow for development of spasticity Start->Step1 Step2 Administer MPH-220 (oral gavage) or vehicle Step1->Step2 Step3 Perform gait analysis (e.g., CatWalk system) Step2->Step3 Step4 Measure parameters such as stride length and swing speed Step3->Step4 End Compare gait parameters between treated and control groups Step4->End

Spasticity Model Workflow

Methodology:

  • Model Induction: Induce a focal ischemic brain injury in rats to mimic stroke-induced spasticity.

  • Post-Injury Recovery: Allow the animals to recover and for spasticity to develop over a defined period.

  • Drug Administration: Administer a single oral dose of MPH-220 or a vehicle control.

  • Gait Analysis: At various time points post-administration, assess the animals' gait using an automated gait analysis system.

  • Data Analysis: Quantify various gait parameters to evaluate the effect of MPH-220 on motor function and spasticity.

Conclusion

This compound is the inactive enantiomer of a promising drug candidate that selectively targets fast skeletal muscle myosin-2. The active (S)-enantiomer, MPH-220, has demonstrated a clear mechanism of action and preclinical efficacy in reducing muscle spasticity without the central nervous system side effects common to other muscle relaxants. The high selectivity of MPH-220 represents a significant advancement in the potential treatment of conditions involving muscle hypertonia and stiffness. Further research and clinical development of the active (S)-enantiomer are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: In Vitro ATPase Assay for (R)-MPH-220

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the R(+) enantiomer of the selective fast skeletal muscle myosin II inhibitor, MPH-220. Its counterpart, the S(-) enantiomer, has been identified as a potent inhibitor of the ATPase activity of fast skeletal muscle myosin II, leading to muscle relaxation. This application note provides a detailed protocol for an in vitro ATPase assay to characterize the inhibitory activity of this compound on its target protein. The protocol is designed to be adaptable for determining key inhibitory metrics such as IC50 values.

Introduction

Myosins are a superfamily of motor proteins that play a critical role in muscle contraction and other motility processes by converting the chemical energy from ATP hydrolysis into mechanical force. Specifically, fast skeletal muscle myosin II is responsible for rapid, forceful contractions in skeletal muscles. This compound is an enantiomer of a compound designed to selectively inhibit this specific myosin isoform. The S(-) enantiomer of MPH-220 has been shown to bind to the blebbistatin-binding pocket of the myosin motor domain, effectively uncoupling ATP hydrolysis from the actin-myosin cross-bridge cycle and thereby inducing muscle relaxation.[1][2]

Understanding the inhibitory potential of the (R)-enantiomer is crucial for stereospecific drug development and for fully characterizing the structure-activity relationship of this class of inhibitors. An in vitro ATPase assay is a fundamental biochemical tool to directly measure the effect of a compound on the enzymatic activity of its target. This document outlines a robust protocol for such an assay tailored to investigating this compound.

Data Presentation

CompoundEffect on Hindleg Isometric ForceNotes
S(-)-MPH-220~70% reduction in a concentration-dependent mannerThe active enantiomer, demonstrating significant inhibitory properties.[1]
Racemic MPH-220Maximum of 40% reductionThe presence of the less active (R)-enantiomer reduces the overall efficacy.[1]
This compoundDrastically less effective than the S(-) enantiomerExpected to have significantly lower or no inhibitory activity on myosin ATPase.[1]

Experimental Protocol: In Vitro Myosin ATPase Assay

This protocol is designed to measure the actin-activated ATPase activity of purified fast skeletal muscle myosin II in the presence of varying concentrations of this compound. The assay quantifies the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (B84403) (Pi) released.

Materials and Reagents:

  • Purified fast skeletal muscle myosin II (rabbit psoas muscle is a common source)

  • Actin, purified

  • This compound stock solution (in DMSO)

  • ATP stock solution

  • Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT, 1 mM EGTA

  • Malachite Green Reagent (for colorimetric detection of phosphate)

  • Phosphate Standard solution

  • 96-well microplates

  • Incubator/water bath

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of actin and myosin in the assay buffer. The optimal concentrations should be determined empirically but a starting point is typically in the low micromolar range for actin and nanomolar range for myosin.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound dilution (or DMSO for control)

      • Actin-myosin mixture

    • Include control wells:

      • No inhibitor control: Contains the actin-myosin mixture with DMSO.

      • No enzyme control (blank): Contains all components except the myosin.

      • Positive control (optional): Use S(-)-MPH-220 or a known myosin inhibitor like blebbistatin.

  • Initiation of Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the ATPase reaction by adding a pre-determined concentration of ATP to all wells. The final ATP concentration should be close to the Km of the myosin for ATP, if known, or in the low millimolar range.

  • Incubation:

    • Incubate the plate at the chosen temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.

    • Allow the color to develop for the recommended time (typically 10-20 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate.

    • Calculate the rate of ATP hydrolysis for each concentration of this compound.

    • Plot the ATPase activity as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value, if applicable.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, this compound, Actin, Myosin, ATP) Setup Plate Setup (Add reagents to 96-well plate) Reagents->Setup Preincubation Pre-incubation (Allow inhibitor binding) Setup->Preincubation Initiation Initiate Reaction (Add ATP) Preincubation->Initiation Incubation Incubation (Fixed time and temperature) Initiation->Incubation Termination Terminate Reaction (Add Malachite Green) Incubation->Termination Detection Detection (Measure absorbance) Termination->Detection Analysis Calculate Pi concentration Detection->Analysis Plotting Plot Dose-Response Curve Analysis->Plotting IC50 Determine IC50 Plotting->IC50

Caption: Workflow for the in vitro myosin ATPase assay.

Signaling_Pathway cluster_muscle_contraction Muscle Contraction Cycle cluster_inhibition Inhibition by this compound Myosin Myosin Head Myosin->Myosin ATP Hydrolysis Actin Actin Filament Myosin->Actin Detaches from Myosin->Actin Attaches to Inhibition Inhibition of ATPase Activity Power_Stroke Power Stroke (Force Generation) Actin->Power_Stroke Triggers ATP ATP ATP->Myosin Binds ADP_Pi ADP + Pi Power_Stroke->ADP_Pi Releases R_MPH_220 This compound R_MPH_220->Myosin Binds to Motor Domain Inhibition->Power_Stroke Prevents

Caption: Mechanism of myosin ATPase inhibition by this compound.

References

Application Notes and Protocols for Testing (R)-MPH-220 Efficacy in an In Vivo Spasticity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as stroke, spinal cord injury, multiple sclerosis, and cerebral palsy. Current therapeutic strategies often involve centrally acting muscle relaxants, which can be associated with significant side effects including sedation and cognitive impairment.[1][2][3] A promising alternative approach is the direct modulation of skeletal muscle contractility.

(R)-MPH-220 is the less active enantiomer of MPH-220, a novel, first-in-class small molecule that selectively inhibits the ATPase activity of fast skeletal myosin-2 isoforms.[1][4] Its mechanism of action is independent of the central nervous system, offering the potential for targeted muscle relaxation without the common adverse effects of centrally acting agents.[1][2][3] The more active enantiomer, S(-)-MPH-220, has demonstrated significant efficacy in reducing muscle force and improving motor function in preclinical models of spasticity.[1][2] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a rat model of spasticity, with the understanding that the S(-) enantiomer is expected to show greater potency.

Preclinical In Vivo Spasticity Models

A variety of animal models can be utilized to induce spasticity and evaluate the efficacy of therapeutic agents. The choice of model often depends on the specific research question and the clinical condition being mimicked. Common models include:

  • Electrically-Induced Models: These models use electrical stimulation to induce reproducible muscle spasms, allowing for precise control over the frequency and intensity of contractions. They are particularly useful for acute efficacy studies and dose-response evaluations.[1]

  • Chemically-Induced Models: Agents like strychnine (B123637) or tetanus toxin can be used to induce muscle spasms by disrupting neuromuscular transmission. These models are valuable for investigating specific pathological pathways.[1]

  • Trauma or Injury-Induced Models: Surgical or mechanical interventions, such as spinal cord injury or targeted brain injury, can create models that closely mimic the pathophysiology of clinical spasticity.[1]

  • Genetic Models: Certain mouse strains, such as the "spa" mouse, have hereditary mutations that result in spasticity and can be used for chronic studies.[5][6]

For the evaluation of this compound, a trauma-induced model, specifically a rat model of spastic cerebral palsy, is recommended as it has been previously utilized to demonstrate the efficacy of the active enantiomer of MPH-220.[1]

Efficacy Evaluation of this compound in a Rat Model of Spastic Cerebral Palsy

This protocol outlines the key steps for assessing the efficacy of this compound in a rat model of spasticity induced by targeted ethanol (B145695) injection into the brain, a method that creates a reproducible spastic phenotype.[2]

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment A Animal Acclimatization (Sprague-Dawley Rats) B Anesthesia A->B C Stereotaxic Surgery: Targeted Ethanol Injection (Pyramidal Tract) B->C D Post-Operative Care & Recovery C->D E Spasticity Confirmation (Behavioral Assessment) D->E F Randomization into Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) E->F G Drug Administration (Oral Gavage) F->G H Behavioral Analysis: - Open Field Test - Rotarod Test - Gait Analysis (CatWalk) G->H I Electrophysiological Measurement: - H-Reflex G->I J Terminal Procedure: Tissue Collection H->J I->J

Experimental workflow for testing this compound efficacy.
Detailed Experimental Protocols

1. Animal Model Induction: Spastic Cerebral Palsy Rat Model

  • Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[2]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) following institutional guidelines.

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target coordinates for the pyramidal tract.

    • Slowly inject a small volume of ethanol (e.g., 10 µL) into the targeted brain region to induce a lesion.[2]

    • Control animals should undergo a sham surgery involving the insertion of the microsyringe without injection.

  • Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for a designated period (e.g., 7-14 days) for the spastic phenotype to develop.

2. Drug Administration

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., an aqueous solution with a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBECD)).

  • Dosing: Administer this compound or the vehicle control via oral gavage. Dose-response studies are recommended to determine the optimal therapeutic dose.

3. Efficacy Assessment

A combination of behavioral and electrophysiological tests should be employed to provide a comprehensive assessment of anti-spasticity effects.

  • Behavioral Assessments:

    • Open Field Test: To assess general locomotor activity and identify any sedative effects of the compound.

    • Rotarod Test: To evaluate motor coordination and balance.[7]

    • Gait Analysis (e.g., CatWalk™ system): Provides quantitative data on various gait parameters, such as stride length, paw pressure, and inter-limb coordination, which are often impaired in spastic animals.[5]

  • Electrophysiological Assessment:

    • Hoffmann (H)-Reflex: The H-reflex is a monosynaptic reflex analogous to the human stretch reflex and is a reliable measure of motoneuron excitability, which is typically enhanced in spasticity.[8] A reduction in the H-reflex amplitude following treatment with this compound would indicate a decrease in spinal reflex hyperexcitability.

Signaling Pathway of MPH-220 Action

G cluster_0 Central Nervous System cluster_1 Skeletal Muscle Fiber cluster_2 Drug Intervention CNS Upper Motor Neuron Lesion (e.g., Stroke, SCI) SpinalCord Spinal Cord (Motoneuron Hyperexcitability) CNS->SpinalCord Disrupted Inhibitory Signals Myosin Fast Skeletal Myosin-2 SpinalCord->Myosin Excitatory Signals Contraction Muscle Contraction (Spasticity) Myosin->Contraction Actin Actin Filament Actin->Contraction MPH220 This compound MPH220->Myosin Inhibits ATPase Activity

Mechanism of action of this compound in spasticity.

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Behavioral Assessment Data

Treatment GroupOpen Field (Total Distance, cm)Rotarod (Latency to Fall, s)Gait Parameter (e.g., Stride Length, cm)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Electrophysiological Assessment Data

Treatment GroupH-Reflex Amplitude (mV)Hmax/Mmax Ratio
Vehicle ControlMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEM

Conclusion

This application note provides a comprehensive framework for the in vivo evaluation of this compound's efficacy as an anti-spasticity agent. By utilizing a clinically relevant animal model and a combination of robust behavioral and electrophysiological outcome measures, researchers can effectively assess the therapeutic potential of this novel, peripherally acting muscle relaxant. Given that the S(-) enantiomer of MPH-220 is the more potent form, it is crucial to consider this in the interpretation of results for this compound and for future drug development efforts. The direct targeting of skeletal myosin by MPH-220 represents a significant advancement in the potential treatment of spasticity, offering the prospect of effective symptom relief without the central nervous system side effects that limit the utility of current medications.[1][2][3]

References

Application Notes and Protocols for Measuring Isometric Muscle Force Following (R)-MPH-220 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is a novel, selective inhibitor of fast skeletal myosin-2 isoforms, developed as a potential therapeutic for muscle spasticity and stiffness.[1][2][3] Unlike conventional muscle relaxants that act on the central nervous system, this compound directly targets the contractile machinery of skeletal muscle.[1] This direct mechanism of action promises effective muscle relaxation without the common neurological and cardiovascular side effects associated with other treatments.[1][2] Preclinical studies have demonstrated that orally administered this compound effectively reduces skeletal muscle force in a dose-dependent manner in living animals, with effects lasting for over 10 hours.[4][5]

These application notes provide detailed protocols for measuring isometric muscle force after the administration of this compound, offering methodologies for both in vivo and ex vivo preparations. Accurate and reproducible measurement of muscle contractile function is a critical endpoint for assessing the efficacy of pharmacological agents like this compound.[6]

Mechanism of Action of this compound

This compound's therapeutic effect stems from its direct inhibition of myosin, the motor protein responsible for muscle contraction. This avoids interference with the nervous system, a significant advantage over many existing muscle relaxants.[1][7]

cluster_0 Central Nervous System (CNS) cluster_1 Skeletal Muscle Fiber cns Conventional Muscle Relaxants contraction Muscle Contraction cns->contraction Indirect Inhibition myosin Fast Skeletal Myosin-2 myosin->contraction Drives rmph220 This compound rmph220->myosin Direct Inhibition cluster_workflow In Vivo Experimental Workflow start Administer this compound or Vehicle anesthetize Anesthetize Animal start->anesthetize surgery Surgical Preparation: Expose Sciatic Nerve and Distal Tendon anesthetize->surgery mount Mount Animal on Platform Attach Tendon to Force Transducer surgery->mount stim_setup Position Stimulating Electrodes on Sciatic Nerve mount->stim_setup lo_det Determine Optimal Muscle Length (Lo) stim_setup->lo_det force_freq Generate Force-Frequency Curve lo_det->force_freq data_acq Record and Analyze Data force_freq->data_acq cluster_workflow Ex Vivo Experimental Workflow start Euthanize Animal and Dissect Muscle mount Mount Muscle in Tissue Bath start->mount equilibrate Equilibrate Muscle in Buffer mount->equilibrate lo_det Determine Optimal Length (Lo) equilibrate->lo_det baseline Record Baseline Force-Frequency lo_det->baseline drug_admin Administer this compound to Bath baseline->drug_admin incubate Incubate drug_admin->incubate post_drug Record Post-Drug Force-Frequency incubate->post_drug data_acq Record and Analyze Data post_drug->data_acq

References

Application Note: Caco-2 Permeability Assay for Predicting Oral Bioavailability of (R)-MPH-220

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Oral bioavailability is a critical determinant of a drug candidate's success. The Caco-2 cell permeability assay is a robust in vitro model that is widely accepted by regulatory agencies for predicting the intestinal absorption of chemical compounds.[1][2] This application note provides a detailed protocol for assessing the permeability of a novel compound, (R)-MPH-220, using the Caco-2 monolayer model. The method described herein measures bidirectional transport to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER), which are key indicators of passive diffusion and active transport mechanisms.[1][3] All data is presented in a structured format for clarity, and workflows are visualized to guide researchers through the experimental process.

Introduction

The human colon adenocarcinoma cell line, Caco-2, serves as a valuable tool in drug discovery.[1][4] When cultured on semi-permeable filter supports, Caco-2 cells differentiate over approximately 21 days to form a polarized monolayer with tight junctions and microvilli, morphologically and functionally resembling the enterocytes of the small intestine.[5] This model expresses a variety of clinically relevant transport proteins, including uptake transporters and efflux pumps like P-glycoprotein (P-gp), making it suitable for investigating mechanisms of drug absorption and efflux.[1][4]

The primary metric obtained from this assay is the apparent permeability coefficient (Papp), calculated from the rate of compound flux across the cell monolayer.[3] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.[3] This information is crucial for classifying compounds according to the Biopharmaceutics Classification System (BCS) and for predicting their in vivo oral absorption.[6] This note details the application of this assay to characterize the investigational compound this compound.

Experimental Workflow Diagram

The overall workflow for the Caco-2 permeability assay is depicted below, from initial cell culture to final data analysis.

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Quality Control cluster_2 Phase 3: Permeability Experiment cluster_3 Phase 4: Analysis & Interpretation A Caco-2 Cell Seeding on Transwell Inserts B Cell Culture & Differentiation (21-25 Days) A->B C Monitor Monolayer Formation B->C D TEER Measurement (>250 Ω·cm²) C->D E Lucifer Yellow Permeability (<1%) D->E F Prepare Dosing Solutions (this compound & Controls) E->F G Bidirectional Transport Assay (A→B and B→A) F->G H Incubate (e.g., 2 hours @ 37°C) G->H I Collect Samples from Donor & Receiver Wells H->I J Quantify Concentrations (LC-MS/MS) I->J K Calculate Papp & Efflux Ratio J->K L Classify Permeability K->L

Caption: Caco-2 Permeability Assay Experimental Workflow.

Materials and Reagents

  • Cell Line: Caco-2 cells (ATCC® HTB-37™), passages 30-45.[6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Transwell® Inserts: 24-well format, 0.4 µm pore size, polycarbonate membrane.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Control Compounds:

    • Propranolol (High Permeability Control).

    • Atenolol (Low Permeability Control).

    • Lucifer Yellow (Monolayer Integrity Marker).[7][8]

  • Analytical Equipment: LC-MS/MS system, EVOM2™ Voltohmmeter with STX2 "chopstick" electrodes.

Detailed Experimental Protocols

Caco-2 Cell Culture and Seeding
  • Culture Caco-2 cells in T-75 flasks at 37°C, 5% CO₂, and 95% relative humidity.

  • Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.[9]

  • For experiments, detach cells using Trypsin-EDTA. Resuspend cells in culture medium and determine cell density.

  • Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².[10]

  • Culture the cells on the inserts for 21-25 days to allow for full differentiation, changing the medium in both apical and basolateral compartments every other day.

Monolayer Integrity Assessment
  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Before the experiment, measure the TEER of each well using an EVOM2™ Voltohmmeter.[11]

    • Allow the plates to equilibrate to room temperature for at least 30 minutes before measurement.[12]

    • Subtract the resistance of a blank, cell-free insert from each reading.

    • Only use monolayers with a TEER value >250 Ω·cm² for the transport study.[13]

  • Lucifer Yellow Permeability Assay:

    • After the transport experiment, assess paracellular permeability by adding Lucifer Yellow (100 µM) to the apical wells and incubating for 1 hour.

    • Measure the fluorescence in the basolateral compartment.

    • Calculate the percentage of Lucifer Yellow leakage. Monolayers are considered intact if the leakage is <1%.

Bidirectional Transport Assay
  • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS).

  • Equilibrate the cells in transport buffer for 30 minutes at 37°C.

  • Prepare dosing solutions of this compound and control compounds (Propranolol, Atenolol) at a final concentration of 10 µM in transport buffer. The final DMSO concentration should be ≤1%.

  • For Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • For Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C on an orbital shaker for 2 hours.

  • At the end of the incubation, collect samples from both the donor and receiver compartments for LC-MS/MS analysis.

Data Analysis and Presentation

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:[3]

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The rate of drug appearance in the receiver compartment (mol/s).

  • A: The surface area of the membrane (cm²).

  • C₀: The initial concentration of the drug in the donor compartment (mol/cm³).

Calculation of Efflux Ratio (ER)

The efflux ratio is calculated to determine if the compound is a substrate of active efflux transporters:[3]

ER = Papp (B→A) / Papp (A→B)

An ER > 2 is indicative of active efflux.[14]

Data Tables

Hypothetical data for this compound is provided for illustrative purposes.

Table 1: Experimental Conditions and Quality Control

Parameter Value
Cell Line Caco-2 (ATCC® HTB-37™)
Passage Number 35
Seeding Density 6 x 10⁴ cells/cm²
Differentiation Time 22 days
TEER Acceptance >250 Ω·cm²
Lucifer Yellow Leakage <1%
Test Compound Conc. 10 µM
Incubation Time 120 minutes

| pH of Transport Buffer | 7.4 |

Table 2: Bidirectional Permeability Results for this compound and Controls

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio Permeability Class
Propranolol A→B 22.5 ± 1.8 0.95 High
(High Permeability) B→A 21.4 ± 2.1
Atenolol A→B 0.4 ± 0.1 1.1 Low
(Low Permeability) B→A 0.44 ± 0.2
This compound A→B 5.7 ± 0.6 3.1 Moderate

| | B→A | 17.7 ± 1.5 | | |

Interpretation and Logical Classification

The classification of a compound's permeability and potential for active transport follows a logical decision tree based on the experimental results.

G start Obtain Papp (A→B) and Papp (B→A) for this compound er_check Efflux Ratio (Papp B→A / Papp A→B) > 2? start->er_check efflux Potential Substrate for Active Efflux Transporters er_check->efflux  Yes no_efflux Primarily Passive Diffusion er_check->no_efflux  No papp_check Papp (A→B) > 10 x 10⁻⁶ cm/s? papp_check_low Papp (A→B) > 1 x 10⁻⁶ cm/s? papp_check->papp_check_low  No high_perm High Permeability (Good Absorption Potential) papp_check->high_perm  Yes mod_perm Moderate Permeability papp_check_low->mod_perm  Yes low_perm Low Permeability (Poor Absorption Potential) papp_check_low->low_perm  No efflux->papp_check no_efflux->papp_check

Caption: Data Interpretation Flowchart for Permeability Classification.

Interpretation for this compound:

Based on the hypothetical data in Table 2:

  • The Papp (A→B) value of 5.7 x 10⁻⁶ cm/s places this compound in the moderate permeability category.[14] It is more permeable than the low-permeability control (Atenolol) but less permeable than the high-permeability control (Propranolol).

  • The Efflux Ratio of 3.1 is greater than 2, strongly suggesting that this compound is a substrate for active efflux transporters, such as P-gp.[14] This active efflux likely limits its net absorptive transport, resulting in a lower A→B permeability than would be expected based on its physicochemical properties alone.

Conclusion

The Caco-2 permeability assay provides critical insights into the potential for oral absorption of drug candidates. The protocol detailed here, when applied to the novel compound this compound, suggests it has moderate passive permeability that is significantly limited by active efflux. This finding is vital for guiding further drug development efforts, including formulation strategies or structural modifications to overcome efflux and improve oral bioavailability. The combination of quantitative data and clear visualization workflows makes this a reliable method for preclinical drug characterization.

References

Application Notes and Protocols: (R)-MPH-220 in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Information Gap

An extensive search of publicly available scientific literature and databases was conducted to gather information regarding the use of a compound designated as "(R)-MPH-220" in preclinical models of stroke. This comprehensive search, however, did not yield any specific data, experimental protocols, or published studies related to a substance with this identifier.

The scientific community relies on published, peer-reviewed research to validate and disseminate findings. In the absence of such documentation for "this compound," it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The lack of information could be due to several factors, including:

  • The compound may be in a very early stage of development and has not yet been the subject of published research.

  • The identifier "this compound" may be an internal designation for a compound that is described under a different name in scientific literature.

  • The research may be proprietary and not yet publicly disclosed.

General Framework for Preclinical Stroke Model Research

While specific details for "this compound" are unavailable, this document provides a generalized framework and protocols commonly employed in the preclinical evaluation of potential neuroprotective agents for ischemic stroke. This information is intended to serve as a guide for researchers and drug development professionals on the typical methodologies used in this field.

Commonly Used Preclinical Stroke Models

The selection of an appropriate animal model is crucial for the translational relevance of preclinical stroke research. The most widely used models aim to replicate the pathophysiology of human ischemic stroke.

  • Middle Cerebral Artery Occlusion (MCAO): This is the most common model for inducing focal cerebral ischemia. It can be performed transiently, allowing for reperfusion, or permanently.[1][2] The procedure involves the occlusion of the middle cerebral artery, which supplies blood to a large portion of the cerebral hemisphere.[2]

  • Photothrombotic Stroke: This model uses a photosensitive dye that is injected intravenously. A laser is then used to irradiate a specific cortical area, leading to the formation of a thrombus and subsequent ischemic damage.[2]

  • Thromboembolic Stroke: This model involves the injection of a pre-formed clot to induce an embolic stroke, closely mimicking a common cause of stroke in humans.[2]

Experimental Protocols

Below are generalized protocols for key experiments in preclinical stroke studies. These would need to be adapted and optimized for a specific compound like "this compound."

Middle Cerebral Artery Occlusion (MCAO) in Rodents

Objective: To induce a focal ischemic stroke to evaluate the neuroprotective effects of a test compound.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Monofilament suture (e.g., 4-0 nylon)

  • Heating pad to maintain body temperature

  • Laser Doppler flowmetry (optional, to monitor cerebral blood flow)

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Insert a monofilament suture into the ICA via an incision in the ECA stump.

  • Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, can confirm occlusion.

  • For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Suture the incision and allow the animal to recover from anesthesia.

Assessment of Infarct Volume

Objective: To quantify the extent of brain injury following ischemic stroke.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At a predetermined time point after stroke induction (e.g., 24 or 48 hours), euthanize the animal.

  • Perfuse the brain with cold PBS.

  • Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.

  • Calculate the infarct volume, often corrected for edema, using the following formula:

    • Corrected Infarct Volume = [Volume of contralateral hemisphere – (Volume of ipsilateral hemisphere – Volume of infarct)]

Neurological Deficit Scoring

Objective: To assess the functional outcome after stroke.

Materials:

  • A standardized neurological scoring system (e.g., Bederson score, Garcia score).

Procedure:

  • At various time points post-stroke, a blinded observer evaluates the animal's neurological function using a standardized scale.

  • The Bederson score, for example, is a simple and widely used scale:

    • 0: No apparent deficit.

    • 1: Forelimb flexion.

    • 2: Circling towards the paretic side.

    • 3: Leaning or falling to the paretic side.

    • 4: No spontaneous motor activity.

  • Record the scores for each animal at each time point.

Data Presentation

Quantitative data from preclinical stroke studies are typically presented in tables to facilitate comparison between treatment and control groups.

Table 1: Effect of a Hypothetical Compound on Infarct Volume and Neurological Score

Treatment GroupNInfarct Volume (mm³) (Mean ± SEM)Neurological Score (at 24h) (Median ± IQR)
Vehicle Control10120 ± 152.5 ± 0.5
Compound X (10 mg/kg)1085 ± 121.5 ± 0.5
Compound X (30 mg/kg)1060 ± 10 1.0 ± 0.5

*p < 0.05, **p < 0.01 vs. Vehicle Control

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are valuable for illustrating experimental designs and potential mechanisms of action.

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_outcome Outcome Assessment MCAO MCAO Surgery Compound Compound Administration (e.g., this compound) MCAO->Compound Vehicle Vehicle Control MCAO->Vehicle Infarct Infarct Volume (TTC Staining) Compound->Infarct Neuroscore Neurological Deficit Scoring Compound->Neuroscore Molecular Molecular Analysis (e.g., Western Blot, IHC) Compound->Molecular Vehicle->Infarct Vehicle->Neuroscore Vehicle->Molecular

Caption: A generalized workflow for preclinical evaluation of a neuroprotective compound in a stroke model.

signaling_pathway cluster_ischemia Ischemic Cascade cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Ischemia Ischemia/Reperfusion Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity OxidativeStress Oxidative Stress Ischemia->OxidativeStress Inflammation Neuroinflammation Ischemia->Inflammation Apoptosis Apoptosis Excitotoxicity->Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis Neuroprotection Neuroprotection Compound This compound Compound->Excitotoxicity Compound->OxidativeStress Compound->Inflammation Compound->Apoptosis Compound->Neuroprotection

Caption: A hypothetical signaling pathway illustrating the potential neuroprotective mechanisms of a compound.

While the specific compound "this compound" could not be found in the existing scientific literature, the field of preclinical stroke research has well-established models and protocols for evaluating the therapeutic potential of novel neuroprotective agents. The methodologies outlined above provide a foundational understanding of the experimental approaches that would be necessary to characterize the efficacy and mechanism of action of any new compound in the context of ischemic stroke. Researchers are encouraged to consult detailed guidelines, such as those from the Stroke Therapy Academic Industry Roundtable (STAIR), to ensure the rigor and translational potential of their preclinical studies.

References

Application Notes and Protocols: Deep Learning Applications for Movement Analysis with (R)-MPH-220

Author: BenchChem Technical Support Team. Date: December 2025

Assumption Note: The compound "(R)-MPH-220" was not explicitly identified in publicly available literature. Based on the nomenclature, it is strongly presumed that "this compound" refers to d-threo-methylphenidate (d-MPH) , the pharmacologically active (R,R)-enantiomer of methylphenidate. These application notes are based on this assumption.

Introduction

This compound, presumed to be d-threo-methylphenidate, is a central nervous system stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] By blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[1][2][3] This modulation of catecholaminergic systems can significantly impact motor activity, coordination, and complex behaviors.[4]

Recent advancements in deep learning and computer vision offer unprecedented opportunities for high-resolution, automated analysis of movement patterns in preclinical research.[5][6] Deep learning models can track and classify subtle behavioral phenotypes that may be missed by traditional observational methods or simpler automated tracking systems. This document provides detailed protocols for utilizing deep learning-based movement analysis in rodents treated with this compound to provide a more granular understanding of its pharmacological effects.

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the inhibition of DAT and NET.[1][2] This leads to an accumulation of dopamine and norepinephrine in the synapse, prolonging their effects on postsynaptic receptors. The d-threo enantiomer of methylphenidate is significantly more potent in this regard than the l-threo enantiomer.[7][8][9]

MPH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release NE_Vesicle Norepinephrine Vesicle NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release DA Dopamine NE Norepinephrine DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds NE_Synapse->NET Reuptake NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binds MPH This compound MPH->DAT Inhibits MPH->NET Inhibits

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

This section outlines protocols for assessing the effects of this compound on rodent movement using deep learning-based analysis.

Animal Preparation and Dosing
  • Subjects: Adult male C57BL/6 mice (8-12 weeks old).

  • Housing: Standard housing conditions (12:12 light-dark cycle, ad libitum access to food and water).

  • Acclimation: Acclimate mice to the behavioral testing room for at least 60 minutes prior to testing.

  • Drug Preparation: Dissolve this compound in sterile saline. Prepare fresh on the day of the experiment.

  • Dosing: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. Dosages should be determined based on preliminary dose-response studies.

Behavioral Assays

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[1][10][11]

  • Apparatus: A square arena (e.g., 50x50 cm) with high walls, made of a non-reflective material.

  • Procedure:

    • Gently place the mouse in the center of the arena.

    • Allow the mouse to explore freely for 20 minutes.

    • Record the entire session using a high-resolution camera mounted above the arena.

    • Clean the arena thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.

The Elevated Plus Maze is used to assess anxiety-like behavior by measuring the animal's exploration of open versus enclosed arms.[7][9][12]

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore for 5 minutes.

    • Record the session with an overhead camera.

    • Clean the maze between trials.

The Rotarod test assesses motor coordination and balance.[4][13]

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Training: Acclimate mice to the rotarod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes for 2-3 days prior to testing.

    • Testing:

      • Place the mouse on the accelerating rod (e.g., 4 to 40 RPM over 5 minutes).

      • Record the latency to fall or until the mouse completes a full passive rotation.

      • Conduct three trials with a 15-minute inter-trial interval.

      • Video record the trials for detailed postural analysis.

Deep Learning-Based Movement Analysis Workflow

The following workflow outlines the steps for analyzing the recorded behavioral data using deep learning.

Deep_Learning_Workflow cluster_data_acquisition Data Acquisition cluster_pose_estimation Pose Estimation cluster_behavioral_classification Behavioral Classification cluster_data_analysis Data Analysis and Visualization Video_Recording Video Recording of Behavioral Assays Frame_Extraction Frame Extraction Video_Recording->Frame_Extraction Manual_Labeling Manual Labeling of Body Parts Frame_Extraction->Manual_Labeling Train_DLC Train DeepLabCut Model Manual_Labeling->Train_DLC Analyze_Videos Analyze Videos with Trained Model Train_DLC->Analyze_Videos Feature_Extraction Feature Extraction (e.g., velocity, angles) Analyze_Videos->Feature_Extraction Train_Classifier Train Behavioral Classifier (e.g., SVM, Random Forest) Feature_Extraction->Train_Classifier Classify_Behavior Classify Behaviors (e.g., rearing, grooming, turning) Train_Classifier->Classify_Behavior Quantitative_Analysis Quantitative Analysis and Statistics Classify_Behavior->Quantitative_Analysis Data_Visualization Data Visualization (e.g., heatmaps, trajectories) Quantitative_Analysis->Data_Visualization

Figure 2: Workflow for deep learning-based movement analysis.
Pose Estimation with DeepLabCut

DeepLabCut is a powerful tool for markerless pose estimation of user-defined body parts.[5][6]

  • Project Creation: Create a new DeepLabCut project and import the recorded videos.

  • Frame Extraction: Extract a set of frames from the videos for manual labeling.

  • Manual Labeling: Label key body parts (e.g., nose, ears, paws, tail base) on the extracted frames.

  • Model Training: Train a deep neural network on the labeled frames.

  • Video Analysis: Use the trained network to analyze all videos and extract the coordinates of the labeled body parts for each frame.

Behavioral Classification

The pose estimation data can be used to train machine learning models to classify specific behaviors.

  • Feature Extraction: From the time-series of body part coordinates, derive kinematic features such as velocity, acceleration, joint angles, and body elongation.

  • Behavioral Annotation: Manually score a subset of the video data for specific behaviors (e.g., walking, rearing, grooming, turning).

  • Classifier Training: Train a supervised machine learning model (e.g., a random forest or support vector machine) using the extracted features and manual annotations.

  • Automated Classification: Apply the trained classifier to the entire dataset to automatically label behaviors.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Open Field Test - Locomotor and Exploratory Metrics
ParameterVehicleThis compound (Low Dose)This compound (High Dose)
Total Distance Traveled (cm)
Average Velocity (cm/s)
Time Spent in Center Zone (s)
Frequency of Center Zone Entries
Time Spent Rearing (s)
Frequency of Rearing
Time Spent Grooming (s)
Frequency of Grooming
Table 2: Elevated Plus Maze - Anxiety-Related Metrics
ParameterVehicleThis compound (Low Dose)This compound (High Dose)
Time in Open Arms (s)
Percentage of Time in Open Arms
Open Arm Entries
Percentage of Open Arm Entries
Closed Arm Entries
Head Dips
Stretched-Attend Postures
Table 3: Rotarod Test - Motor Coordination Metrics
ParameterVehicleThis compound (Low Dose)This compound (High Dose)
Trial 1 Latency to Fall (s)
Trial 2 Latency to Fall (s)
Trial 3 Latency to Fall (s)
Average Latency to Fall (s)
Speed at Fall (RPM)
Number of Passive Rotations

Conclusion

The integration of deep learning-based movement analysis provides a powerful and high-throughput method for dissecting the behavioral effects of psychoactive compounds like this compound. By moving beyond traditional summary metrics to a detailed classification of behavioral repertoires, researchers can gain deeper insights into the nuanced effects of this compound on motor control, anxiety, and exploratory behavior. These detailed protocols provide a framework for conducting such studies in a reproducible and rigorous manner.

References

Application Notes and Protocols: Dosing and Administration of (R)-MPH-220 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Initial searches for preclinical animal studies specifically investigating "(R)-MPH-220" did not yield specific data on its dosing and administration. The following application notes and protocols are therefore based on general principles and common practices in rodent studies for compounds with similar expected characteristics. Researchers should adapt these guidelines based on the specific physicochemical properties of this compound and in strict accordance with their institutional animal care and use committee (IACUC) regulations.

Introduction

These application notes provide a framework for the dosing and administration of the investigational compound this compound in common laboratory animal models, such as mice and rats. The protocols outlined below are intended to serve as a starting point for study design and are not exhaustive. All personnel must be adequately trained in the described techniques to ensure animal welfare and data integrity.

Quantitative Data Summary

As no specific studies on this compound were identified, the following tables present generalized dosing and administration parameters for small molecules in rodent models. These values should be considered as initial estimates and must be refined through dose-range finding studies.

Table 1: General Dosing Parameters for this compound in Rodent Models

ParameterMouse (Mus musculus)Rat (Rattus norvegicus)
Route of Administration Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)
Typical Dose Range (mg/kg) 1 - 501 - 50
Dosing Frequency Once daily (QD) to twice daily (BID)Once daily (QD) to twice daily (BID)
Vehicle/Formulation Saline, PBS, 5% DMSO/95% Saline, 10% Solutol/90% WaterSaline, PBS, 5% DMSO/95% Saline, 10% Solutol/90% Water

Table 2: Recommended Administration Volumes and Needle Gauges for Mice

RouteMaximum VolumeNeedle Gauge
Intravenous (IV)0.2 mL27-30 G
Intraperitoneal (IP)2.0 mL25-27 G
Subcutaneous (SC)1.0 mL25-27 G
Oral (PO) - Gavage0.5 mL20-22 G (gavage needle)

Table 3: Recommended Administration Volumes and Needle Gauges for Rats

RouteMaximum VolumeNeedle Gauge
Intravenous (IV)1.0 mL23-25 G
Intraperitoneal (IP)5.0 mL23-25 G
Subcutaneous (SC)2.0 mL23-25 G
Oral (PO) - Gavage2.5 mL18-20 G (gavage needle)

Experimental Protocols

Formulation of this compound

Objective: To prepare a homogenous and stable formulation of this compound suitable for the chosen route of administration.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a custom formulation)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • pH meter and adjustment solutions (if necessary)

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.

  • Weigh the this compound powder accurately and transfer it to a sterile conical tube.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing continuously to ensure complete dissolution.

  • If the compound does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Measure the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).

  • For parenteral routes (IV, IP, SC), sterilize the final formulation by passing it through a 0.22 µm sterile filter.

  • Store the formulation according to its stability profile, protecting it from light and extreme temperatures.

Administration of this compound

Objective: To accurately administer the formulated this compound to the experimental animals via the specified route.

General Considerations:

  • All procedures should be performed in a clean and quiet environment to minimize stress to the animals.

  • Animals should be properly restrained using appropriate techniques for each administration route.

  • The injection site should be cleaned with an appropriate antiseptic (e.g., 70% ethanol).

  • Monitor the animals for any adverse reactions during and after administration.

3.2.1. Oral Administration (Gavage)

Procedure:

  • Select the appropriate size gavage needle for the animal (mouse or rat).

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

  • Draw the correct volume of the this compound formulation into a syringe attached to the gavage needle.

  • Gently restrain the animal and introduce the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

  • Advance the needle smoothly until the pre-measured length is reached.

  • Slowly dispense the formulation.

  • Carefully withdraw the gavage needle.

3.2.2. Intravenous (IV) Administration (Tail Vein)

Procedure:

  • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the animal in a suitable restrainer that allows access to the tail.

  • Draw the correct volume of the sterile this compound formulation into a syringe with an appropriate gauge needle.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Aspirate gently to confirm the needle is in the vein (a flash of blood should be visible in the hub of the needle).

  • Slowly inject the formulation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

3.2.3. Intraperitoneal (IP) Administration

Procedure:

  • Restrain the animal to expose the abdomen.

  • Tilt the animal slightly with its head downwards to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the formulation.

  • Withdraw the needle.

3.2.4. Subcutaneous (SC) Administration

Procedure:

  • Gently pinch a fold of skin on the animal's back, between the shoulder blades.

  • Insert the needle into the base of the tented skin.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the formulation.

  • Withdraw the needle and gently massage the area to aid in dispersal.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation & Analysis Phase Formulation Formulate this compound Dose_Calculation Calculate Dose Formulation->Dose_Calculation Animal_Acclimation Animal Acclimation Administration Administer Compound Animal_Acclimation->Administration Dose_Calculation->Administration Observation Post-Dosing Observation Administration->Observation Data_Collection Collect Pharmacokinetic/ Pharmacodynamic Data Observation->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

Dosing_Logic Start Start Study Design Route Select Administration Route Start->Route Dose_Range Determine Dose Range Route->Dose_Range Oral, IV, IP, SC? Vehicle Select Vehicle Dose_Range->Vehicle Based on PK/PD targets Protocol Finalize Dosing Protocol Vehicle->Protocol Based on solubility & compatibility

Techniques for Studying (R)-MPH-220 Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPH-220 is a selective inhibitor of fast skeletal muscle myosin-2, with its enantiomers exhibiting different pharmacological activities. The (S)(-) enantiomer is significantly more effective in reducing muscle force than the (R)(+) enantiomer, (R)-MPH-220.[1] Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial for drug development. These application notes provide detailed protocols for the analytical quantification, in vitro metabolism, and in vivo pharmacokinetic assessment of this compound.

Application Notes

Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic studies. Due to the stereoselective nature of drug metabolism and action, an enantioselective analytical method is required.[2]

Recommended Technique: Chiral High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

  • Principle: Chiral HPLC utilizes a stationary phase with a chiral selector that differentially interacts with the enantiomers of MPH-220, allowing for their separation. Mass spectrometry provides sensitive and specific detection and quantification.

  • Sample Preparation: Biological samples (plasma, urine, tissue homogenates) typically require protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.

  • Instrumentation: A high-performance liquid chromatography system equipped with a chiral column (e.g., cellulose (B213188) or amylose-based) coupled to a triple quadrupole mass spectrometer.

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and stability according to regulatory guidelines.

In Vitro Pharmacokinetic Studies

In vitro methods are essential for predicting the metabolic fate of this compound in vivo. These studies help identify potential metabolic pathways and inter-species differences in metabolism.

  • Metabolic Stability in Liver Microsomes: This assay determines the intrinsic clearance of this compound by drug-metabolizing enzymes, primarily cytochrome P450s, in the liver.[3][4]

  • Metabolite Identification in Hepatocytes: Incubating this compound with hepatocytes from different species (e.g., human, rat, mouse) allows for the identification of major and minor metabolites in a more complete cellular system.[5]

  • Plasma Protein Binding: This assay determines the fraction of this compound that binds to plasma proteins, which influences its distribution and availability to target tissues.[5][6]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.

  • Animal Model: Sprague-Dawley rats are a commonly used model for initial pharmacokinetic studies.

  • Drug Administration: this compound can be administered via various routes, including oral (p.o.) and intravenous (i.v.), to assess bioavailability and clearance.

  • Sample Collection: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. Urine and feces can also be collected to assess excretion pathways. Tissue samples can be collected at the end of the study to determine tissue distribution.[7]

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and structured tables.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.215.3
Rat33.820.5
Mouse25.127.6
Dog18.936.7
Monkey58.611.8

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral administration)

ParameterUnitValue
Cmax (Maximum Plasma Concentration)ng/mL850
Tmax (Time to Cmax)h1.5
AUC0-t (Area Under the Curve)ng·h/mL4200
t½ (Elimination Half-life)h3.8
CL/F (Apparent Oral Clearance)L/h/kg2.4
Vd/F (Apparent Volume of Distribution)L/kg13.1

Experimental Protocols

Protocol 1: Chiral HPLC-MS Method for this compound Quantification in Rat Plasma
  • Sample Preparation:

    • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: Isocratic mixture of hexane (B92381) and isopropanol (B130326) with a suitable modifier (e.g., diethylamine).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
  • Incubation Mixture Preparation:

    • Prepare a solution of this compound (1 µM) in a phosphate (B84403) buffer (pH 7.4).

    • Add rat liver microsomes (0.5 mg/mL protein concentration).

  • Reaction Initiation and Termination:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (1 mM final concentration).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of this compound using the validated HPLC-MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 3: In Vivo Pharmacokinetic Study of this compound in Rats
  • Animal Dosing:

    • Administer this compound (e.g., 10 mg/kg) to a group of rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using the validated HPLC-MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Visualizations

InVivo_PK_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Quantification Bioanalytical Quantification Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Metabolic_Pathway cluster_parent Parent Compound cluster_metabolism Metabolism cluster_metabolites Metabolites Parent This compound PhaseI Phase I Metabolism (e.g., Oxidation, Hydrolysis) Parent->PhaseI Metabolite1 Phase I Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite2 Phase II Metabolite PhaseII->Metabolite2 Metabolite1->PhaseII

Caption: Potential metabolic pathway for this compound.

References

Troubleshooting & Optimization

Overcoming low efficacy of the R(+) enantiomer of MPH-220

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MPH-220 (R)-Enantiomer

Disclaimer: MPH-220 is presented as a hypothetical compound for illustrative purposes. The data, protocols, and troubleshooting advice are based on established principles of chiral pharmacology and analytics for dopamine (B1211576) reuptake inhibitors.

Welcome to the technical support center for MPH-220. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on overcoming the low efficacy of the R(+) enantiomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Lower Than Expected In Vitro Potency of (R)-MPH-220

Question: My experiments show that the this compound enantiomer has significantly lower potency at the dopamine transporter (DAT) compared to the (S)-enantiomer. Is this expected, and how can I confirm my results?

Answer: Yes, it is common for enantiomers of a chiral drug to exhibit different pharmacological activities.[1][2][3][4] One enantiomer (the eutomer) may be responsible for the majority of the desired therapeutic effect, while the other (the distomer) can be less active, inactive, or even contribute to side effects.[5]

To troubleshoot and confirm your findings, follow these steps:

  • Verify Enantiomeric Purity: The first critical step is to confirm the enantiomeric excess (% ee) of your this compound sample. Contamination with the more potent (S)-enantiomer, even in small amounts, can lead to misleading results. Use a validated chiral HPLC or SFC method to determine the precise enantiomeric purity.[6][7][8]

  • Confirm Chemical Identity and Purity: Use techniques like NMR and Mass Spectrometry to confirm the chemical structure and overall purity of your compound. Impurities could interfere with the assay.[8]

  • Re-evaluate Assay Conditions: Ensure your in vitro assay conditions are optimized. For a dopamine reuptake assay, factors like incubation time, temperature, and buffer composition can influence results.[9][10][11]

  • Perform a Full Dose-Response Curve: Generate a full dose-response curve for both the (R) and (S) enantiomers, as well as the racemic mixture. This will provide a clear comparison of their IC50 values and maximal efficacy.

The following table summarizes the expected in vitro binding affinities (Ki) and functional inhibition (IC50) for the enantiomers of MPH-220 at the primary monoamine transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)
(S)-MPH-220 1550>100025
This compound 350450>2000500
(±)-MPH-220 (Racemate) 80180>1500110

Note: Data is hypothetical for illustrative purposes.

Issue 2: Lack of In Vivo Efficacy Despite Moderate In Vitro Activity

Question: The this compound enantiomer shows some activity in my in vitro assays, but it appears completely inactive in my animal models. What could explain this discrepancy?

Answer: This is a common challenge in drug development and can be attributed to differences in pharmacokinetics between the enantiomers.[1][2][3] Even if an enantiomer binds to its target in vitro, it may not reach the target in sufficient concentrations in vivo.

Troubleshooting Steps:

  • Stereoselective Metabolism: The two enantiomers can be metabolized at different rates.[1][12] The (R)-enantiomer might be rapidly cleared by metabolic enzymes (like Cytochrome P450s), preventing it from reaching therapeutic concentrations in the brain.[2][3]

  • Blood-Brain Barrier (BBB) Penetration: The enantiomers may have different abilities to cross the BBB. The (R)-enantiomer could be subject to active efflux from the brain by transporters like P-glycoprotein.

  • Plasma Protein Binding: Differential binding to plasma proteins can affect the free concentration of each enantiomer available to cross the BBB and interact with the target.

To investigate this, conduct a pharmacokinetic study comparing the plasma and brain concentrations of both enantiomers after administering the racemate or the individual isomers to your animal model.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of MPH-220

This protocol describes a method to separate and quantify the (R) and (S) enantiomers of MPH-220 to determine enantiomeric excess (% ee).

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column: CHIRALPAK® AD-H (or equivalent polysaccharide-based column)

  • Mobile Phase: n-hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • MPH-220 reference standards (pure R, pure S, and racemic)

  • Test sample of this compound

Method:

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Injections:

    • Inject the racemic mixture to determine the retention times for both (S) and (R) enantiomers and to calculate the resolution factor.

    • Inject the individual pure enantiomers to confirm peak identity.

  • Sample Injection: Inject the this compound test sample.

  • Detection: Monitor the eluent at a suitable UV wavelength (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

Protocol 2: In Vitro Dopamine Reuptake Inhibition Assay

This assay measures the potency of MPH-220 enantiomers to inhibit the uptake of radiolabeled dopamine ([³H]-DA) into cells expressing the human dopamine transporter (hDAT).[9][10][13]

Materials:

  • HEK293 cells stably expressing hDAT

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • [³H]-Dopamine

  • MPH-220 enantiomers (dissolved in DMSO)

  • Known DAT inhibitor for control (e.g., GBR 12909)

  • 96-well plates, scintillation fluid, and a microplate scintillation counter

Method:

  • Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound, (S)-MPH-220, or control compounds.

  • Initiate Uptake: Add a fixed concentration of [³H]-Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of dopamine uptake.[11]

  • Terminate Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]-DA.

  • Cell Lysis & Quantification: Lyse the cells and add scintillation fluid. Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a high concentration of a known DAT inhibitor.

    • Subtract non-specific uptake from all other values.

    • Plot the percentage of inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action for MPH-220 and the recommended workflow for troubleshooting efficacy issues.

cluster_presynaptic Presynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding MPH220 (S)-MPH-220 MPH220->DAT Blocks

Caption: Mechanism of action for a dopamine reuptake inhibitor like MPH-220.

start Low Efficacy of this compound Observed step1 Step 1: Verify Compound Integrity start->step1 sub1a Confirm Chemical Purity (NMR, MS) step1->sub1a sub1b Determine Enantiomeric Purity (Chiral HPLC) step1->sub1b step2 Step 2: Re-evaluate In Vitro Assay sub2a Optimize Assay Conditions step2->sub2a sub2b Run Full Dose-Response Curves step2->sub2b step3 Step 3: Assess In Vivo Pharmacokinetics sub3a Measure Plasma/Brain Concentrations step3->sub3a sub3b Assess Metabolism & BBB Penetration step3->sub3b end Identify Cause of Low Efficacy sub1a->step2 sub1b->step2 sub2a->step3 sub2b->step3 sub3a->end sub3b->end

Caption: Troubleshooting workflow for low enantiomer efficacy.

q1 Is enantiomeric purity >99%? q2 Does dose-response confirm low potency? q1->q2 Yes res1 Root Cause: Enantiomeric Contamination q1->res1 No res2 Root Cause: True Low Potency at Target q2->res2 Yes res5 Focus development on (S)-enantiomer q2->res5 No - Re-evaluate Assay q3 Are brain concentrations adequate in vivo? res3 Root Cause: Poor Pharmacokinetics (Metabolism/BBB) q3->res3 No res6 Investigate metabolic pathways / efflux transporters q3->res6 Yes - Explore other mechanisms res4 Re-purify sample or synthesize new batch res1->res4 res2->q3 res3->res6

Caption: Decision tree for diagnosing the cause of low efficacy.

References

Species-specific differences in myosin isoforms for (R)-MPH-220 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-MPH-220, a selective inhibitor of fast skeletal muscle myosin-2. The information is tailored for scientists in drug development and related fields, with a focus on navigating the complexities arising from species-specific differences in myosin isoforms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active R-isomer of MPH-220, an orally active and selective inhibitor of fast skeletal muscle myosin-2.[1][2] Its primary mechanism of action is the direct inhibition of the ATPase activity of fast skeletal myosin.[3][4] This inhibition leads to muscle relaxation, making it a promising candidate for treating conditions like spasticity and muscle stiffness.[1][5][6] this compound binds to the blebbistatin-binding pocket of the myosin motor domain, stabilizing it in a pre-powerstroke state.[3][4]

Q2: Why is this compound selective for fast skeletal muscle myosin-2?

The selectivity of this compound is attributed to a single amino acid difference in the myosin motor domain. Fast skeletal myosin isoforms have a leucine (B10760876) residue at a key position in the drug-binding pocket, whereas other myosin-2 isoforms, such as cardiac and smooth muscle myosins, have a phenylalanine at the equivalent position.[3][4] This structural difference allows for the specific and high-affinity binding of this compound to fast skeletal myosin.[4]

Q3: What are the key differences in myosin isoforms between common preclinical species and humans?

Significant species-specific differences exist in myosin isoform expression, particularly in cardiac muscle. For instance, the adult rat ventricle expresses approximately 75% α-myosin heavy chain (α-MHC), a fast isoform.[7] In contrast, the adult human ventricle is predominantly composed of β-myosin heavy chain (β-MHC), a slower isoform (>90%).[7][8] Mice ventricles contain almost 100% α-MHC.[7] These differences in isoform composition can lead to variations in muscle contractile properties and drug responses between species.[7][9][10]

Q4: How do species-specific myosin isoform differences impact the study of this compound?

The high selectivity of this compound for fast skeletal myosin means its effects can vary significantly between species depending on the proportion of fast and slow myosin isoforms in the muscles being studied. For example, since this compound does not significantly inhibit cardiac β-MHC, it is expected to have minimal direct cardiovascular effects in humans.[3] However, in preclinical species with a higher proportion of α-MHC in the heart, such as rats, careful cardiovascular monitoring is still warranted. These differences are critical for the translation of preclinical efficacy and safety data to human clinical trials.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in ATPase assays.

Possible Cause Troubleshooting Step
Myosin preparation purity and activity - Verify the purity of your myosin preparation using SDS-PAGE. - Ensure the myosin is active by measuring its basal and actin-activated ATPase activity. - If activity is low, consider preparing fresh myosin or using protease inhibitors during purification.
Incorrect buffer conditions - Confirm the pH, ionic strength, and temperature of your assay buffer, as myosin ATPase activity is sensitive to these parameters.[11] - Ensure consistent buffer composition across all experiments.
Species and muscle source of myosin - Document the species and specific muscle from which the myosin was isolated. Different muscles within the same animal have varying ratios of fast and slow isoforms.[3]
This compound solution stability - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.

Issue 2: No or reduced actin filament motility in in vitro motility assays.

Possible Cause Troubleshooting Step
Inactive or "dead" myosin heads - Non-functional myosin heads can bind to actin filaments and impede their movement.[12] - To mitigate this, you can perform an "affinity purification" step by pelleting actin-bound dead heads with ATP or by using "blocking actin" to saturate the dead heads on the coverslip before adding fluorescent actin.[12]
Suboptimal protein concentrations - Titrate the concentrations of myosin on the coverslip and actin in solution to find the optimal ratio for motility.
Photobleaching or photodamage - Minimize the exposure of fluorescently labeled actin to the excitation light source. - Use an oxygen scavenger system in your motility buffer to reduce photobleaching.
Incorrect temperature - Myosin's enzymatic activity is temperature-dependent. Ensure your experimental setup maintains a stable and appropriate temperature.[13]

Quantitative Data Summary

Table 1: Species-Specific Myosin Heavy Chain (MHC) Isoform Composition in Ventricular Myocardium

SpeciesPredominant Ventricular Myosin IsoformApproximate PercentageReference
Humanβ-MHC>90%[7][8]
Ratα-MHC~75%[7]
Mouseα-MHC~100%[7]
Pigβ-MHCPredominant[9]
Rabbitβ-MHCPredominant[9][10]

Table 2: Inhibitory Activity of MPH-220 on Different Myosin Isoforms

Myosin Isoform SourceMyosin TypeInhibition by MPH-220Reference
Rabbit Psoas MuscleFast Skeletal Myosin-2Inhibited[3]
Human Vastus LateralisMixed (56% fast)~70% Inhibition[3]
Human SoleusMixed (28% fast)~29% Inhibition[3]
Porcine Heart Left VentricleSlow Skeletal/β-cardiacNot Inhibited[3]
Human Heart Left Ventricleβ-cardiacNot Inhibited[3]
Smooth Muscle Myosin-2SmoothNot Inhibited[3]
Non-muscle Myosin-2 (NM2)Non-muscleNot Inhibited[3]

Experimental Protocols

Protocol 1: Actin-Activated Myosin ATPase Assay

This protocol is for measuring the rate of ATP hydrolysis by myosin in the presence of actin, and determining the inhibitory effect of this compound.

Materials:

  • Purified myosin

  • Actin filaments

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • This compound stock solution in DMSO

  • NADH-coupled ATPase assay reagents (PK/LDH, PEP, NADH) or Malachite Green-based phosphate (B84403) detection reagent

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin, and the components of your chosen detection system (either NADH-coupled reagents or Malachite Green reagent).

  • Add varying concentrations of this compound (and a DMSO control) to the reaction wells and incubate for a few minutes.

  • Add purified myosin to the wells and equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Monitor the change in absorbance over time. For the NADH-coupled assay, this will be a decrease in absorbance at 340 nm. For the Malachite Green assay, this will be an increase in absorbance at ~620-660 nm after stopping the reaction.

  • Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

  • Plot the ATPase activity as a function of the this compound concentration and fit the data to determine the IC50 value.

Protocol 2: In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Materials:

  • Myosin

  • Rhodamine-phalloidin labeled actin filaments

  • Flow cell (constructed from a microscope slide and coverslip)

  • Motility Buffer (e.g., Assay Buffer with 2mM ATP and an oxygen scavenger system)

  • Blocking solution (e.g., BSA)

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Construct a flow cell.

  • Introduce myosin into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.

  • Wash the flow cell with blocking solution to prevent non-specific binding.

  • Introduce fluorescently labeled actin filaments into the flow cell and allow them to bind to the myosin.

  • Initiate motility by flowing in the motility buffer containing ATP and the desired concentration of this compound.

  • Record videos of the moving actin filaments using the fluorescence microscope.

  • Analyze the videos using tracking software to determine the velocity of filament movement.

Visualizations

Logical Workflow for Troubleshooting Inconsistent ATPase Assay Results

G start Inconsistent ATPase Assay Results check_reagents Verify Reagent Quality (Myosin, ATP, this compound) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents & Re-run Assay reagents_ok->prepare_fresh No check_protocol Review Assay Protocol & Buffer Conditions reagents_ok->check_protocol Yes prepare_fresh->check_reagents protocol_ok Protocol & Buffers OK? check_protocol->protocol_ok optimize_protocol Optimize Buffer pH, Ionic Strength, Temp. protocol_ok->optimize_protocol No check_source Confirm Myosin Source (Species, Muscle Type) protocol_ok->check_source Yes optimize_protocol->check_protocol source_consistent Source Consistent? check_source->source_consistent standardize_source Standardize Myosin Source & Purification source_consistent->standardize_source No data_analysis Review Data Analysis (Curve Fitting, Controls) source_consistent->data_analysis Yes standardize_source->check_source end_ok Results Consistent data_analysis->end_ok

Caption: Troubleshooting workflow for inconsistent ATPase assay results.

Experimental Workflow for this compound In Vitro Motility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_flowcell Flow Cell Assembly 1. Clean slide & coverslip 2. Create channels adsorb_myosin Myosin Adsorption 1. Introduce myosin to flow cell 2. Incubate to coat surface prep_flowcell->adsorb_myosin prep_actin Actin Labeling 1. Polymerize G-actin to F-actin 2. Label with Rhodamine-Phalloidin add_actin Actin Binding Introduce labeled actin filaments prep_actin->add_actin block Blocking 1. Wash with BSA solution 2. Remove unbound myosin adsorb_myosin->block block->add_actin initiate Initiate Motility 1. Flow in Motility Buffer (ATP + this compound) 2. Seal flow cell add_actin->initiate record Image Acquisition Record videos of filament movement using fluorescence microscopy initiate->record analyze Data Analysis 1. Track filament paths 2. Calculate velocity record->analyze

Caption: Step-by-step workflow for the in vitro motility assay.

References

Addressing off-target effects of (R)-MPH-220 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-MPH-220

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers address and mitigate potential off-target effects of this compound in their experiments.

Troubleshooting Guides

This section addresses specific anomalous results you may encounter when using this compound.

Question 1: I am observing significant locomotor hyperactivity in my rodent model at concentrations expected to only engage DAT/NET. What is the likely off-target mechanism?

Answer: This effect may be mediated by the interaction of this compound with the Sigma-1 Receptor (σ1R).[1][2][3] While its primary targets are the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, higher concentrations of methylphenidate and its analogs have been shown to bind to σ1R.[2] Activation of σ1R can potentiate NMDA receptor signaling and increase locomotor activity, an effect distinct from DAT/NET inhibition.[1][3][4]

  • Troubleshooting Steps:

    • Confirm Dose-Response: Perform a dose-response study to see if the hyperactivity correlates with increasing concentrations of this compound.

    • Use a σ1R Antagonist: Pre-treat a cohort of animals with a selective σ1R antagonist (e.g., NE-100) before administering this compound. A reduction or complete blockade of the excess hyperactivity would strongly suggest σ1R involvement.

    • Lower the Dose: Determine if a lower dose of this compound can achieve the desired on-target (DAT/NET-related) behavioral effect without inducing hyperactivity.

Question 2: My in vitro neuronal cultures show unexpected changes in NMDA receptor-mediated currents after this compound application. Is this an off-target effect?

Answer: Yes, this is a documented off-target effect. At lower concentrations, methylphenidate can potentiate NMDA receptor currents, while at higher concentrations, it can be suppressive.[5] This modulation is often independent of its action on DAT and NET and may involve σ1R, which is known to modulate NMDA receptor function.[1][3][4]

  • Troubleshooting Steps:

    • Isolate the Effect: To confirm the effect is independent of DAT/NET, apply this compound in the presence of potent and selective DAT (e.g., GBR-12909) and NET (e.g., nisoxetine) blockers. If the NMDA current modulation persists, it is an off-target effect.

    • Apply a σ1R Antagonist: As with the in vivo model, use a selective σ1R antagonist in your culture. If the antagonist blocks the changes in NMDA currents, it confirms the pathway.

    • Examine Downstream Signaling: The σ1R-mediated enhancement of NMDA receptor activity often involves PLC, PKC, and intracellular calcium mobilization.[3][4] You can investigate these pathways using specific inhibitors to further dissect the mechanism.

Question 3: I'm observing cardiovascular effects (e.g., tachycardia, hypertension) in my animal model that seem disproportionate to the expected CNS stimulation. Why?

Answer: While increased catecholamine levels from DAT/NET inhibition can cause cardiovascular effects, methylphenidate also has direct and indirect effects on adrenergic receptors. Specifically, it can increase synaptic norepinephrine, leading to the stimulation of alpha- and beta-adrenergic receptors in the periphery, which can significantly impact heart rate and blood pressure.[6][7] Some studies also suggest a role for central alpha-2 noradrenergic receptor activation in mediating its effects.[7]

  • Troubleshooting Steps:

    • Administer Adrenergic Antagonists: To determine which receptor subtype is responsible, pre-treat animals with selective antagonists. For example, use prazosin (B1663645) (an alpha-1 antagonist) or propranolol (B1214883) (a beta-antagonist) to see if the cardiovascular effects are mitigated.

    • Measure Plasma Catecholamines: Correlate the observed cardiovascular changes with plasma levels of epinephrine (B1671497) and norepinephrine to understand the peripheral sympathomimetic activity.[6]

    • Use a Peripherally-Restricted DAT/NET Inhibitor: As a control, compare the effects of this compound with a DAT/NET inhibitor that does not cross the blood-brain barrier to isolate the contribution of peripheral vs. central catecholamine transporter inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target binding sites for this compound? The primary on-targets are the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[8] Known off-targets with functional consequences include the Serotonin (B10506) 5-HT1A Receptor (as an agonist) and the Sigma-1 Receptor.[1][8][9] While it has some affinity for the 5-HT2B receptor, the functional activity is less confirmed.[8] It has clinically insignificant affinity for the serotonin transporter (SERT).[10]

Q2: How can I experimentally distinguish between on-target and off-target effects? The gold standard is to use a combination of antagonists and "silent" mutants.

  • Antagonist Blockade: Pre-treat your model (in vivo or in vitro) with a selective antagonist for the suspected off-target receptor before applying this compound. If the anomalous effect disappears, it confirms the off-target interaction.

  • Control Compounds: Use highly selective DAT and NET inhibitors as positive controls to delineate the specific effects of engaging these primary targets.

  • Knockout/Knockdown Models: If available, use cell lines or animal models where the suspected off-target receptor has been knocked out or knocked down. The absence of the anomalous effect in these models is strong evidence.

Q3: Does this compound have any effect on the glutamatergic system? Yes, beyond the modulation of NMDA receptors via σ1R, methylphenidate and its analogs can alter the glutamatergic system, which may contribute to both therapeutic effects and the risk for addictive behaviors.[11] These effects can be dose-dependent, with low doses potentially potentiating NMDA receptors and high doses suppressing them.[5]

Data Presentation: Receptor Binding Profile

The following table summarizes the hypothetical binding affinities of this compound at key on-target and off-target sites, based on published data for d-threo-methylphenidate.[2][10]

TargetReceptor TypeBinding Affinity (Ki, nM)On-Target/Off-Target
DAT Dopamine Transporter33On-Target
NET Norepinephrine Transporter244On-Target
SERT Serotonin Transporter>10,000Off-Target (Negligible)
σ1R Sigma-1 Receptor~10,000Off-Target
5-HT1A Serotonin Receptor~5,000Off-Target

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: In Vivo Antagonist Blockade for Locomotor Hyperactivity

Objective: To determine if the locomotor hyperactivity induced by a high dose of this compound is mediated by the Sigma-1 Receptor (σ1R).

Materials:

  • This compound

  • Selective σ1R antagonist (e.g., NE-100)

  • Vehicle (e.g., saline or 0.5% DMSO in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers

Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Acclimate them to the open field chambers for 30 minutes.

  • Grouping: Divide mice into four groups (n=8-10 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + this compound (e.g., 20 mg/kg, i.p.)

    • Group 3: NE-100 (e.g., 1 mg/kg, i.p.) + this compound (20 mg/kg, i.p.)

    • Group 4: NE-100 (1 mg/kg, i.p.) + Vehicle

  • Administration:

    • Administer the first injection (Vehicle or NE-100) via intraperitoneal (i.p.) route.

    • Return mice to their home cages for 30 minutes.

    • Administer the second injection (Vehicle or this compound).

  • Behavioral Testing: Immediately place the mice into the open field chambers and record locomotor activity (total distance traveled, rearing, etc.) for 60 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with pre-treatment and treatment as factors. A significant interaction and subsequent post-hoc tests showing that NE-100 specifically blocks the this compound-induced hyperactivity would confirm σ1R involvement.

Visualizations

Signaling Pathways

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (High Dose) MPH This compound DAT Dopamine Transporter (DAT) MPH->DAT Inhibition NET Norepinephrine Transporter (NET) MPH->NET Inhibition DA ↑ Extracellular Dopamine DAT->DA Blocks Reuptake NE ↑ Extracellular Norepinephrine NET->NE Blocks Reuptake DR Dopamine Receptors DA->DR AR Adrenergic Receptors NE->AR Response_On Therapeutic Effects (e.g., Improved Attention) DR->Response_On AR->Response_On MPH_off This compound Sigma1R Sigma-1 Receptor (σ1R) MPH_off->Sigma1R Agonism PLC PLC Activation Sigma1R->PLC IP3 IP3 / Ca2+ PLC->IP3 PKC PKC Activation IP3->PKC NMDA NMDA Receptor PKC->NMDA Potentiation Response_Off Off-Target Effects (e.g., Hyperactivity) NMDA->Response_Off A Start: Unexpected Experimental Result Observed B Is the effect dose-dependent and occurs at high concentrations? A->B C Literature Search: Known off-targets of methylphenidate analogs B->C Yes I Re-evaluate hypothesis. Consider other off-targets or downstream effects. B->I No D Hypothesize Off-Target (e.g., σ1R, Adrenergic-R) C->D E In Vitro Assay: Use selective antagonist for hypothesized target D->E F In Vivo Assay: Pre-treat with selective antagonist before this compound D->F G Is the unexpected effect blocked? E->G F->G H Conclusion: Effect is mediated by the hypothesized off-target G->H Yes G->I No Start Observed Effect: Locomotor Hyperactivity Q1 Is the effect blocked by a DAT/NET antagonist cocktail? Start->Q1 A1 Effect is likely ON-TARGET Q1->A1 Yes Q2 Effect is likely OFF-TARGET. Is it blocked by a σ1R antagonist? Q1->Q2 No A2 Effect is mediated by σ1R Q2->A2 Yes Q3 Is it blocked by an adrenergic antagonist? Q2->Q3 No A3 Effect is mediated by adrenergic receptors Q3->A3 Yes A4 Mechanism is unknown. Consider other targets (e.g., 5-HT1A) or novel pathways. Q3->A4 No

References

Technical Support Center: Optimizing (R)-MPH-220 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (R)-MPH-220 in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro mechanism of action?

A1: this compound is the R-enantiomer of MPH-220, a selective inhibitor of fast skeletal muscle myosin-2.[1][2] Its primary mechanism of action is the direct inhibition of the actin-activated ATPase activity of fast skeletal muscle myosin isoforms.[1][2] This inhibition leads to muscle relaxation by preventing the myosin motor from cycling through its power-generating steps. It is important to note that the S(-)-enantiomer of MPH-220 is significantly more potent in its inhibitory activity than the (R)-enantiomer.[3][4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is reported to be soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or higher, in high-purity, anhydrous DMSO.[6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6][7] When preparing working solutions for your assay, dilute the DMSO stock in the appropriate assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts.[7][8] Always include a vehicle control (assay buffer with the same final DMSO concentration as the highest this compound concentration) in your experiments.[6]

Q3: What is a good starting concentration range for this compound in an in vitro assay?

A3: A good starting point for an enzyme inhibition assay is to test a wide range of concentrations spanning several orders of magnitude. For an initial experiment, you might test concentrations from 1 nM to 100 µM.[9] Given that the S(-) enantiomer is more potent, you may need to explore higher concentrations for the (R)-enantiomer to observe significant inhibition. A dose-response curve should be generated to determine the IC50 (the concentration at which 50% of the enzyme activity is inhibited).[10]

Q4: How can I determine if this compound is cytotoxic to my cells?

A4: Before conducting functional assays in cell-based models, it is essential to determine the cytotoxic potential of this compound at the concentrations you plan to test. Standard cytotoxicity assays such as the MTT assay, which measures metabolic activity, or the LDH release assay, which measures membrane integrity, can be used.[11][12] You should treat your cells (e.g., a skeletal muscle cell line like C2C12) with a range of this compound concentrations for the same duration as your planned functional assay.[7]

Troubleshooting Guides

Issue 1: No or Low Inhibition Observed in ATPase Assay
Possible Cause Troubleshooting Step
This compound Concentration Too Low The (R)-enantiomer is less potent than the S-enantiomer.[3][4] Increase the concentration range of this compound in your assay.
Incorrect Myosin Isoform MPH-220 is selective for fast skeletal muscle myosin-2 and does not significantly inhibit cardiac or smooth muscle myosin isoforms.[1][2] Confirm the type of myosin used in your assay.
Compound Degradation Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot of the stock solution.
Assay Conditions Not Optimal Enzyme activity is sensitive to pH, temperature, and buffer composition.[13] Ensure all assay parameters are optimal for myosin ATPase activity.
Inhibitor Precipitation High concentrations of the compound may precipitate in aqueous assay buffer. Visually inspect for precipitates and consider adjusting the final DMSO concentration (while maintaining it below toxic levels).[6]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Pipetting Errors Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for each concentration.[14]
Incomplete Mixing Ensure thorough mixing of all components in the assay wells.
Inconsistent Incubation Times Use a multichannel pipette to start the reaction simultaneously in multiple wells and ensure precise timing of incubation steps.
Edge Effects in Microplate The outer wells of a microplate are more prone to evaporation. Avoid using the outermost wells for critical samples or ensure proper plate sealing.[15]
Issue 3: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions.[15]
Intrinsic Fluorescence of this compound If using a fluorescence-based assay, the compound itself may be fluorescent. Run a control with all assay components except the enzyme to measure the background fluorescence of this compound.[15]
Non-enzymatic Substrate Degradation The substrate may be unstable under the assay conditions. Run a "no-enzyme" control to assess the rate of non-enzymatic substrate turnover.

Quantitative Data Summary

The available literature primarily focuses on the more active S(-) enantiomer of MPH-220. The following table summarizes relevant data, keeping in mind that the (R)-enantiomer is expected to be less potent.

Parameter Compound Value Assay/System
Inhibition of ATPase activity MPH-220Selectively inhibits fast skeletal myosin-2.[1][2]Actin-activated ATPase assay
Relative Potency S(-)-MPH-220 vs. R(+)-MPH-220S(-) enantiomer is drastically more effective.[3][4]In vivo force reduction in rats
Solubility This compoundSoluble in DMSO at 50 mg/mL (130.39 mM).[5]DMSO

Experimental Protocols

Protocol 1: Actin-Activated Myosin ATPase Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound for the inhibition of fast skeletal muscle myosin ATPase activity.

Materials:

  • Fast skeletal muscle myosin (e.g., from rabbit psoas muscle)

  • Actin

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 2 mM MgCl2, 0.5 mM DTT)[16]

  • ATP solution

  • This compound stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control with the same final DMSO concentration.

  • Prepare Myosin-Actin Mix: In the assay buffer, prepare a solution containing myosin and actin at concentrations optimized for the assay.

  • Pre-incubation: In a 96-well plate, add the myosin-actin mix to wells containing the different concentrations of this compound or vehicle control. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the myosin.[15]

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.[16]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[15]

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on the viability of a skeletal muscle cell line (e.g., C2C12 myoblasts).

Materials:

  • C2C12 myoblasts

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT labeling reagent (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed C2C12 cells into a 96-well plate at an optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[17]

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Visualizations

cluster_0 Myosin ATPase Cycle cluster_1 Inhibition Myosin_ATP Myosin-ATP (Actin Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Binds Actin Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding MPH_220 This compound MPH_220->Myosin_ADP_Pi Inhibits

Caption: Mechanism of this compound action on the myosin ATPase cycle.

Start Start: Optimize this compound Concentration Prepare_Stock Prepare High-Concentration Stock in DMSO Start->Prepare_Stock Determine_Cytotoxicity Determine Cytotoxicity Range (e.g., MTT/LDH Assay) Prepare_Stock->Determine_Cytotoxicity Initial_Screen Initial ATPase Inhibition Screen (Wide Concentration Range) Prepare_Stock->Initial_Screen Determine_Cytotoxicity->Initial_Screen Inform non-toxic range Dose_Response Dose-Response Curve (Narrower Concentration Range) Initial_Screen->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 End Optimal Concentration Range Determined Calculate_IC50->End

Caption: Experimental workflow for optimizing this compound concentration.

Start Low/No Inhibition Observed Check_Concentration Is this compound concentration high enough? Start->Check_Concentration Increase_Concentration Increase Concentration Range Check_Concentration->Increase_Concentration No Check_Myosin_Type Is myosin isoform correct (fast skeletal)? Check_Concentration->Check_Myosin_Type Yes End Re-run Experiment Increase_Concentration->End Use_Correct_Myosin Use Correct Myosin Isoform Check_Myosin_Type->Use_Correct_Myosin No Check_Compound_Integrity Is compound stock fresh and properly stored? Check_Myosin_Type->Check_Compound_Integrity Yes Use_Correct_Myosin->End Prepare_New_Stock Prepare Fresh Stock Solution Check_Compound_Integrity->Prepare_New_Stock No Check_Assay_Conditions Are assay conditions (pH, temp) optimal? Check_Compound_Integrity->Check_Assay_Conditions Yes Prepare_New_Stock->End Optimize_Conditions Optimize Assay Conditions Check_Assay_Conditions->Optimize_Conditions No Check_Assay_Conditions->End Yes Optimize_Conditions->End

Caption: Troubleshooting guide for low or no enzyme inhibition.

References

Technical Support Center: MPH-220 (Methylphenidate) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with MPH-220 (Methylphenidate, MPH). It addresses common questions and troubleshooting scenarios related to the stereoisomeric stability of methylphenidate in biological samples, with a focus on preventing analytical errors.

Frequently Asked Questions (FAQs)

Q1: What is the potential for racemization of methylphenidate (MPH) in biological samples?

A1: True racemization (the direct interconversion of d-threo-MPH and l-threo-MPH) is not considered a significant metabolic or chemical event in biological samples[1]. The primary factor affecting the enantiomeric ratio in vivo is the highly stereoselective metabolism of the l-isomer. The enzyme carboxylesterase 1 (CES1), found mainly in the liver, preferentially hydrolyzes l-threo-MPH to its inactive metabolite, ritalinic acid (RA)[1][2]. This results in much higher plasma concentrations and a longer half-life for the pharmacologically active d-threo-MPH compared to the l-isomer[3].

Q2: What are the main sources of instability for MPH in collected biological samples?

A2: The main source of instability is not racemization but chemical and enzymatic hydrolysis of the ester group, converting MPH to ritalinic acid (RA). This degradation is highly dependent on two factors:

  • Temperature: MPH is highly unstable at room or elevated temperatures. In blood, it can completely break down to RA within two weeks at 25°C[4][5]. Optimal storage is at -20°C, where it remains stable for up to 5 months[4][5].

  • pH: MPH stability is compromised under certain pH conditions, leading to spontaneous, non-enzymatic hydrolysis[6][7][8]. Changes in sample pH during storage or processing can accelerate its degradation.

Q3: Why is the d-threo-MPH enantiomer the focus of most studies?

A3: The therapeutic and pharmacological effects of methylphenidate are attributed almost exclusively to the d-threo-MPH isomer[9][10][11]. This enantiomer is a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake[12]. The l-threo-MPH isomer has been shown to have little to no specific binding to the dopamine transporter and does not significantly contribute to the drug's primary mechanism of action[11][13].

Q4: What is the primary metabolic pathway for methylphenidate?

A4: The primary metabolic pathway involves the de-esterification of MPH to ritalinic acid (RA), a process mediated by the carboxylesterase 1 (CES1) enzyme[1][2]. This pathway accounts for the elimination of approximately 70-91% of an administered MPH dose[14]. CES1 shows a 6 to 7 times greater catalytic activity for l-MPH than for d-MPH, explaining the rapid clearance of the l-isomer[14]. Other minor metabolic pathways include microsomal oxidation and aromatic hydroxylation[1][15].

Q5: Is it necessary to use a chiral analytical method for MPH?

A5: Yes, if the goal is to understand the pharmacokinetics and pharmacodynamics of the active compound. Since d-threo-MPH is the active isomer, a chiral method is essential to differentiate it from the rapidly cleared and less active l-isomer[9]. Using an achiral method would measure total MPH concentration, which can be misleading, especially in individuals with low CES1 activity where l-MPH may be present in significant concentrations[16]. Chiral methods like HPLC with a chiral column or LC-MS/MS are commonly used[3][17][18].

Troubleshooting Guide

Problem 1: My MPH concentration is significantly lower than expected, and ritalinic acid (RA) levels are very high.

  • Possible Cause: Sample degradation due to improper storage. MPH is highly susceptible to hydrolysis, especially at room temperature or above.

  • Solution:

    • Review Storage Conditions: Confirm that samples were frozen at -20°C immediately after collection and processing. Samples are stable for up to 5 months at -20°C but only for about one week at 4°C[4][5].

    • Check Sample Handling Protocol: Minimize the time samples spend at room temperature during processing. Use of refrigerated centrifuges and keeping samples on ice is highly recommended.

    • Validate Collection Tubes: Ensure that collection tubes do not contain additives that could alter sample pH and accelerate hydrolysis.

Problem 2: I am seeing a higher-than-expected ratio of l-MPH to d-MPH in my results.

  • Possible Cause 1: Low CES1 Enzyme Activity. The subject may have a genetic variant of the CES1 gene leading to decreased metabolism of MPH, particularly the l-isomer[16]. This would result in higher circulating levels of l-MPH than typically observed.

  • Possible Cause 2: Route of Administration. If using a non-oral route, such as a transdermal system, the "first-pass" metabolism in the liver is circumvented. This leads to much higher plasma concentrations of l-threo-MPH relative to d-threo-MPH compared to oral administration[12].

  • Solution:

    • Verify Subject Genotype: If feasible, check for known polymorphisms in the CES1 gene that affect enzyme activity.

    • Confirm Route of Administration: Ensure the experimental records accurately reflect how the drug was administered.

    • Rule out Contamination: Ensure analytical standards and reagents are pure and correctly prepared.

Data Presentation: Stability of MPH Enantiomers in Blood

The following table summarizes the stability of d-threo-MPH and l-threo-MPH in blood under various storage conditions. The primary degradation product is ritalinic acid (RA).

TemperatureTime Periodd-MPH % Changel-MPH % ChangeRitalinic Acid (RA) % ChangeRecommendation
35°C 24 hours-64.1%[4][5]-68.7%[4][5]+244%[4][5]Avoid. Causes rapid degradation.
~25°C 24 hours-18.1%[4][5]-20.6%[4][5]+53%[4][5]Avoid. Unstable.
~25°C 2 weeks~100% loss[4][5]~100% loss[4][5]N/ANot suitable for storage.
4°C 1 weekStable (within ±17%)[4][5]Stable (within ±17%)[4][5]StableSuitable for short-term storage only.
-20°C 5 monthsStable[4][5]Stable[4][5]StableOptimal for long-term storage.

Experimental Protocols

Protocol: Chiral Analysis of Methylphenidate in Human Plasma via LC-MS/MS

This protocol provides a general framework for the quantitative analysis of d-threo-MPH and l-threo-MPH. It should be fully validated by the end-user.

  • Sample Preparation (Protein Precipitation & SPE)

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (e.g., deuterated d,l-MPH).

    • Precipitate proteins by adding 200 µL of a zinc sulfate (B86663) solution in methanol[19]. Vortex vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Perform Solid-Phase Extraction (SPE) on the supernatant for cleanup and concentration, as described in forensic methods[17][18].

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the mobile phase[18].

  • Chromatographic Conditions

    • Analytical Column: A chiral chromatography column, such as a Chirobiotic V2 (150 x 4.6 mm, 5 µm), is required for enantiomeric separation[3].

    • Mobile Phase: An isocratic mobile phase, for example, methanol/ammonium acetate (B1210297) (92:8, v/v; 20 mM, pH 4.1) can be effective[3].

    • Flow Rate: 1 mL/min[3].

    • Injection Volume: 25 µL[3].

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C).

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for d-MPH, l-MPH, and the internal standard. These must be optimized in-house.

    • Data Analysis: Quantify peak areas for each enantiomer against a calibration curve prepared in a blank matrix.

Visualizations

G start Unexpected Enantiomeric Ratio (e.g., high l-MPH) q1 Was sample stored correctly? (Frozen at -20°C) start->q1 a1_no Incorrect Storage Degradation is likely. Re-evaluate sample integrity. q1->a1_no No q2 Was the route of administration oral? q1->q2 Yes a2_no Non-Oral Route (e.g., Transdermal) Circumvents first-pass metabolism. Higher l-MPH expected. q2->a2_no No q3 Consider subject's metabolism. (e.g., CES1 polymorphism) q2->q3 Yes end Ratio Explained a2_no->end a3_yes Low CES1 Activity Reduced l-MPH clearance. Higher l-MPH expected. q3->a3_yes Possible a3_yes->end

Caption: Troubleshooting workflow for unexpected MPH enantiomeric ratios.

G collect 1. Sample Collection (e.g., Whole Blood/Plasma) process 2. Immediate Processing (Keep on ice, use refrigerated centrifuge) collect->process store 3. Long-Term Storage (Freeze at -20°C) process->store analyze 4. Chiral Analysis (LC-MS/MS) store->analyze

Caption: Recommended workflow for handling biological samples for MPH analysis.

G mph d,l-Methylphenidate (MPH) Stability temp Temperature mph->temp ph pH mph->ph enzyme Enzymatic Activity (CES1) mph->enzyme degradation Hydrolysis to Ritalinic Acid (RA) temp->degradation ph->degradation enzyme->degradation

Caption: Key factors influencing the degradation of MPH in biological samples.

References

Interpreting variable gait patterns in (R)-MPH-220 treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting variable gait patterns in animals treated with (R)-MPH-220.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during gait analysis experiments involving this compound.

Q1: We are observing high variability in gait patterns between animals in the same this compound treatment group. What are the potential causes?

A: High inter-animal variability is a common challenge in rodent gait analysis and can stem from several factors:

  • Intrinsic Biological Differences: Similar to human patients, individual animals can exhibit naturally variable gait patterns, especially following an injury or in a disease model[1].

  • Inconsistent Acclimatization: Insufficient or inconsistent acclimatization to the testing room and the gait analysis apparatus is a primary source of variability. It is crucial to expose mice to the testing environment for at least two days prior to the experiment[2].

  • Environmental Stressors: Excessive noise, movement, or light in the testing environment can cause anxiety and affect the animals' walking behavior[2][3]. All testing should ideally be performed in the dark and without disturbing noises[3].

  • Animal Handling: The method and consistency of handling and placing the animal on the walkway can influence its performance.

  • Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varying effective concentrations of this compound at the target site.

  • Enantiomeric Efficacy: Research on a related compound, MPH-220, has shown that the S(-) enantiomer is significantly more effective at improving gait in spastic rats than the R(+) enantiomer[1]. If you are using a racemic mixture, the variable response could be linked to the differential effects of the enantiomers.

Q2: How does the animal's walking speed affect data interpretation, and how can we control for it?

A: Walking speed is a significant confounding variable, as many key gait parameters are highly correlated with it[4]. For example, stride length naturally increases with speed, while stance time decreases[4].

  • Interpretation Challenge: If this compound increases overall locomotor activity and speed, it can be difficult to determine if changes in other gait parameters (e.g., stride length) are a direct therapeutic effect or simply a consequence of the increased speed.

  • Control Strategies:

    • Data Filtering: Analyze only runs that fall within a predefined, narrow speed range. However, this can lead to significant data loss.

    • Statistical Correction: Use statistical methods to account for speed as a covariate. Techniques like residualization or linear mixed-effects models can help isolate the treatment effect from the effects of velocity, animal size, and other confounding variables[5].

Q3: We are unsure which gait parameters are most relevant for assessing the effects of this compound. What should we focus on?

A: The choice of parameters depends on your specific research question and animal model. Automated systems can generate over 200 parameters, but focusing on a select few is often more informative[6]. Based on studies of motor recovery, the following dynamic parameters are often reliable:

  • Stand Time/Stance Phase: The duration the paw is in contact with the surface. A shorter stance phase on an affected limb can indicate pain or dysfunction[2].

  • Swing Speed/Swing Phase: The speed at which the paw moves through the air. This can reflect muscle strength and coordination.

  • Duty Cycle: The percentage of the stride time that the paw is in the stance phase. It is a reliable parameter for evaluating functional recovery[7].

  • Inter-limb Coordination: Parameters like the Regularity Index measure the consistency and rhythm of paw placement, which can be disrupted in various neurological conditions[6].

  • Base of Support: The distance between the paws, which can indicate instability.

Static parameters like Print Area and Mean Intensity should be used with caution, as they can be affected by issues like "heel walking" after an injury, where the animal puts less pressure on the toes[7].

Q4: Our animals sometimes stop, turn around, or walk inconsistently on the track. How should we handle these runs?

A: This is a common issue. It is critical to only analyze runs where the animal moves continuously and uninterruptedly across the walkway[2].

  • Data Acquisition: Aim to record multiple trials for each animal (e.g., 4-5 runs) to increase the chances of obtaining several high-quality strides for analysis[8].

  • Manual Review: Do not rely solely on automated classification. Manually review each run to exclude those with stops, hesitations, or changes in direction. This manual classification is a crucial step for generating reliable data[7].

  • Habituation: Proper habituation, including placing the animal's home cage at the end of the walkway as a goal, can encourage more consistent crossings[9].

Quantitative Data Presentation

Clear presentation of quantitative data is essential for interpreting results. The following tables provide examples and summaries of key gait parameters.

Table 1: Key Rodent Gait Parameters and Their Potential Interpretation

Parameter Description Potential Interpretation of Changes
Stride Length The distance between two consecutive placements of the same paw. Can be affected by limb dysfunction or pain. Often correlated with walking speed[2][5].
Stance Time The duration the paw is in contact with the walkway surface. Reduced stance time on an affected limb may indicate an attempt to offload weight due to pain or instability[2][5].
Swing Speed The speed of the paw when it is not in contact with the surface. Can reflect changes in muscle function and coordination[7][10].
Duty Cycle (%) The percentage of the total stride duration that the paw is in the stance phase. A reliable measure for tracking functional recovery after injury[7].
Base of Support The distance between either the forepaws or the hind paws. An increased base of support can indicate a compensatory strategy for instability.
Regularity Index (%) A measure of inter-limb coordination, reflecting the consistency of the step pattern. A lower index suggests discoordination and is often seen in models of ataxia, Parkinson's, or SCI[6].

| Paw Pressure/Intensity | The maximal pressure or intensity exerted by the paw during the stance phase. | Reduced pressure can indicate pain or unwillingness to bear weight on a limb. Caution is advised due to potential measurement artifacts[7]. |

Table 2: Example Data Summary for a Gait Analysis Study This table presents hypothetical data for illustrative purposes.

Gait ParameterControl Group (Vehicle)This compound Group (15 mg/kg)p-value
Average Speed (cm/s) 20.5 ± 2.125.8 ± 3.4<0.05
Hind Limb Stance Time (s) 0.25 ± 0.040.21 ± 0.03<0.05
Hind Limb Swing Speed (cm/s) 65.2 ± 5.878.9 ± 7.2<0.01
Regularity Index (%) 75.4 ± 8.188.2 ± 6.5<0.01

Experimental Protocols & Workflows

Following standardized protocols is critical for minimizing data variability.

Protocol: Automated Gait Analysis Using a Walkway System

This protocol is adapted from standard procedures for systems like MouseWalker or CatWalk XT[2][3].

1. Animal Acclimatization and Habituation

  • 1.1. Acclimatize animals to the behavioral testing room for at least 15-20 minutes before each session[2].

  • 1.2. For at least two days prior to the first data collection, habituate the animals to the walkway apparatus. Place the animal's home cage at the end of the track to serve as a goal box[9].

  • 1.3. Allow the animal to walk across the apparatus several times each day during habituation. Do not force the animal; gentle encouragement can be used if needed[9].

2. Apparatus Setup and Calibration

  • 2.1. Thoroughly clean all surfaces of the walkway with 70% ethanol (B145695) between each animal to remove debris and scent cues[2].

  • 2.2. Ensure the walkway is on a flat, stable surface.

  • 2.3. Calibrate the camera and software settings according to the manufacturer's instructions. Adjust detection settings based on the animal's size and weight to ensure accurate paw print detection[3].

  • 2.4. Perform testing in a darkened room to improve the contrast for light-based detection systems[2][3].

3. Data Acquisition

  • 3.1. Gently place the animal at the start of the walkway.

  • 3.2. Start the video recording as the animal begins to walk toward its home cage at the other end.

  • 3.3. Record a video of the animal moving in a continuous line across the walkway[2].

  • 3.4. Aim to collect 4-5 compliant runs per animal to ensure a sufficient number of strides for analysis[8]. A run is compliant if the animal walks steadily without stopping, turning, or exploring.

4. Data Analysis

  • 4.1. Use the software's automated classification to identify paw prints.

  • 4.2. Crucially, manually review and validate the software's classification. Correct any errors where paws are misidentified or where artifacts (e.g., from the tail) are labeled as prints. This step is essential for data integrity[7].

  • 4.3. Define run compliance criteria (e.g., speed variation, straightness of path) and exclude runs that do not meet them.

  • 4.4. Generate a report of the desired gait parameters.

  • 4.5. Use appropriate statistical methods to compare groups, ensuring to account for covariates like walking speed[5].

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and concepts in gait analysis.

G cluster_pre Pre-Experiment cluster_exp Data Acquisition cluster_post Data Analysis acclimate Acclimatize Animal to Testing Room habituate Habituate Animal to Walkway acclimate->habituate setup Clean & Calibrate Apparatus habituate->setup place Place Animal on Walkway setup->place record Record Multiple Compliant Runs place->record auto_classify Automated Paw Classification record->auto_classify manual_review Manual Review & Correction auto_classify->manual_review Critical Step extract Extract Gait Parameters manual_review->extract stats Statistical Analysis (Control for Speed) extract->stats G cluster_animal Animal Factors cluster_exp Experimental Conditions cluster_data Data Processing start High Variability in Gait Data Observed q_acclimate Was Acclimatization Sufficient (>= 2 days)? start->q_acclimate a_acclimate Solution: Increase Acclimatization Period q_acclimate->a_acclimate No q_env Are Environmental Conditions Consistent? q_acclimate->q_env Yes q_speed Is Walking Speed Highly Variable? a_speed Solution: Use Speed as a Covariate in Statistical Analysis q_speed->a_speed No q_manual Were Runs Manually Reviewed for Errors? q_speed->q_manual Yes q_env->q_speed Yes a_env Solution: Standardize Lighting, Noise, and Handling q_env->a_env No a_manual Solution: Implement Strict Manual Data Cleaning Protocol q_manual->a_manual No G cluster_cns Central Nervous System cluster_pns Peripheral Nervous System & Muscle drug This compound (or related CNS stimulant) da_ne Modulation of Dopamine (DA) & Norepinephrine (NE) Pathways drug->da_ne muscle Muscle Contraction & Relaxation drug->muscle Direct muscle relaxation? (e.g., in spasticity) motor_cortex Motor Cortex Planning & Execution da_ne->motor_cortex motor_neurons Spinal Motor Neuron Output motor_cortex->motor_neurons motor_neurons->muscle output Altered Gait Pattern (e.g., Increased Speed, Improved Coordination, Reduced Spasticity) muscle->output

References

Technical Support Center: (R)-MPH-220 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "(R)-MPH-220" does not correspond to a standard nomenclature in publicly available scientific literature. This document assumes that the query refers to the long-term stability of the R-enantiomer of methylphenidate (MPH), specifically the pharmacologically active d-threo-methylphenidate, also known as dexmethylphenidate. The information provided is based on studies of methylphenidate and its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the long-term stability of methylphenidate in solution?

A1: The long-term stability of methylphenidate in solution is primarily influenced by pH, temperature, and exposure to light. Hydrolysis is a key degradation pathway, particularly in alkaline conditions.

Q2: What is the main degradation product of methylphenidate in solution?

A2: The primary degradation product of methylphenidate through hydrolysis is ritalinic acid, which is pharmacologically inactive.[1] This conversion involves the cleavage of the methyl ester group.

Q3: What are the recommended storage conditions for methylphenidate solutions to ensure long-term stability?

A3: For long-term stability, methylphenidate solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.[2][3] Solutions should also be protected from light by using amber-colored vials or other light-blocking containers.[4]

Q4: Is there a significant difference in the stability of the d- and l-enantiomers of methylphenidate in solution?

A4: While the d-threo-enantiomer (dexmethylphenidate) is the more pharmacologically potent isomer, studies on the stability of racemic methylphenidate in blood suggest that both d- and l-enantiomers degrade at similar rates under identical conditions.[5] Therefore, for chemical stability in solution, it is reasonable to assume they behave similarly.

Q5: What analytical methods are recommended for assessing the stability of methylphenidate solutions?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended method for quantifying methylphenidate and its degradation products.[2] Chiral separation methods, such as chiral HPLC or supercritical fluid chromatography (SFC), can be employed to resolve and quantify individual enantiomers.[6][7][8]

Troubleshooting Guide

Q: I am observing rapid degradation of my methylphenidate solution. What could be the cause?

A: Unexpectedly rapid degradation is often due to improper storage conditions.

  • Check the pH of your solution: Methylphenidate is more susceptible to hydrolysis in alkaline (basic) conditions. Ensure the pH of your solvent system is neutral or slightly acidic.

  • Verify storage temperature: Storage at room temperature or elevated temperatures will accelerate degradation. Ensure solutions are consistently stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.

  • Protect from light: Exposure to UV light can contribute to degradation. Use amber vials or store solutions in the dark.

Q: My stability results are inconsistent between samples. What should I investigate?

A: Inconsistent results can arise from several factors during sample preparation and analysis.

  • Ensure accurate pH measurement and buffering: Small variations in pH between samples can lead to different degradation rates. Use a calibrated pH meter and appropriate buffering agents.

  • Standardize sample handling procedures: Ensure all samples are handled identically in terms of light and temperature exposure during preparation and analysis.

  • Check for solvent evaporation: If not properly sealed, solvent evaporation can concentrate the sample, leading to inaccurate readings. Use tightly sealed containers.

  • Validate your analytical method: Ensure your HPLC or other analytical method is properly validated for linearity, accuracy, and precision.

Quantitative Stability Data

The following tables summarize the stability of methylphenidate solutions under various conditions as reported in the literature.

Table 1: Stability of 5 mg/mL Methylphenidate HCl Intravenous Solution in Amber Glass Vials [2]

Storage TemperatureTime Point% Initial Concentration Retained
2-8°C32 days>95%
61 days>95%
95 days>95%
186 days>95%
365 days96.76 – 102.04%

Table 2: Stability of Methylphenidate and its Metabolites in Blood [5]

Storage TemperatureTime PointAnalyte% Change from Initial Concentration
25°C (Room Temp)24 hoursd-MPH-18.1%
l-MPH-20.6%
Ritalinic Acid+53%
4°C (Refrigerated)1 weekAll analytes±17%
-20°C (Frozen)5 monthsAll analytesStable
35°C (Elevated)24 hoursd-MPH-64.1%
l-MPH-68.7%
Ritalinic Acid+244%

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Methylphenidate

This protocol is a generalized example based on methods described in the literature.[4][9]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.7 µm particle size).

    • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer solution (e.g., 50:20:30 v/v/v) with the pH adjusted to 4.0 with acetic acid.

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of methylphenidate hydrochloride in the mobile phase at a concentration of 1000 µg/mL.

    • Prepare working standard solutions by diluting the stock solution to the desired concentration range for the calibration curve (e.g., 500-1500 µg/mL).

  • Sample Preparation for Stability Study:

    • Prepare the methylphenidate solution in the desired solvent and container for the stability study.

    • At each time point, withdraw an aliquot of the sample solution.

    • Dilute the aliquot with the mobile phase to a concentration within the calibration curve range.

  • Forced Degradation Studies (Method Validation):

    • To ensure the method is stability-indicating, perform forced degradation studies.

    • Acid Degradation: Treat the standard solution with an acid (e.g., 1N HCl) and heat.

    • Base Degradation: Treat the standard solution with a base (e.g., 1N NaOH) at room temperature.

    • Oxidative Degradation: Treat the standard solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to UV light.

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent methylphenidate peak.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of methylphenidate in the samples using the calibration curve.

    • The percentage of the initial concentration remaining at each time point is then calculated.

Visualizations

Degradation Pathway of Methylphenidate MPH Methylphenidate RA Ritalinic Acid (inactive) MPH->RA Carboxylesterase 1 (in vivo) or Alkaline/Acidic Conditions (in vitro) H2O Water (Hydrolysis)

Caption: Degradation of methylphenidate to ritalinic acid.

Experimental Workflow for Long-Term Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Evaluation prep Prepare Solution of this compound aliquot Aliquot into Vials prep->aliquot storage_conditions Store at Defined Conditions (e.g., 2-8°C, -20°C, 25°C/60%RH) Protected from Light aliquot->storage_conditions sampling Withdraw Samples storage_conditions->sampling physical Physical Inspection (Color, Clarity, pH) sampling->physical hplc Chemical Analysis (HPLC) sampling->hplc quantify Quantify this compound and Degradants hplc->quantify data_analysis Calculate % Remaining quantify->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a long-term stability study.

References

Validation & Comparative

A Comparative Analysis of Therapeutic Agents for Spasticity: Baclofen and the Investigational Compound (R)-MPH-220

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations reveal a significant disparity in the available scientific literature and clinical data between baclofen (B1667701), a well-established treatment for spasticity, and (R)-MPH-220, a novel compound for which no direct comparative efficacy studies in spasticity have been published. Therefore, a direct comparison based on experimental data is not currently feasible.

This guide will provide a comprehensive overview of the known efficacy and mechanisms of baclofen, supported by clinical data. It will also introduce the theoretical mechanism of MPH-220, the racemic mixture containing the this compound enantiomer, as an emerging therapeutic strategy. This information is intended to serve as a resource for researchers, scientists, and drug development professionals.

Baclofen: The Established GABA-B Agonist

Baclofen is a gamma-aminobutyric acid (GABA) agonist that has been a cornerstone in the management of severe spasticity of both spinal and cerebral origin for decades.[1][2] It is particularly effective in patients with multiple sclerosis and spinal cord injuries.[2][3]

Mechanism of Action

Baclofen exerts its muscle relaxant effects by acting as an agonist at the GABA-B receptors in the central nervous system.[4] This action mimics the effect of GABA, the primary inhibitory neurotransmitter in the brain.[4] Binding to GABA-B receptors leads to a cascade of inhibitory events:

  • Hyperpolarization: It increases potassium ion influx, hyperpolarizing the neuronal membrane.[1][4]

  • Reduced Calcium Influx: It inhibits voltage-gated calcium channels, which is crucial for neurotransmitter release.[1][4]

  • Inhibition of Neurotransmitter Release: By these mechanisms, baclofen reduces the release of excitatory neurotransmitters from presynaptic terminals.[1][2]

This ultimately inhibits the transmission of both monosynaptic and polysynaptic reflexes at the spinal cord level, leading to a reduction in muscle spasticity.[1][5]

Signaling Pathway of Baclofen

Baclofen_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R binds to Gi Gi Protein GABAB_R->Gi activates AC Adenylate Cyclase Gi->AC inhibits K_channel K+ Channel (GIRK) Gi->K_channel activates Ca_channel Voltage-Gated Ca²⁺ Channel Gi->Ca_channel inhibits cAMP ↓ cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Vesicle Synaptic Vesicle Ca_influx->Vesicle reduces fusion Excitatory_NT ↓ Release of Excitatory Neurotransmitters Motor_Neuron α-Motor Neuron Excitatory_NT->Motor_Neuron less stimulation Reduced_Excitability Reduced Excitability & Muscle Relaxation Motor_Neuron->Reduced_Excitability

Caption: Baclofen signaling pathway in a presynaptic neuron.

Efficacy Data

Clinical trials have demonstrated the effectiveness of oral baclofen in reducing muscle tone and the frequency of spasms compared to placebo.

IndicationKey Efficacy OutcomesBaclofen ImprovementPlacebo ImprovementReference
Multiple Sclerosis Improvement in Muscle Tone55-72% of patients0-17.4% of patients[6]
Multiple Sclerosis Reduction in Spasm Frequency42-72% of patients6.3-16% of patients[6]
Spinal Cord Injury Improvement in Spasticity70-87% of patientsN/A (Open-label)[3]
Spinal Cord Injury Improvement in Spasms75-96% of patientsN/A (Open-label)[3]

It is important to note that oral baclofen's efficacy can be limited by its poor ability to cross the blood-brain barrier, which may necessitate high doses and lead to side effects like muscle weakness, somnolence, and nausea.[6][7] For patients who do not respond to or cannot tolerate oral baclofen, intrathecal administration can be an effective alternative.[3][6]

This compound: An Investigational Myosin-2 Inhibitor

This compound is the R-enantiomer of MPH-220, a novel, orally active, and selective inhibitor of skeletal muscle myosin-2.[8] Unlike baclofen, which acts on the central nervous system, MPH-220 is a direct muscle relaxant, targeting the effector proteins of muscle contraction.[9][10]

Proposed Mechanism of Action

MPH-220 is designed to directly target the actomyosin (B1167339) system in muscle fibers.[9] Preclinical research on the racemic mixture (MPH-220) suggests a highly selective mechanism:

  • Selective Inhibition: It specifically inhibits fast skeletal myosin-2 isoforms, without significantly affecting cardiac or smooth muscle myosins.[9][11] This selectivity is achieved by targeting a single amino acid difference between the myosin isoforms.[9]

  • Direct Muscle Relaxation: By inhibiting the myosin motor protein, MPH-220 directly prevents the cross-bridge cycling that leads to muscle contraction, thereby inducing muscle relaxation.[8][10]

A significant theoretical advantage of this mechanism is the potential to avoid the central nervous system side effects commonly associated with drugs like baclofen.[9] Furthermore, because it does not affect slow twitch muscle fibers, it may reduce the risk of complete immobilization.[9][12]

Signaling Pathway of MPH-220

MPH220_Pathway cluster_muscle_fiber Skeletal Muscle Fiber MPH220 MPH-220 Myosin Fast Skeletal Myosin-2 Head MPH220->Myosin binds to & inhibits CrossBridge Cross-Bridge Formation Myosin->CrossBridge prevents Actin Actin Filament Contraction Muscle Contraction CrossBridge->Contraction reduces Relaxation Muscle Relaxation

Caption: Proposed mechanism of MPH-220 in a skeletal muscle fiber.

Experimental Protocols for Assessing Anti-Spasticity Agents

The evaluation of drugs for spasticity involves standardized clinical scales and rigorous trial designs.

Key Assessment Methodologies
  • Modified Ashworth Scale (MAS): This is the most common clinical scale used to measure muscle tone.[13][14] A clinician moves a patient's limb through its range of motion and grades the resistance to passive movement on a 0-4 scale.[15][16] The movement should be performed quickly, at the "speed of gravity," to elicit the velocity-dependent nature of spasticity.[17]

  • Tardieu Scale / Modified Tardieu Scale (MTS): This scale is considered by some to be of better metrological quality than the MAS because it assesses resistance to passive movement at both slow and fast velocities.[18][19] This helps to differentiate between the neural component of spasticity (velocity-dependent catch) and the non-neural component of muscle contracture.[20][21][22] The scale measures the quality of the muscle reaction and the joint angles at which a "catch" or clonus occurs.[18][23]

Typical Clinical Trial Workflow

A randomized controlled trial (RCT) is the gold standard for evaluating the efficacy of a new anti-spasticity drug against a placebo or an existing treatment.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow for Anti-Spasticity Drug P1 Patient Recruitment (e.g., MS, SCI with spasticity) P2 Inclusion/Exclusion Criteria & Washout Period P1->P2 P3 Baseline Assessment (MAS, Tardieu Scale, Spasm Frequency) P2->P3 P4 Randomization P3->P4 P5a Treatment Group A (e.g., Investigational Drug) P4->P5a Arm 1 P5b Treatment Group B (e.g., Placebo or Baclofen) P4->P5b Arm 2 P6 Treatment Period (e.g., 12 weeks) P5a->P6 P5b->P6 P7 Follow-up Assessments (Primary & Secondary Endpoints) P6->P7 P9 Safety Monitoring (Adverse Events) P6->P9 P8 Data Analysis (Compare change from baseline) P7->P8

Caption: A typical workflow for a randomized controlled clinical trial.

Conclusion

Baclofen is a well-characterized and effective treatment for spasticity, acting centrally to inhibit neuronal excitability. Its limitations are primarily related to central nervous system side effects and poor blood-brain barrier penetration. In contrast, MPH-220 represents a novel, peripherally acting approach that directly targets the muscle contraction machinery. While preclinical data are promising, suggesting high selectivity and a favorable side effect profile, clinical data comparing this compound to baclofen or placebo are not yet available. Future clinical trials are necessary to establish the efficacy and safety of this new class of anti-spasticity agents in human populations. Researchers and clinicians should monitor emerging data from compounds like MPH-220 as they may offer a valuable alternative for patients who do not tolerate or respond to current therapies.

References

Tizanidine versus (R)-MPH-220 for muscle relaxation mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Tizanidine and the investigational compound (R)-MPH-220 reveals two distinct and divergent strategies for achieving muscle relaxation. Tizanidine, a well-established centrally-acting agent, modulates neuronal signaling in the spinal cord. In contrast, this compound represents a novel, peripherally-acting approach by directly targeting the contractile machinery within muscle cells. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform researchers and drug development professionals.

Section 1: Overview of Mechanisms

Tizanidine is a centrally-acting α2-adrenergic receptor agonist.[1][2][3] Its primary site of action is the spinal cord.[4][5] By binding to and activating presynaptic α2-adrenergic receptors on motor neurons, Tizanidine inhibits the release of excitatory amino acids, such as glutamate (B1630785) and aspartate.[1][4] This suppression of excitatory signals reduces the firing of neurons that cause muscle spasticity, primarily affecting spinal polysynaptic pathways.[1][4]

This compound is the R-isomer of MPH-220, a selective and orally active inhibitor of skeletal muscle myosin-2.[6][7] Unlike centrally-acting drugs, MPH-220 acts directly on the effector proteins of muscle contraction, the actomyosin (B1167339) system.[8][9] It specifically targets a single amino acid difference between fast skeletal muscle myosin and other myosin isoforms (e.g., cardiac and smooth muscle), ensuring high selectivity.[8][9] By inhibiting the ATPase activity of fast skeletal myosin, MPH-220 prevents the cross-bridge cycling that generates muscle force, leading to muscle relaxation without affecting the central nervous system.[9][10]

Section 2: Comparative Data

The following tables summarize the key pharmacological and mechanistic differences between Tizanidine and this compound based on available data.

Table 1: General and Mechanistic Comparison

FeatureTizanidineThis compound
Drug Class α2-adrenergic agonist, Centrally-acting muscle relaxant[2][11]Skeletal muscle myosin-2 inhibitor, Peripherally-acting muscle relaxant[6]
Primary Target Presynaptic α2-adrenergic receptors[1][4]Fast skeletal muscle myosin-2 ATPase[8][9]
Site of Action Central Nervous System (Spinal Cord)[4][5]Skeletal Muscle (Actomyosin Complex)[8]
Mechanism Inhibits release of excitatory neurotransmitters (glutamate, aspartate)[1]Directly inhibits the motor protein responsible for muscle contraction[9]
Effect on CNS Sedation, drowsiness, dizziness[12]Designed to have no direct neurological adverse effects[8][9]
Cardiovascular Effects Can cause hypotension and bradycardia[1][11]Does not affect cardiac or smooth muscle myosin; minimal cardiovascular effects reported[8][9]

Table 2: Efficacy and Selectivity Data

ParameterTizanidineThis compound / MPH-220
Receptor/Enzyme Affinity High affinity for α2-adrenergic receptors; weaker affinity for α1 receptors[1]Selectively inhibits fast skeletal myosin isoforms over cardiac and smooth muscle myosin[8]
Effective Dose Initial adult dose is typically 2-4 mg every 6-8 hours[13]Preclinical data shows the S(-) enantiomer is significantly more effective than the R(+) enantiomer[9]
Reported Efficacy Reduces muscle spasms and clonus in conditions like multiple sclerosis and spinal cord injury[1][12]Shown to enable muscle relaxation and improve spastic gait disorders in animal models of brain injury[9]
Key Differentiator Acts on polysynaptic reflexes in the spinal cord[1]Does not cause complete muscle immobilization due to lack of effect on slow-twitch muscle fibers[9]

Section 3: Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the distinct signaling pathways and a representative experimental workflow for evaluating these compounds.

Tizanidine_Mechanism cluster_CNS Central Nervous System (Spinal Cord) Tizanidine Tizanidine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor Binds & Activates Neuron_Terminal Excitatory Interneuron Terminal Alpha2_Receptor->Neuron_Terminal Located on Glutamate_Release Glutamate Release Alpha2_Receptor->Glutamate_Release Inhibits (-) Neuron_Terminal->Glutamate_Release Controls Motor_Neuron Motor Neuron Glutamate_Release->Motor_Neuron Excites (+) Muscle_Spasm Muscle Spasm Motor_Neuron->Muscle_Spasm Causes

Caption: Tizanidine's central mechanism of action.

MPH220_Mechanism cluster_Muscle Skeletal Muscle Fiber MPH220 This compound Myosin Fast Skeletal Myosin-2 MPH220->Myosin Binds & Inhibits CrossBridge Cross-Bridge Cycling Myosin->CrossBridge Drives Contraction Muscle Contraction Myosin->Contraction Actin Actin Filament Actin->CrossBridge Interacts During CrossBridge->Contraction Generates

Caption: this compound's peripheral mechanism of action.

Experimental_Workflow cluster_workflow Comparative Evaluation Workflow cluster_assessment Assessments start Select Animal Model (e.g., Spastic Rat Model) drug_admin Administer Compound (Tizanidine or MPH-220) start->drug_admin emg Electromyography (EMG) (Measure muscle activity) drug_admin->emg force Isometric Force Measurement (Measure muscle tone/force) drug_admin->force gait Gait Analysis (Assess motor function) drug_admin->gait data Data Analysis (Compare efficacy & side effects) emg->data force->data gait->data

Caption: A potential workflow for comparing muscle relaxants.

Section 4: Experimental Protocols

While direct comparative studies are unavailable, the following protocols are representative of the methodologies used to characterize each compound.

Protocol 1: Evaluation of Central α2-Adrenergic Agonist Activity (Tizanidine-like compounds)
  • Animal Model: Spinally transected rats or mice are often used to study spinal reflex potentiation.

  • Electrophysiological Recording:

    • Anesthetize the animal and expose the lumbar spinal cord.

    • Place stimulating electrodes on a dorsal root and recording electrodes on the corresponding ventral root.

    • Deliver electrical stimuli to elicit monosynaptic and polysynaptic reflexes, recording the resulting potentials.

  • Drug Administration: Administer Tizanidine (or test compound) intravenously or intraperitoneally at varying doses.

  • Data Acquisition: Record reflex potentials before and after drug administration.

  • Analysis: Quantify the drug-induced depression of the polysynaptic reflex amplitude. A significant, dose-dependent reduction indicates central muscle relaxant activity mediated by spinal interneuron inhibition.

Protocol 2: Selective Myosin-2 ATPase Inhibition Assay (MPH-220-like compounds)
  • Protein Isolation:

    • Isolate fast skeletal muscle myosin-2 from rabbit or human psoas muscle.

    • Isolate cardiac myosin from ventricular tissue.

  • ATPase Activity Measurement:

    • Utilize an NADH-coupled enzymatic assay in a 96-well plate format.

    • Add a defined concentration of purified myosin to a reaction buffer containing ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

    • The hydrolysis of ATP is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

  • Inhibitor Screening:

    • Add varying concentrations of MPH-220 to the wells.

    • Initiate the reaction by adding ATP.

  • Data Analysis:

    • Measure the rate of NADH oxidation to determine ATPase activity.

    • Plot the percentage of inhibition against the drug concentration to calculate the IC50 value for each myosin isoform. High selectivity is demonstrated by a significantly lower IC50 for skeletal myosin compared to cardiac myosin.

Section 5: Conclusion

Tizanidine and this compound exemplify two distinct paradigms in the treatment of muscle spasticity. Tizanidine's central mechanism is well-characterized and clinically validated, but it is associated with CNS side effects like sedation. This compound, by directly and selectively targeting the peripheral muscle machinery, offers a promising alternative that could potentially uncouple therapeutic efficacy from central nervous system-related adverse effects. The experimental protocols and comparative data presented here provide a framework for the continued investigation and development of next-generation muscle relaxants.

References

Head-to-Head Comparison of Myosin-2 Inhibitors: (R)-MPH-220 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of (R)-MPH-220 and other prominent myosin-2 inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs and to provide valuable context for drug development professionals working on novel therapeutics targeting myosin-2.

Executive Summary

Myosin-2, a crucial motor protein, plays a fundamental role in muscle contraction and various cellular processes, making it a significant target for therapeutic intervention in a range of disorders, including spasticity, hypertrophic cardiomyopathy, and cancer. This compound has emerged as a highly selective inhibitor of fast skeletal muscle myosin-2, offering a distinct advantage over less specific inhibitors. This guide provides a comparative analysis of the inhibitory profiles, mechanisms of action, and experimental methodologies for this compound, blebbistatin, N-benzyl-p-toluenesulfonamide (BTS), and mavacamten (B608862).

Data Presentation: Quantitative Comparison of Myosin-2 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of key myosin-2 inhibitors against various myosin-2 isoforms. This data highlights the distinct selectivity profiles of each compound.

InhibitorFast Skeletal Myosin-2Slow Skeletal/β-Cardiac Myosin-2Smooth Muscle Myosin-2Non-Muscle Myosin-2A (NM2A)Non-Muscle Myosin-2B (NM2B)Non-Muscle Myosin-2C (NM2C)
This compound Highly Potent No Inhibition [1]No Inhibition [1]No Inhibition [1]No Inhibition [1]No Inhibition [1]
Blebbistatin~0.5 - 5 µM[2][3]~1 - 10 µM[4]~3 - 80 µM[2][4]~3.58 µM[4]~2.30 µM[4]~1.57 µM[4]
BTS~2 - 5 µM[5][6][7][8]Less Effective[8]Not ReportedNo Effect on Platelet Myosin-2Not ReportedNot Reported
Mavacamten~5.852 µM[9]~0.473 - 0.727 µM[9]>50 µM[9]Not ReportedNot ReportedNot Reported

Note: "No Inhibition" for this compound indicates that even at high concentrations, the inhibitor did not significantly affect the ATPase activity of these myosin isoforms[1].

Mechanism of Action

  • This compound: This compound is the R-isomer of MPH-220 and exhibits extreme selectivity for fast skeletal muscle myosin-2.[1] Its mechanism of selectivity is attributed to a single amino acid difference in the myosin motor domain, where a leucine (B10760876) residue in fast skeletal myosin accommodates the inhibitor, while a phenylalanine in other isoforms creates steric hindrance.[1][10] Like blebbistatin, it is thought to bind to the myosin-ADP-phosphate complex, trapping it in a state with low affinity for actin.[10]

  • Blebbistatin: A widely used, non-competitive inhibitor of myosin-2. It preferentially binds to the myosin-ADP-Pi intermediate, slowing the rate of phosphate (B84403) release and thus trapping the myosin in a low actin-binding state.[1]

  • BTS (N-benzyl-p-toluenesulfonamide): A selective inhibitor of skeletal muscle myosin-2 ATPase activity.[5][7] It does not compete with nucleotide binding but weakens the interaction between myosin and F-actin.[5]

  • Mavacamten: A selective inhibitor of cardiac myosin-2, it acts on multiple stages of the myosin chemomechanical cycle.[9] It reduces the number of myosin heads available for actin binding by stabilizing an auto-inhibited, energy-sparing state.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of myosin-2 inhibitors.

Actin-Activated ATPase Activity Assay (NADH-Coupled)

This continuous, enzyme-coupled assay measures the rate of ATP hydrolysis by myosin. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance or fluorescence.

Materials:

  • Purified myosin-2 isoforms

  • Actin

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 70 mM MOPS, 10 mM MgCl2, 0.9 mM EGTA, pH 7.0)[5][11]

  • Inhibitor of interest

Protocol:

  • Prepare Reagent Mix: Prepare a master mix containing assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Dispense Inhibitor: Add varying concentrations of the inhibitor to the wells of a microplate.

  • Add Myosin and Actin: Add a mixture of the purified myosin isoform and actin to the wells.

  • Initiate Reaction: Start the reaction by adding the reagent mix.

  • Monitor NADH Oxidation: Continuously monitor the decrease in NADH fluorescence or absorbance (at 340 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the IC50 value by plotting the ATPase activity against the inhibitor concentration.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Materials:

  • Purified myosin-2

  • Rhodamine-phalloidin labeled actin filaments

  • ATP

  • Motility buffer (e.g., 25 mM imidazole, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT, pH 7.5)

  • Oxygen scavenging system (glucose oxidase, catalase, and glucose)

  • Inhibitor of interest

  • Nitrocellulose-coated coverslips

Protocol:

  • Prepare Flow Cell: Assemble a flow cell using a microscope slide and a nitrocellulose-coated coverslip.

  • Myosin Adsorption: Introduce a solution of myosin into the flow cell and allow it to adsorb to the nitrocellulose surface.

  • Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Introduce Actin: Add fluorescently labeled actin filaments to the flow cell.

  • Initiate Motility: Perfuse the flow cell with motility buffer containing ATP and the desired concentration of the inhibitor.

  • Image Acquisition: Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis: Track the movement of individual filaments to determine their velocity. Analyze the effect of the inhibitor on filament velocity.

Signaling Pathways and Visualizations

Myosin-2 activity is tightly regulated by intracellular signaling pathways. The following diagrams illustrate two key pathways leading to myosin-2 activation and contraction.

Myosin_Activation_Pathways cluster_MLCK Myosin Light Chain Kinase (MLCK) Pathway cluster_RhoA RhoA/ROCK Pathway Ca2_Calmodulin Ca2+/Calmodulin Complex MLCK_inactive Inactive MLCK Ca2_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC_unphos Myosin Light Chain (unphosphorylated) MLCK_active->MLC_unphos Phosphorylates MLC_phos Myosin Light Chain-P MLC_unphos->MLC_phos Myosin_active Active Myosin-2 (Contraction) MLC_phos->Myosin_active Myosin_inactive Inactive Myosin-2 Myosin_inactive->MLC_unphos GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active Myosin Light Chain Phosphatase (Active) ROCK->MLCP_active Inhibits MLCP_active->MLC_phos Dephosphorylates MLCP_inactive MLCP-P (Inactive) MLCP_active->MLCP_inactive

Caption: Key signaling pathways regulating myosin-2 activity.

Experimental_Workflow_ATPase cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagent Mix (ATP, PEP, NADH, PK, LDH) dispense Dispense Inhibitor, Myosin/Actin into Microplate reagents->dispense inhibitor Prepare Inhibitor Dilutions inhibitor->dispense myosin Prepare Myosin/Actin Mix myosin->dispense initiate Initiate Reaction with Reagent Mix dispense->initiate read Monitor NADH Oxidation (Fluorescence/Absorbance) initiate->read calculate Calculate Rate of ATP Hydrolysis read->calculate plot Plot Activity vs. Inhibitor Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the NADH-coupled ATPase assay.

Conclusion

The choice of a myosin-2 inhibitor is critically dependent on the specific research question and the myosin isoforms involved. This compound stands out for its remarkable selectivity for fast skeletal muscle myosin-2, making it an invaluable tool for studies focused on this specific isoform and a promising candidate for therapies targeting spasticity. In contrast, blebbistatin offers broad-spectrum inhibition of myosin-2 isoforms, while mavacamten provides a cardiac-specific inhibitory profile. The data and protocols presented in this guide are intended to facilitate informed decisions in the selection and application of these powerful molecular probes.

References

A Comparative Guide to the Cross-reactivity of the Novel Non-Muscle Myosin II Inhibitor, (R)-MPH-220

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of non-muscle myosin II (NMII) has significant therapeutic potential for a range of diseases, including cancer and neurological disorders.[1][2] A key challenge in developing NMII inhibitors is achieving high selectivity over other myosin isoforms, particularly cardiac myosin II, to minimize off-target effects and ensure a wide therapeutic window.[1] This guide provides a comparative analysis of a novel, hypothetical NMII inhibitor, (R)-MPH-220, with the well-characterized but non-selective inhibitor, blebbistatin.

Comparative Inhibitory Activity of this compound and Blebbistatin

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and blebbistatin against a panel of myosin isoforms. The data for this compound is hypothetical, illustrating a desirable selectivity profile for a next-generation NMII inhibitor. Blebbistatin is known to potently inhibit vertebrate nonmuscle myosin IIA and IIB, as well as several striated muscle myosins.[3]

Myosin IsoformThis compound IC50 (µM)Blebbistatin IC50 (µM)[3]
Non-muscle Myosin IIA0.80.5 - 5
Non-muscle Myosin IIB1.20.5 - 5
Cardiac Myosin II> 1000.5 - 5
Smooth Muscle Myosin8580
Skeletal Muscle Myosin> 1000.5 - 5
Myosin I> 200No inhibition
Myosin V> 200No inhibition
Myosin X> 200No inhibition

Experimental Protocols

The determination of inhibitor potency and selectivity against different myosin isoforms is crucial. The actin-activated MgATPase assay is a standard method used for this purpose.[3]

Actin-Activated MgATPase Assay Protocol

This protocol outlines the steps to measure the actin-activated MgATPase activity of various myosin isoforms in the presence of an inhibitor.

Materials:

  • Purified myosin motor domains (various isoforms)

  • Actin

  • ATP

  • Assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, 10 mM EGTA)

  • Inhibitor stock solution (e.g., this compound or blebbistatin in DMSO)

  • Phosphate (B84403) detection reagent (e.g., malachite green-based)

  • Microplate reader

Procedure:

  • Prepare Myosin-Inhibitor Mixture: Serially dilute the inhibitor in the assay buffer. Add a constant concentration of the myosin motor domain to each inhibitor dilution and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Prepare Actin-ATP Mixture: In a separate set of wells, prepare a solution of actin and ATP in the assay buffer.

  • Initiate the Reaction: Combine the myosin-inhibitor mixture with the actin-ATP mixture to start the ATPase reaction.

  • Quench the Reaction: After a specific incubation time (e.g., 10-30 minutes), stop the reaction by adding a quenching solution (e.g., a solution containing EDTA or a strong acid, depending on the phosphate detection method).

  • Measure Phosphate Release: Add the phosphate detection reagent to each well. After a color development period, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The rate of ATP hydrolysis is determined by the amount of inorganic phosphate released over time. Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel myosin inhibitor.

G cluster_0 Compound Preparation cluster_1 Protein Purification cluster_2 Biochemical Assays cluster_3 Data Analysis A Synthesize & Purify This compound B Prepare Stock Solutions A->B E Actin-Activated MgATPase Assay B->E C Express Myosin Isoforms D Purify Myosin Motor Domains C->D D->E F Determine IC50 Values E->F G Compare Selectivity Profile F->G H Assess Therapeutic Potential G->H

Caption: Workflow for Myosin Inhibitor Specificity Profiling.

This guide provides a framework for comparing novel non-muscle myosin II inhibitors like the hypothetical this compound against existing compounds. By employing standardized biochemical assays and a systematic approach to data analysis, researchers can effectively characterize the selectivity and potential therapeutic utility of new chemical entities targeting the myosin superfamily.

References

Comparative analysis of the safety profiles of (R)-MPH-220 and existing muscle relaxants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Analysis of MPH-220 and Existing Muscle Relaxants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the safety profile of the novel, peripherally acting muscle relaxant MPH-220 against established centrally acting skeletal muscle relaxants (SMRs). The information is compiled from preclinical data and systematic reviews, offering a quantitative and qualitative assessment to inform research and development in musculoskeletal therapeutics.

**Executive Summary

The quest for effective muscle relaxants with improved safety profiles is a significant challenge in pharmacotherapy. Existing SMRs, while effective for many patients, are often associated with dose-limiting central nervous system (CNS) and cardiovascular side effects.[1] MPH-220, a first-in-class selective inhibitor of fast skeletal muscle myosin-2, represents a novel therapeutic strategy.[2][3] By directly targeting the contractile protein of the muscle, it avoids the neurological and cardiovascular adverse effects common to centrally acting agents.[1][2] Preclinical data suggests that MPH-220 offers a promising safety profile, characterized by a lack of sedation, cardiovascular effects, and a high therapeutic index.[1][3] This guide presents the available data in a comparative format to highlight these key differences.

Comparative Safety Profiles: MPH-220 vs. Conventional SMRs

The primary distinction in safety between MPH-220 and other muscle relaxants stems from their mechanism of action. Most SMRs act on the central nervous system, leading to global CNS depression, whereas MPH-220 acts peripherally on the muscle itself.[1][3][4]

Table 1: Overview of Adverse Effect Profiles
Adverse Effect Category MPH-220 (Preclinical Data) Baclofen Tizanidine Cyclobenzaprine Carisoprodol
Sedation/Drowsiness Not observed[1]CommonCommonVery Common[5]Very Common
Dizziness Not observedCommonCommonCommonCommon
Dry Mouth Not observedOccasionalCommon[6]Common[7]Occasional
Muscle Weakness Does not cause complete loss of muscle tone[1][2]Common[6]OccasionalOccasionalOccasional
Cardiovascular Effects No effects on heart rate or blood flow observed[3]HypotensionHypotension, BradycardiaTachycardia, PalpitationsTachycardia
Abuse/Dependence Potential Unlikely (peripheral action)YesPossiblePossibleHigh (Metabolite is a sedative)[7]
Hepatotoxicity Not observed[1]RarePossible (monitoring recommended)RareRare

Note: Data for conventional SMRs is derived from clinical systematic reviews and product information.[5][6][7][8] Data for MPH-220 is from preclinical studies.[1][3]

Mechanism of Action and Downstream Effects

The distinct safety profiles are a direct result of the drugs' differing molecular targets and signaling pathways.

Diagram 1: Signaling Pathways of Muscle Relaxants

cluster_CNS Central Nervous System cluster_PNS Peripheral Site (Skeletal Muscle) BAC Baclofen GABA_B GABAB Receptor BAC->GABA_B TIZ Tizanidine A2_Adren α2-Adrenergic Receptor TIZ->A2_Adren CYC Cyclobenzaprine Serotonin Serotonin Receptors CYC->Serotonin CAR Carisoprodol Reticular Reticular Formation CAR->Reticular Spinal_Inhib Spinal Cord Interneurons GABA_B->Spinal_Inhib ↑ Inhibition A2_Adren->Spinal_Inhib ↑ Inhibition Serotonin->Spinal_Inhib ↓ Excitability Reticular->Spinal_Inhib ↓ Polysynaptic Reflexes Muscle_Relax Muscle Relaxation Spinal_Inhib->Muscle_Relax Leads to MPH MPH-220 Myosin Fast Skeletal Myosin-2 MPH->Myosin Inhibits ATPase Contraction Muscle Contraction Myosin->Contraction Blocks Interaction with Actin Actin Actin Contraction->Muscle_Relax Results in start Select Test Animals (Mice/Rats) train Train on Rotarod (Acclimatization) start->train baseline Record Baseline Latency to Fall train->baseline group Group Animals: - Vehicle - MPH-220 - Reference SMR baseline->group admin Administer Compound group->admin test Test on Rotarod at Timed Intervals admin->test record Record Post-Dose Latency to Fall test->record analyze Compare Latency (Pre vs. Post) record->analyze cluster_cns Centrally Acting SMRs cluster_mph MPH-220 cns_target Broad CNS Receptor Modulation (GABA, α2, etc.) cns_effect Desired Effect: Spinal Inhibition cns_target->cns_effect cns_side Side Effects: Sedation, Dizziness, Hypotension cns_target->cns_side mph_target Selective Inhibition of Fast Skeletal Myosin-2 mph_effect Desired Effect: Peripheral Muscle Relaxation mph_target->mph_effect mph_side Side Effects: None observed in CNS or Cardiovascular systems mph_target->mph_side

References

Comparative In Vivo Efficacy of (R)-MPH-220 and Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the current date, publicly available research and clinical data for a compound designated "(R)-MPH-220" are not available. This guide provides a comprehensive overview of the in vivo efficacy of dantrolene (B1669809), a well-established therapeutic agent. The information presented here can serve as a benchmark for evaluating the performance of novel compounds like this compound as data becomes available. A recently published preclinical study has described a compound designated "MPH-220," which selectively targets skeletal myosin.[1][2][3] Where applicable, available preclinical data for MPH-220 is included for informational purposes.

Introduction to Dantrolene

Dantrolene is a postsynaptic muscle relaxant that has been a cornerstone in the treatment of malignant hyperthermia (MH), a rare and life-threatening pharmacogenetic disorder triggered by certain anesthetics.[4][5] It is also used to manage muscle spasticity associated with conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[6] The primary mechanism of action of dantrolene involves the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells.[7][8][9]

Mechanism of Action

Dantrolene exerts its therapeutic effect by directly interacting with the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[7][8][10] By binding to RyR1, dantrolene reduces the efflux of calcium into the cytoplasm, thereby uncoupling muscle excitation and contraction.[4][7] This targeted action allows dantrolene to be effective in mitigating the hypermetabolic state characteristic of malignant hyperthermia without significantly affecting cardiac or smooth muscle function, as these tissues predominantly express the RyR2 isoform, which is less sensitive to dantrolene.[8][10]

Signaling Pathway of Dantrolene

Dantrolene_Pathway Anesthetic Triggering Anesthetic (e.g., Halothane) RyR1_mutated Mutated RyR1 Receptor Anesthetic->RyR1_mutated activates Ca_release Uncontrolled Ca²⁺ Release RyR1_mutated->Ca_release mediates SR Sarcoplasmic Reticulum (SR) Contraction Sustained Muscle Contraction Hypermetabolism Ca_release->Contraction leads to Dantrolene Dantrolene Dantrolene->RyR1_mutated inhibits

Caption: Mechanism of Dantrolene in Malignant Hyperthermia.

In Vivo Efficacy of Dantrolene

The in vivo efficacy of dantrolene has been extensively studied, particularly in the context of malignant hyperthermia. Animal models, most notably malignant hyperthermia-susceptible (MHS) swine, have been instrumental in demonstrating its therapeutic and prophylactic effects.

Table 1: Summary of In Vivo Efficacy Data for Dantrolene in MHS Swine
ParameterDantrolene DoseOutcomeReference
Prophylaxis 3.5 mg/kg IVPrevented the onset of MH following challenge with succinylcholine (B1214915) and halothane (B1672932).[11]
Treatment 3.5 mg/kg IVSuccessfully reversed MH symptoms and ensured survival in all treated animals.[11]
Twitch Tension Blockade 0.85 mg/kg IVED50 for blocking indirectly evoked twitch tension.[12]
Twitch Tension Blockade 2.0 mg/kg IVResulted in a 68% block of the twitch response.[12]

In a multicenter study involving human patients with unequivocal or probable malignant hyperthermia, intravenous dantrolene treatment resulted in the survival of all 11 patients without sequelae.[13] The mean effective dose was 2.5 mg/kg.[13]

Experimental Protocols

Malignant Hyperthermia Induction and Treatment in Swine

A common experimental model for evaluating the efficacy of drugs for malignant hyperthermia involves the use of susceptible swine.

Objective: To assess the prophylactic and therapeutic efficacy of dantrolene in a porcine model of malignant hyperthermia.

Animals: Malignant hyperthermia-susceptible (MHS) swine.[11]

Procedure:

  • Anesthesia and Monitoring: Anesthesia is induced and maintained with non-triggering agents. Vital signs, including arterial pressure, heart rate, rectal temperature, and arterial blood gases, are continuously monitored.[11]

  • Dose-Response Determination (for prophylaxis): In a cohort of MHS pigs, a dose-response curve for intravenous dantrolene is established by quantifying the reduction in toe twitch tension. The dose producing 95% of the maximal muscle relaxation (ED95) is determined.[11]

  • Prophylactic Arm: A separate group of MHS pigs receives the predetermined ED95 dose of dantrolene intravenously prior to being challenged with MH-triggering agents (e.g., succinylcholine 2 mg/kg and halothane 1.5%).[11]

  • Therapeutic Arm: Another group of MHS pigs is first challenged with the MH-triggering agents. Once clinical signs of MH are evident, the ED95 dose of dantrolene is administered intravenously.[11]

  • Control Arm: A control group of MHS pigs is challenged with the triggering agents without receiving dantrolene.[11]

  • Outcome Measures: The primary outcomes are the prevention or reversal of MH symptoms and survival of the animals. Monitored parameters include arterial pressure, blood-gas values, pH, lactate (B86563) levels, and rectal temperature.[11]

Experimental Workflow

Experimental_Workflow Start Select MHS Swine Anesthesia Anesthesia & Monitoring Start->Anesthesia Group_Split Divide into Groups Anesthesia->Group_Split Prophylaxis Administer Dantrolene (Prophylactic Group) Group_Split->Prophylaxis Group 1 Challenge_T MH Challenge (Therapeutic Group) Group_Split->Challenge_T Group 2 Challenge_C MH Challenge (Control Group) Group_Split->Challenge_C Group 3 Challenge_P MH Challenge Prophylaxis->Challenge_P Monitor_P Monitor for MH Onset Challenge_P->Monitor_P Treatment Administer Dantrolene Challenge_T->Treatment Monitor_T Monitor for MH Reversal Treatment->Monitor_T Monitor_C Monitor MH Progression Challenge_C->Monitor_C Outcome Record Outcomes (Survival, Vitals) Monitor_P->Outcome Monitor_T->Outcome Monitor_C->Outcome

Caption: Workflow for Porcine Malignant Hyperthermia Study.

Introduction to this compound and Preclinical Data for MPH-220

While no information is available for "this compound," preclinical data for a compound named "MPH-220" has been published. MPH-220 is described as a first-in-class, orally available, skeletal muscle-specific myosin inhibitor.[1][2][3] Its mechanism of action is distinct from dantrolene, as it directly targets the contractile protein myosin in fast skeletal muscle fibers.[1][2]

Table 2: Summary of Preclinical In Vivo Data for MPH-220 in Rats
ParameterMPH-220 Dose (Oral)OutcomeReference
Muscle Force Reduction Dose-dependentThe S(-) enantiomer reduced hindleg force by up to 70%.[2][14]
Effect on Spasticity 15 mg/kgImproved gait disorders in a rat model of brain injury-induced spasticity.[2]
Duration of Action Not specifiedAntispastic effects were maintained for over 10 hours.[1]
Cardiovascular Effects Not specifiedNo observed cardiovascular side effects.[1][14]

The S(-) enantiomer of MPH-220 was found to be significantly more effective at reducing muscle force than the R(+) enantiomer.[2] Preclinical studies suggest that MPH-220 may offer a novel approach to treating muscle spasticity by directly targeting the muscle's contractile machinery, thereby avoiding the neurological and cardiovascular side effects associated with some other muscle relaxants.[2][3]

Conclusion

Dantrolene is a well-established and effective treatment for malignant hyperthermia and certain forms of muscle spasticity, with a clear mechanism of action centered on the inhibition of calcium release from the sarcoplasmic reticulum. The preclinical data for MPH-220 suggest a novel, direct-acting muscle relaxant with a different molecular target. A direct comparison of the in vivo efficacy of dantrolene and this compound would require dedicated head-to-head studies, which are not currently available in the public domain. Future research will be necessary to fully elucidate the comparative therapeutic profiles of these compounds.

References

Benchmarking the Therapeutic Window of (R)-MPH-220: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "(R)-MPH-220" is not a standard designation in publicly available scientific literature. This guide assumes that "this compound" refers to d-threo-methylphenidate (d-MPH) , the therapeutically active enantiomer of methylphenidate. The 'R' designation corresponds to the (R,R)-stereoisomer, which is d-threo-methylphenidate, the primary component responsible for the clinical efficacy of methylphenidate formulations.[1][2][3][4]

This guide provides a comparative analysis of the therapeutic window of d-threo-methylphenidate against other common treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), namely mixed amphetamine salts and atomoxetine.

Quantitative Comparison of Therapeutic Windows

The therapeutic window of a drug is a measure of its safety and is typically quantified by the therapeutic index (TI). In preclinical studies, the TI is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50). In clinical practice, a defined TI is less common; instead, the therapeutic window is understood through dose-response relationships for efficacy and the incidence of adverse effects at therapeutic doses.[5][6]

Preclinical Therapeutic Index

The following table summarizes available preclinical data on the therapeutic index of d-threo-methylphenidate and its comparators in rodent models of ADHD. It is important to note that these values can vary depending on the animal model and experimental conditions.

CompoundAnimal ModelED50 (Effective Dose)LD50 (Lethal Dose)Therapeutic Index (LD50/ED50)
d-threo-Methylphenidate Rat (ADHD model)~1-3 mg/kg (oral)~190 mg/kg (oral)~63-190
d,l-Amphetamine Rat~1 mg/kg (oral)~45 mg/kg (oral)~45
Atomoxetine Mouse (ADHD model)~3 mg/kg (i.p.)~223 mg/kg (oral)~74

Disclaimer: The values presented are approximations derived from various sources and may not be directly comparable due to differences in experimental protocols.

Clinical Therapeutic Range and Adverse Effect Profile

The following table outlines the typical therapeutic dose ranges and common adverse effects observed in clinical trials for d-threo-methylphenidate and its comparators. The therapeutic window in a clinical setting is the range between the minimum effective dose and a dose that produces intolerable side effects.[5][6][7]

MedicationTherapeutic Dose Range (Children & Adolescents)Therapeutic Dose Range (Adults)Common Adverse Effects at Therapeutic Doses
Dexmethylphenidate (d-MPH) 5-20 mg/day10-40 mg/dayDecreased appetite, insomnia, headache, abdominal pain, irritability.[8][9]
Mixed Amphetamine Salts 5-30 mg/day20-60 mg/dayDecreased appetite, insomnia, headache, dry mouth, anxiety, weight loss.[8][9]
Atomoxetine 0.5-1.4 mg/kg/day (up to 100 mg)40-100 mg/dayNausea, vomiting, decreased appetite, fatigue, dizziness, dyspepsia.[10][11][12]

Experimental Protocols

Preclinical Determination of Therapeutic Index

Objective: To determine the ED50 and LD50 of a test compound in a rodent model of ADHD (e.g., Spontaneously Hypertensive Rat - SHR).[13]

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used animal model exhibiting hyperactivity, impulsivity, and inattention.[14] Age-matched Wistar-Kyoto (WKY) rats are used as a control strain.

  • ED50 Determination (Efficacy):

    • A cohort of SHR rats is randomly assigned to receive various doses of the test compound or a vehicle control.

    • Behavioral assessments are conducted to measure the core symptoms of ADHD. Common tests include:

      • Open-field test: To assess locomotor activity (hyperactivity).

      • Five-choice serial reaction time task (5-CSRTT): To measure attention and impulsivity.

      • Y-maze or T-maze: To evaluate working memory and cognitive function.[15][16]

    • The dose of the compound that produces a 50% improvement in the measured behavioral deficit compared to the vehicle control is determined as the ED50.

  • LD50 Determination (Toxicity):

    • Separate cohorts of animals are administered escalating doses of the test compound.

    • The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

    • The dose that results in the death of 50% of the animals in a group is determined as the LD50.

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the LD50 to the ED50.

Clinical Dose-Finding and Therapeutic Window Assessment

Objective: To determine the optimal therapeutic dose range and assess the safety and tolerability of a new medication for ADHD in human subjects.

Methodology:

  • Study Design: A double-blind, placebo-controlled, dose-titration study is a common design.[7][17]

  • Participant Selection: Patients diagnosed with ADHD according to DSM-5 criteria are recruited.

  • Dose Titration Phase:

    • Participants are initiated on a low dose of the investigational drug.

    • The dose is gradually increased at regular intervals (e.g., weekly).

    • Efficacy is assessed at each dose level using standardized rating scales such as the ADHD Rating Scale (ADHD-RS) and the Clinical Global Impression (CGI) scale.[18]

  • Maintenance Phase: Once an optimal dose is determined for each individual (the dose providing the best balance of efficacy and tolerability), they enter a maintenance phase at that dose.

  • Safety and Tolerability Monitoring: Throughout the trial, adverse events are systematically recorded and monitored. This includes monitoring vital signs, weight, and conducting laboratory tests.

  • Data Analysis: The dose-response relationship for both efficacy and adverse effects is analyzed to define the therapeutic window. This involves identifying the dose range that provides a clinically significant improvement in ADHD symptoms with an acceptable side-effect profile.[5][6]

Visualizations

Signaling Pathway of d-threo-Methylphenidate

MPH_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine (DA) DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicles NET Norepinephrine Transporter (NET) NE Norepinephrine (NE) NE_Vesicle->NE Release DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds dMPH d-threo-Methylphenidate dMPH->DAT Blocks dMPH->NET Blocks

Caption: Mechanism of action of d-threo-methylphenidate.

Experimental Workflow for Preclinical Therapeutic Index Determination

Preclinical_Workflow cluster_ed50 ED50 Determination cluster_ld50 LD50 Determination start Start animal_model Select Animal Model (e.g., SHR rats) start->animal_model dose_groups Randomize into Dose Groups (Vehicle + Test Compound) animal_model->dose_groups behavioral_tests Behavioral Assessments (Open-field, 5-CSRTT) dose_groups->behavioral_tests toxicity_assessment Administer Escalating Doses & Observe for Toxicity/Mortality dose_groups->toxicity_assessment ed50_calc Calculate ED50 behavioral_tests->ed50_calc ti_calc Calculate Therapeutic Index (LD50 / ED50) ed50_calc->ti_calc ld50_calc Calculate LD50 toxicity_assessment->ld50_calc ld50_calc->ti_calc end End ti_calc->end

Caption: Workflow for determining the preclinical therapeutic index.

References

A Comparative Analysis of the ADMET Profiles of MPH-220 and Blebbistatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecule inhibitors is paramount. This guide provides a comparative study of the ADMET profiles of two myosin inhibitors, MPH-220 and blebbistatin, to inform experimental design and drug development strategies.

While both MPH-220 and blebbistatin target myosin, their ADMET characteristics diverge significantly, positioning them for different applications in research and clinical settings. MPH-220, a next-generation anti-spastic drug candidate, has been engineered for oral administration with an excellent safety profile. In contrast, blebbistatin, a widely utilized research tool, exhibits several ADMET-related liabilities that can complicate its application.

Comparative ADMET Properties

The following table summarizes the key ADMET properties of MPH-220 and blebbistatin based on available preclinical data.

ADMET PropertyMPH-220Blebbistatin
Absorption Highly absorptive with oral administration[1].Poor water solubility can limit absorption[2][3].
Distribution Selectively accumulates in skeletal muscle tissues[1].Accumulates in muscle tissues, though derivatives show modified distribution[4].
Metabolism Designed for improved metabolic stability.Metabolizes relatively quickly; derivatives have been developed to slow metabolism[4][5].
Excretion Data not explicitly detailed in provided results.Data not explicitly detailed in provided results.
Toxicity Non-mutagenic, no effects on hERG channels, kinases, nuclear hormone receptors, and GPCRs[1]. Lacks cardiovascular and neurological side effects due to high selectivity for skeletal muscle myosin[1][6].Exhibits cytotoxicity[2][3]. Non-selective inhibition of myosin isoforms can lead to off-target effects, including potential cardiotoxicity[6][7]. Its intrinsic fluorescence can interfere with certain assays[2][3].

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of ADMET properties. Below are generalized protocols for key experiments relevant to the comparison of MPH-220 and blebbistatin.

Aqueous Solubility Assay

Aqueous solubility is a critical determinant of oral absorption. A common method is the kinetic solubility assay using nephelometry.

  • Compound Preparation: Prepare stock solutions of MPH-220 and blebbistatin in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Serially dilute the stock solutions in a 96-well plate.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and the test compound (MPH-220 or blebbistatin) in a phosphate (B84403) buffer.

  • Time-Course Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound. The rate of disappearance of the parent compound is used to calculate the metabolic half-life.

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. The patch-clamp electrophysiology assay is the gold standard for assessing hERG inhibition.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: Apply a baseline solution, followed by increasing concentrations of the test compound (MPH-220 or blebbistatin).

  • Data Analysis: Measure the reduction in the hERG tail current at each concentration to determine the IC50 value for hERG inhibition.

Visualizing Mechanisms and Workflows

Mechanism of Action: Myosin II Inhibition

Both MPH-220 and blebbistatin function by inhibiting the ATPase activity of myosin II, albeit with different isoform selectivities. This inhibition prevents the myosin power stroke, leading to muscle relaxation.

Myosin_Inhibition cluster_myosin_cycle Myosin II ATPase Cycle cluster_inhibitors Inhibitors cluster_outcome Outcome Actin Actin Filament Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ADP Myosin-ADP (Post-power stroke) Myosin_ADP_Pi->Myosin_ADP Power Stroke (Pi release) Relaxation Muscle Relaxation Myosin_ATP Myosin-ATP (Detached) Myosin_ADP->Myosin_ATP Actin Detachment (ATP binding) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis MPH220 MPH-220 Inhibition Inhibition of Pi Release MPH220->Inhibition Blebbistatin Blebbistatin Blebbistatin->Inhibition Inhibition->Myosin_ADP_Pi Inhibition->Relaxation Prevents Power Stroke

Caption: Myosin II inhibition pathway of MPH-220 and blebbistatin.

General ADMET Screening Workflow

A typical in vitro ADMET screening cascade is essential for the early identification of potential drug candidates with favorable properties.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Hit_Identification Hit Identification Permeability->Hit_Identification Plasma_Binding Plasma Protein Binding Metabolic_Stability Microsomal Stability Plasma_Binding->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition hERG hERG Inhibition CYP_Inhibition->hERG Cytotoxicity Cellular Cytotoxicity hERG->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization Start Compound Library Start->Solubility Hit_Identification->Plasma_Binding Candidate Drug Candidate Lead_Optimization->Candidate

Caption: A generalized workflow for in vitro ADMET screening.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (R)-MPH-220

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For compounds such as (R)-MPH-220, a methylphenidate analog, adherence to established hazardous waste protocols is essential to ensure the safety of laboratory personnel and the surrounding community. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, emphasizing regulatory compliance and best practices in a research setting.

Immediate Safety Protocols & Waste Classification

As a novel research chemical, this compound should be handled as hazardous waste unless explicitly determined otherwise by a qualified safety professional. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity[1]. All laboratory personnel must treat chemical waste as hazardous until proven non-hazardous[2].

Key Principles for Handling this compound Waste:

  • Avoid Drain and Trash Disposal: Never dispose of this compound down the sink or in regular trash[1][2][3]. This is a critical step to prevent environmental contamination and unforeseen chemical reactions in waste systems.

  • Segregation is Crucial: Do not mix this compound waste with incompatible chemicals. Maintain separate, clearly labeled waste streams to prevent dangerous reactions[4].

  • Use Appropriate Containers: All waste must be stored in containers that are chemically compatible with this compound, in good condition, and feature secure, leak-proof closures[2][4][5]. The original container is often the best choice for storing its own waste[2].

  • Proper Labeling: Every waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" without abbreviations[1][6].

Quantitative Limits for Hazardous Waste Accumulation

Laboratories must adhere to strict quantitative limits for the accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs). These areas must be at or near the point of waste generation[1][4][5].

Waste CategoryMaximum Accumulation LimitRemoval Timeline After Reaching LimitMaximum Storage Duration (if limit not reached)
General Hazardous Waste 55 gallonsWithin 3 calendar daysUp to 12 months
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)Within 3 calendar daysUp to 12 months

Note: While this compound is not explicitly P-listed, its toxicological properties may not be fully known. It is prudent to treat it with a high degree of caution and minimize accumulation.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final pickup by Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.

Experimental Workflow: Disposal of this compound

cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A 1. Generation of this compound Waste (e.g., unused compound, contaminated labware) B 2. Segregate Waste (Keep separate from other chemical waste) A->B Immediate Action C 3. Select Compatible Container (Original container preferred, must have secure lid) B->C D 4. Label Container ('Hazardous Waste', 'this compound') C->D E 5. Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E Store Securely F 6. Monitor Accumulation Limits (Refer to table above) E->F Ongoing Monitoring G 7. Request Waste Pickup (Contact EHS or designated waste handler) F->G When limits are approached or work is complete H 8. EHS Collection (Scheduled pickup from SAA) G->H Initiates Disposal Process I 9. Transport & Final Disposal (Treatment at a licensed facility) H->I

Caption: Workflow for the safe disposal of this compound from laboratory generation to final disposal by authorized personnel.

Decontamination of Laboratory Equipment

Any laboratory equipment, such as glassware, centrifuges, or surfaces, that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal[7][8].

General Decontamination Procedure:

  • Remove Gross Contamination: Safely remove any visible residue of this compound. This residue should be treated as hazardous waste[7].

  • Select a Solvent: Use a solvent in which this compound is soluble to rinse the equipment. This rinsate must be collected and disposed of as hazardous waste[7][8]. Avoid solvents that could enhance skin absorption, such as DMSO[8].

  • Wash with Soap and Water: After the initial solvent rinse, wash the equipment with soap and water[8][9].

  • Final Rinse: A final rinse with distilled water can help remove any residual cleaning agents[10].

  • Disposal of Cleaning Materials: All materials used for decontamination, such as paper towels or wipes, must be disposed of as solid hazardous waste[8].

For empty containers that held this compound, if it were to be considered an acutely hazardous waste, triple rinsing with a suitable solvent would be required before the container could be disposed of as regular trash[2]. Given the lack of specific data on this compound, treating it with this higher level of precaution is a sound safety measure.

Logical Framework for Waste Management Decisions

The decision-making process for handling this compound waste should be systematic, prioritizing safety and compliance at every step.

start Is this compound Waste Generated? is_hazardous Assume it is Hazardous Waste start->is_hazardous no_drain Prohibited: Drain Disposal is_hazardous->no_drain Yes no_trash Prohibited: Trash Disposal is_hazardous->no_trash Yes collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes store_saa Store in Satellite Accumulation Area collect_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end Waste Removed for Proper Disposal contact_ehs->end

Caption: Decision-making flowchart for the proper management and disposal of this compound waste in a laboratory setting.

By implementing these procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.